2-Chloro-4-fluoro-5-iodobenzoic acid
Description
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Properties
IUPAC Name |
2-chloro-4-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFJWCRWMFMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629444 | |
| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264927-52-8 | |
| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264927-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid: Properties, Synthesis, and Applications
Introduction
2-Chloro-4-fluoro-5-iodobenzoic acid is a polyhalogenated aromatic carboxylic acid of significant interest to researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring three different halogens (Cl, F, I) and a carboxylic acid group on a benzene ring—makes it a highly versatile and valuable building block. The distinct electronic properties and reactivity of each substituent allow for selective, stepwise functionalization, providing a powerful scaffold for the construction of complex molecular architectures.
Publicly available data for this compound is limited, suggesting its status as a specialized or novel reagent. This guide, therefore, adopts a first-principles approach. It provides a comprehensive technical overview by analyzing its structural components, predicting its physicochemical properties, proposing a robust synthetic pathway based on established chemical transformations, and contextualizing its potential applications through a comparative analysis of its structural analogues. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and advanced materials development, offering both theoretical insights and practical, actionable protocols.
Section 1: Molecular Profile and Physicochemical Predictions
The strategic placement of chloro, fluoro, and iodo groups on the benzoic acid framework imparts a unique combination of steric and electronic effects that dictate the molecule's overall chemical behavior.
Chemical Structure
The structure of this compound is defined by a carboxylic acid group at position 1, a chlorine atom at position 2, a fluorine atom at position 4, and an iodine atom at position 5.
Caption: Structure of this compound.
Predicted Physicochemical Properties
While experimental data is scarce, the physicochemical properties can be reliably predicted based on the contributions of the individual functional groups. These properties are critical for predicting solubility, designing reaction conditions, and understanding potential biological interactions.
| Property | Predicted Value / Information | Rationale and Causality |
| Molecular Formula | C₇H₃ClFIO₂ | Derived from the chemical structure. |
| Molecular Weight | 300.45 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | White to off-white or pale yellow solid | Typical for halogenated aromatic carboxylic acids.[1] |
| pKa | ~2.5 - 3.5 | The carboxylic acid is acidified by the strong electron-withdrawing inductive effects of the ortho-chloro and other halogen substituents. |
| LogP | ~2.8 - 3.5 | The presence of three halogen atoms significantly increases lipophilicity, despite the polar carboxylic acid group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The polar carboxylic acid allows for some aqueous solubility (especially in basic conditions), while the halogenated aromatic ring dominates, favoring organic solvents.[1] |
Section 2: Synthesis and Reactivity Analysis
The synthesis of poly-substituted aromatic compounds requires a strategic, multi-step approach that leverages the directing effects of existing substituents. A plausible and efficient pathway to this compound starts from the commercially available 2-Chloro-4-fluorobenzoic acid.
Proposed Synthetic Pathway
The most logical synthetic route involves three key transformations:
-
Electrophilic Nitration: Introduction of a nitro group, which acts as a precursor to the amine.
-
Reduction: Conversion of the nitro group to an amino group.
-
Sandmeyer Reaction: Diazotization of the amino group followed by substitution with iodide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on well-established procedures for analogous transformations.[2][3][4][5]
Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid
-
Causality: The carboxylic acid and chloro groups are deactivating, while the fluoro group is activating for electrophilic aromatic substitution. The combined directing effects favor the introduction of the nitro group at the C5 position, which is ortho to the fluorine and meta to the chlorine and carboxyl groups. A strong nitrating agent like a nitric acid/sulfuric acid mixture is required to overcome the deactivating effects.[2][6]
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), slowly add 2-Chloro-4-fluorobenzoic acid (1.0 eq.) to concentrated sulfuric acid (3-4 vols).
-
Stir until all solid has dissolved.
-
Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1 vol) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Monitor reaction completion using TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice, causing the product, 2-Chloro-4-fluoro-5-nitrobenzoic acid, to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid
-
Causality: The nitro group can be selectively reduced to an amine without affecting the other functional groups under standard conditions. Metal-acid systems (like Fe/HCl or SnCl₂/HCl) or catalytic hydrogenation are highly effective. The choice of iron in acidic medium is often preferred for its cost-effectiveness and efficiency.[7]
-
Protocol:
-
To a round-bottom flask, add the 2-Chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq.), ethanol, and water.
-
Add iron powder (3-5 eq.) and a catalytic amount of ammonium chloride or hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to precipitate the product, 5-Amino-2-chloro-4-fluorobenzoic acid.
-
Filter, wash with water, and dry.
-
Step 3: Sandmeyer Reaction to yield this compound
-
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate.[8] The amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to install the iodine.[3]
-
Protocol:
-
Suspend 5-Amino-2-chloro-4-fluorobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid, and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after addition is complete.
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and, if necessary, add a small amount of sodium bisulfite to quench any excess iodine.
-
The crude product will precipitate. Filter the solid, wash with cold water, and then purify by recrystallization (e.g., from an ethanol/water mixture or toluene) to yield this compound.[4]
-
Reactivity Profile
The molecule's utility stems from the differential reactivity of its halogen substituents, making it an ideal substrate for sequential cross-coupling reactions.
-
C-I Bond: The carbon-iodine bond is the weakest and most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[9] This allows for the selective introduction of aryl, vinyl, alkynyl, or amino groups at the C5 position under mild conditions.
-
C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive. It typically requires more forcing conditions (higher temperatures, stronger bases, and specialized phosphine ligands) to participate in cross-coupling reactions. This difference enables chemists to first functionalize the C-I position and then, in a subsequent step, modify the C-Cl position.
-
C-F Bond: The carbon-fluorine bond is the strongest and generally unreactive in cross-coupling reactions, providing a stable substituent that can be used to modulate the electronic properties and metabolic stability of a final drug candidate.
-
-COOH Group: The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.
Caption: Reactivity hierarchy of functional groups in the target molecule.
Section 3: Comparative Analysis with Key Analogues
To better understand the properties of this compound, it is useful to compare it with structurally similar, commercially available compounds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Difference |
| This compound | Not Available | 300.45 | Not Available | Target Molecule |
| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 282.46 | 157-161 | Lacks the C4-fluoro group. |
| 4-Chloro-2-fluoro-5-iodobenzoic acid[10] | 1440526-33-9 | 300.45 | Not Available | Isomer; positions of Cl and F are swapped. |
| 2-Chloro-4-iodobenzoic acid[11] | 145343-76-6 | 282.46 | Not Available | Lacks the C4-fluoro and C5-iodo, has C4-iodo instead. |
| 2-Chloro-4-fluorobenzoic acid[12] | 2252-51-9 | 174.55 | Not Available | Lacks the C5-iodo group (synthetic precursor). |
This comparison highlights how the addition and placement of halogen atoms can influence physical properties. The presence of the fluorine atom in the target molecule, compared to 2-Chloro-5-iodobenzoic acid, increases the molecular weight and is expected to influence its acidity and crystal packing.
Section 4: Applications in Medicinal Chemistry and Drug Development
Halogenated benzoic acids are privileged scaffolds in pharmaceutical sciences.[13] The introduction of halogens can significantly enhance a molecule's therapeutic properties by improving its binding affinity to target proteins (through halogen bonding), increasing its metabolic stability, and modulating its lipophilicity to optimize pharmacokinetic profiles.[14]
A prominent example of the utility of this chemical class is the use of 2-Chloro-5-iodobenzoic acid as a key intermediate in the synthesis of Empagliflozin , a widely used medication for the treatment of type 2 diabetes.[15]
The unique structure of this compound makes it an exceptionally attractive building block for drug discovery for several reasons:
-
Vectorial Synthesis: It allows for a directional and controlled synthesis strategy. A medicinal chemist can introduce one fragment via a Suzuki coupling at the C-I position, a second fragment via a Buchwald-Hartwig amination at the C-Cl position, and a third via an amide coupling at the carboxylic acid, all in a stepwise manner.
-
Fine-Tuning Properties: The fluorine atom at the C4 position can serve as a metabolic blocking point and can form crucial hydrogen or halogen bonds with biological targets, potentially enhancing potency and selectivity.
-
Library Synthesis: Its differential reactivity makes it an ideal starting point for creating diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Section 5: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety profile can be inferred from its close analogues, such as 2-Chloro-5-iodobenzoic acid and 2-Chloro-4-iodobenzoic acid.[11][16][17] These compounds are classified as hazardous.
-
Hazard Statements: Toxic if swallowed (H301), Causes serious eye damage (H318), and may be very toxic to aquatic life (H400).[17] It is also likely to cause skin and respiratory irritation.
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[18][19]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[18]
-
Disclaimer: This information is provided for guidance only and is based on data from similar compounds. Always consult a specific, verified Safety Data Sheet before handling any chemical and perform a thorough risk assessment.
References
- 1. CAS 19094-56-5: 2-Chloro-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. chemistry-online.com [chemistry-online.com]
- 4. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Single Amino Acid Switch between a Flavin-Dependent Dehalogenase and Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 13. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- 15. 2-Chloro 5-Iodo Benzoic Acid exporter from Maharashtra. [tylonpharma.in]
- 16. omkarchemicals.com [omkarchemicals.com]
- 17. lobachemie.com [lobachemie.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-iodobenzoic acid (CAS Number: 264927-52-8), a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its physicochemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, potential applications, and essential safety information.
Introduction and Significance
This compound is a polysubstituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group and three different halogen atoms (chlorine, fluorine, and iodine) on the benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable building block in organic synthesis, particularly as an intermediate for complex pharmaceutical compounds. The strategic placement of the halogen atoms allows for selective chemical transformations, a crucial aspect in the design and synthesis of novel therapeutic agents. While this specific compound is not as extensively documented as some of its analogues, its structural similarity to key intermediates in the synthesis of modern pharmaceuticals, such as SGLT2 inhibitors for diabetes, underscores its potential importance.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, other properties are estimated based on the compound's structure and data from related molecules.
| Property | Value | Source |
| CAS Number | 264927-52-8 | [1][2] |
| Molecular Formula | C₇H₃ClFIO₂ | [2] |
| Molecular Weight | 300.45 g/mol | [2] |
| Appearance | Powder form | [3] |
| Melting Point | 170-174 °C | [4] |
| Solubility | Soluble in organic solvents | [3] |
| Purity | Typically available at ≥95% or 98% | [3] |
Synthesis of this compound: A Proposed Protocol
The proposed synthesis involves the direct electrophilic iodination of commercially available 2-chloro-4-fluorobenzoic acid. The directing effects of the existing substituents (chloro and fluoro) will guide the iodine to the desired position.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, carefully add 2-chloro-4-fluorobenzoic acid to a flask containing concentrated sulfuric acid with stirring until fully dissolved. The flask should be equipped with a magnetic stirrer and placed in a cooling bath to manage any exothermic dissolution.
-
Addition of Reagents: To the stirred solution, add iodine followed by a suitable oxidizing agent (e.g., periodic acid or potassium iodate) in portions. The addition should be done at a controlled temperature, typically between 0 and 25 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by TLC or HPLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The crude this compound will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the pure product.
-
Drying: Dry the purified product under vacuum to a constant weight.
Causality behind Experimental Choices:
-
Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the iodinating species to generate a more potent electrophile.
-
Oxidizing Agent: An oxidizing agent is necessary to convert molecular iodine (I₂) into a more electrophilic iodine species (e.g., I⁺), which is required for the electrophilic aromatic substitution to occur.
-
Controlled Temperature: The temperature is controlled to prevent unwanted side reactions and decomposition of the starting material and product.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing impurities and yielding a product of high purity.
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be predicted. A ¹H NMR spectrum is available for viewing on ChemicalBook, which can be used for confirmation of the proton signals.[5]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.
-
H-3: This proton is ortho to the fluorine and meta to the carboxylic acid and chlorine. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine and the meta-proton.
-
H-6: This proton is ortho to the iodine and meta to the carboxylic acid and chlorine. It is expected to appear as a doublet.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule.
-
Carboxylic Acid Carbon (C=O): This signal will be the most downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-145 ppm). The carbons attached to the electronegative halogens will show characteristic shifts and coupling with fluorine. The carbon attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the following key fragments would be expected:
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (300.45). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
[M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group.
-
[M-COOH]⁺: Loss of the entire carboxyl group.
-
Loss of Halogens: Fragmentation involving the loss of iodine and/or chlorine radicals.
Reactivity and Applications in Drug Development
The utility of this compound in drug development stems from the differential reactivity of its functional groups. The carboxylic acid can be readily converted to esters, amides, or other derivatives. The halogen atoms provide handles for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing complex molecular architectures.
The iodine atom is particularly susceptible to participating in reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a key strategy for building the core structures of many active pharmaceutical ingredients (APIs).
A prime example of the utility of a similar building block, 2-chloro-5-iodobenzoic acid, is in the synthesis of SGLT2 inhibitors like Empagliflozin, used to treat type 2 diabetes.[6] In these syntheses, the iodinated benzoic acid derivative is often a precursor for a key biaryl fragment.
Caption: A logical workflow illustrating the potential use of this compound in the synthesis of a complex pharmaceutical intermediate.
Safety and Handling
As no specific Safety Data Sheet (SDS) for this compound (CAS 264927-52-8) is readily available, the safety information for the closely related compound, 2-chloro-5-iodobenzoic acid (CAS 19094-56-5), should be considered as a guideline.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements (based on 2-chloro-5-iodobenzoic acid):
-
H301: Toxic if swallowed.[6]
-
H318: Causes serious eye damage.[6]
-
H400: Very toxic to aquatic life.[6]
Precautionary Statements (based on 2-chloro-5-iodobenzoic acid):
-
P273: Avoid release to the environment.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers synthetic chemists a versatile platform for constructing complex molecular targets. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known properties, a scientifically plausible synthesis route, and expected analytical characteristics based on established chemical principles. As with any chemical, it is imperative to handle this compound with care, adhering to strict safety protocols.
References
physical properties of 2-Chloro-4-fluoro-5-iodobenzoic acid
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-5-iodobenzoic Acid
For researchers, chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is fundamental. This guide provides a detailed examination of this compound (CAS No. 264927-52-8), a key intermediate in the synthesis of modern pharmaceuticals.[1]
While this compound is commercially available, comprehensive experimental data on its physical properties are not widely published. This guide, therefore, adopts a dual approach:
-
Comparative Analysis: Leveraging available data from structurally similar halogenated benzoic acids to establish well-reasoned estimations for the properties of the title compound.
-
Methodological Deep Dive: Providing detailed, expert-derived protocols for the experimental determination of these properties, empowering researchers to perform their own characterizations.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure.
Molecular Formula: C₇H₃ClFIO₂[2]
Molecular Weight: 300.45 g/mol [2]
Chemical Structure: The structure consists of a benzoic acid core, substituted with three different halogen atoms at specific positions on the benzene ring. The interplay of these substituents—the electron-withdrawing nature of chlorine and fluorine, and the steric bulk of iodine—governs the molecule's overall physical and chemical behavior.
Caption: Chemical structure of this compound.
Solid-State Properties
The solid-state characteristics of a compound are critical for handling, formulation, and storage.
Physical Appearance and Form
Based on observations of similar compounds like 2-chloro-5-iodobenzoic acid and other halogenated benzoic acids, this compound is expected to be a white to off-white or pale brown crystalline powder or solid at room temperature.[3][4]
Melting Point
| Compound | CAS Number | Melting Point (°C) | Source |
| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 157 - 161 | |
| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | 144 - 146 | [5] |
| 5-Fluoro-2-iodobenzoic acid | 52548-63-7 | 145 - 149 |
Expertise & Causality: The substitution pattern significantly influences the melting point. The melting point is determined by the strength of the intermolecular forces in the crystal lattice, primarily hydrogen bonding between the carboxylic acid groups and halogen bonding. The introduction of a fluorine atom in place of a chlorine or hydrogen atom can alter the crystal packing and dipole moment, leading to variations in the melting point. Given the data from its isomers, a melting point in the range of 140-165 °C can be reasonably anticipated for this compound.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol ensures an accurate and reproducible melting point determination, a critical quality control parameter.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the compound into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a fresh capillary with the sample. Heat at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting range.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[3]
Solubility Profile
Solubility is a critical parameter for reaction chemistry, purification, and formulation development.
Qualitative Solubility
As a substituted benzoic acid, the compound is expected to have low solubility in water and good solubility in common organic solvents. A supplier notes it is "Soluble In Organic Solvents".[1] This is due to the nonpolar, hydrophobic nature of the tri-halogenated benzene ring.
Expected Solubility:
-
High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).
-
Moderate Solubility: In alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.
-
Low Solubility: In nonpolar solvents like hexanes.
-
Very Low Solubility: In aqueous solutions at neutral pH. Solubility will increase significantly at high pH due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This method is the gold standard for accurately determining the equilibrium solubility of a compound in a given solvent.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, water, DMSO) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: Allow the vials to stand at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known standards.[6]
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Acidity (pKa)
The acid dissociation constant (pKa) dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and biological activity.
Predicted pKa
The pKa of unsubstituted benzoic acid in water is approximately 4.2. The presence of three electron-withdrawing halogen substituents (-I effect) on the benzene ring is expected to stabilize the conjugate base (carboxylate anion), thereby increasing the acidity and lowering the pKa value . The ortho-chloro group, in particular, will have a significant acid-strengthening effect. It is reasonable to predict the pKa of this compound to be in the range of 2.5 - 3.5 .
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust method for determining the pKa of acidic or basic compounds.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system, often a mixture of water and an organic co-solvent like acetonitrile or ethanol to ensure solubility.[7]
-
Titration Setup: Calibrate a pH electrode using standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an equivalence point (a sharp inflection). The pH at the point where exactly half of the volume of NaOH required to reach the equivalence point has been added is equal to the pKa of the compound.[7]
Spectroscopic Properties
Spectroscopic analysis provides irrefutable confirmation of molecular structure and is essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The molecule has two aromatic protons.
-
The proton at C6 (adjacent to the iodine) is expected to appear as a singlet or a narrow doublet due to a small coupling to the fluorine atom. Its chemical shift would be influenced by the ortho-iodine and meta-chloro groups.
-
The proton at C3 (adjacent to the fluorine) is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). Its chemical shift will be significantly influenced by the ortho-chloro and ortho-fluoro groups.
-
The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): Seven distinct carbon signals are expected.
-
The carboxyl carbon will appear significantly downfield (~165-175 ppm).
-
The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the halogens (C2, C4, C5) will show characteristic shifts and potential C-F coupling. The carbon attached to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-X Stretches (C-Cl, C-F, C-I): These will appear in the fingerprint region (<1200 cm⁻¹).
-
Aromatic C=C Stretches: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight (300.45 g/mol ).
-
Isotopic Pattern: A key feature will be the isotopic signature of chlorine. There will be two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation involving the loss of halogen atoms (I, Cl) is also highly probable.
Conclusion
This compound is a complex halogenated aromatic intermediate whose physical properties are dictated by the unique electronic and steric contributions of its three different halogen substituents. While specific experimental data is sparse in the public domain, this guide provides a robust framework for understanding its expected characteristics based on sound chemical principles and data from analogous compounds. The detailed experimental protocols included herein offer a clear pathway for researchers to determine these critical properties with accuracy and confidence, facilitating its effective use in research and development.
References
- 1. This compound API Intermediate at Best Price in Navi Mumbai [exportersindia.com]
- 2. chemscene.com [chemscene.com]
- 3. L20161.22 [thermofisher.com]
- 4. CAS 19094-56-5: 2-Chloro-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformation of 2-Chloro-4-fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
2-Chloro-4-fluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens—chlorine, fluorine, and iodine—at specific positions on the benzoic acid scaffold, imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for its rational application in drug discovery and development. This guide provides a comprehensive technical overview of the structural and conformational aspects of this compound, grounded in established analytical techniques and computational methodologies.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any molecule is to define its chemical structure and fundamental physical properties. This compound, with the CAS number 264927-52-8, possesses a well-defined arrangement of atoms that dictates its behavior.[1][2][3][4]
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group.
Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. Where direct experimental data is unavailable, values for closely related analogs are provided for estimation.
| Property | Value | Source(s) |
| CAS Number | 264927-52-8 | [1][2][3] |
| Molecular Formula | C₇H₃ClFIO₂ | |
| Molecular Weight | 300.45 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Melting Point | Not available (Analog: 2-Chloro-5-iodobenzoic acid: 157-161 °C) | [7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol. | [6] |
| pKa | Not available (Predicted to be acidic due to the carboxylic acid group) |
Conformational Analysis: Unraveling the 3D Structure
The biological activity and reactivity of a molecule are intimately linked to its three-dimensional shape and conformational flexibility. For substituted benzoic acids, two primary conformational aspects are of interest: the planarity of the molecule and the orientation of the carboxylic acid group relative to the benzene ring.
The conformation of halogenated benzoic acids is governed by a delicate balance of several factors:
-
Steric Hindrance: The bulky iodine and chlorine atoms, particularly the ortho-chloro substituent, will sterically interact with the carboxylic acid group, influencing its preferred orientation.
-
Electronic Effects: The electronegative halogen substituents modulate the electron density of the benzene ring and can engage in intramolecular interactions, such as hydrogen bonding with the carboxylic acid proton.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the ortho-chloro or fluoro substituents can stabilize specific conformations.
Based on studies of analogous ortho-substituted benzoic acids, it is anticipated that this compound will exhibit a preference for a conformation where the carboxylic acid group is twisted out of the plane of the benzene ring to alleviate steric strain with the ortho-chloro group.[8] The orientation of the hydroxyl group of the carboxylic acid can exist in two forms: syn (or cis), where the O-H bond is oriented towards the C=O group, and anti (or trans), where it is oriented away. In many ortho-halogenated benzoic acids, the syn conformation is favored due to the formation of an intramolecular hydrogen bond between the carboxylic proton and the ortho-halogen.[8]
Experimental Determination of Structure and Conformation
To empirically determine the structure and conformation of this compound, a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. The process involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.
Experimental Workflow for X-ray Crystallography
Workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate) to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to induce the formation of single crystals suitable for X-ray diffraction.
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), the preferred conformation in solution can be elucidated.
Key NMR Experiments:
-
¹H NMR: Provides information on the electronic environment of the protons. A ¹H NMR spectrum for this compound is available.[9]
-
2D NMR (COSY, HSQC, HMBC): Used to assign the proton and carbon signals unequivocally.
-
NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the spatial arrangement of atoms and thus the conformation. For instance, a NOE between the carboxylic acid proton and one of the aromatic protons would indicate a specific orientation of the carboxylic acid group.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) are performed on a high-field NMR spectrometer.
-
Spectral Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts and coupling constants are measured, and the signals are assigned to the respective nuclei in the molecule.
-
Conformational Interpretation: The NOESY/ROESY data is analyzed to identify through-space correlations. The presence and intensity of these correlations are used to build a model of the predominant solution-state conformation.
Computational Approaches to Conformation
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict the structure and conformational preferences of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Workflow for Conformational Analysis
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 19094-56-5|2-Chloro-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 11. 2-Fluorobenzoic acid(445-29-4) 13C NMR [m.chemicalbook.com]
The Solubility Profile of 2-Chloro-4-fluoro-5-iodobenzoic Acid: A Technical Guide for Pharmaceutical Development
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-4-fluoro-5-iodobenzoic acid (CAS No. 264927-52-8), a key intermediate in the synthesis of various pharmaceuticals, including the SGLT2 inhibitor Empagliflozin.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation strategies in drug development.
This document delves into the theoretical principles governing its solubility, presents a predicted solubility profile based on its molecular structure and analogous compounds, details robust experimental protocols for precise solubility determination, and offers insights into the practical implications for researchers and drug development professionals.
Physicochemical Properties and Structural Analysis
This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃ClFIO₂. Its structure, featuring a benzene ring substituted with a carboxylic acid group and three different halogen atoms (Chlorine, Fluorine, and Iodine), dictates its physicochemical behavior and, consequently, its solubility in various organic solvents.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of solubility in polar solvents and allows for salt formation in basic solutions, which can dramatically increase aqueous solubility.
-
Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents through van der Waals forces and π-π stacking interactions.
-
Halogen Substituents (-Cl, -F, -I): The halogens are electron-withdrawing groups that increase the acidity of the carboxylic acid through a negative inductive effect (-I).[2][3] This enhanced acidity can improve solubility in polar protic solvents. Furthermore, their presence increases the molecule's overall molecular weight and surface area, which can affect crystal lattice energy and, consequently, the energy required to dissolve the solid. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence solvation.
The interplay between the polar carboxylic acid group and the largely nonpolar, halogenated aromatic ring results in a molecule with moderate polarity. Therefore, its solubility is expected to be highest in solvents that can effectively solvate both moieties of the molecule.
Predicted Solubility Profile
While specific experimental solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on the "like dissolves like" principle, analysis of its structural features, and data from analogous compounds such as benzoic acid, other halogenated benzoic acids, and the final API, Empagliflozin.[4][5][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | High to Very Soluble | These solvents possess large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar carboxylic acid group. Their organic nature also accommodates the nonpolar aromatic ring. Empagliflozin, a downstream product, shows high solubility in DMSO and DMF.[7][8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | These alcohols can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid. The solubility of a similar compound, 2-Chloro-4-fluorobenzoic acid, is reported to be 50 mg/mL in 95% ethanol.[6] Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol). |
| Ethers | Diethyl Ether | Slightly to Moderately Soluble | Diethyl ether can act as a hydrogen bond acceptor but is significantly less polar than alcohols or aprotic polar solvents, leading to lower solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Slightly to Moderately Soluble | These solvents are weakly polar and can interact with the halogenated benzene ring. The solubility of benzoic acid itself is moderate in dichloromethane.[4] |
| Aromatic | Toluene, Benzene | Slightly Soluble | The nonpolar aromatic nature of these solvents favors interaction with the compound's benzene ring, but they are poor solvents for the polar carboxylic acid group. Empagliflozin is practically insoluble in toluene.[5] |
| Nonpolar Aliphatic | Hexane, Heptane | Poorly Soluble to Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents results in very poor solubility. |
| Aqueous | Water | Very Slightly Soluble | The large, hydrophobic, halogenated aromatic ring dominates the molecule's character, leading to low water solubility, a common trait for substituted benzoic acids.[4] |
Experimental Determination of Solubility
Accurate solubility measurement is essential for process development. The equilibrium shake-flask method is a reliable and widely used technique.[9][10]
Standard Shake-Flask Protocol
This protocol provides a step-by-step methodology for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Analytical grade organic solvents
-
Scintillation vials or sealed flasks
-
Temperature-controlled orbital shaker or magnetic stirrer with hotplate
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of the solute by comparing the peak area to a pre-established calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Visual Representation of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination.
Causality of Experimental Choices and Self-Validation
Why Shake for 24-48 Hours? Reaching true thermodynamic equilibrium is not instantaneous. A prolonged agitation period ensures that the dissolution process has reached its maximum extent. To validate this, one could take samples at different time points (e.g., 12, 24, 36, and 48 hours). The point at which the measured concentration no longer increases indicates that equilibrium has been achieved.
Why Use 0.22 µm Filters? The quantification step measures only the dissolved solute. Any suspended microcrystals in the sample will lead to an overestimation of solubility. A 0.22 µm filter is standard for removing fine particulates to ensure the clarity of the solution being analyzed. The chemical compatibility of the filter material (e.g., PTFE) with the organic solvent is crucial to prevent filter degradation and sample contamination.
Why HPLC for Quantification? HPLC with UV detection is a highly specific and sensitive analytical technique. It allows for the accurate quantification of the target compound even in the presence of potential impurities. A proper validation of the HPLC method (checking for linearity, accuracy, and precision) is a self-validating system for the reliability of the final solubility data.[7]
Molecular Interactions and Solubility: A Deeper Look
The solubility of this compound in different solvent classes is governed by specific intermolecular forces.
Caption: Solute-solvent interactions governing solubility.
As illustrated, polar solvents (both protic and aprotic) can form strong hydrogen bonds with the carboxylic acid group, leading to effective solvation and high solubility. Nonpolar solvents primarily interact with the hydrophobic halogenated ring through weaker van der Waals forces, resulting in much lower solubility due to their inability to solvate the highly polar -COOH group.
Conclusion and Practical Implications
This compound is a moderately polar compound with a predicted solubility profile that favors polar organic solvents. For researchers in process chemistry, solvents like DMSO, DMF, methanol, and ethanol are excellent candidates for reaction media. For purification via crystallization, a mixed solvent system, such as ethanol/water or toluene/heptane, could be effective, where the compound is soluble in one solvent and poorly soluble in the other (the anti-solvent). The detailed experimental protocol provided herein offers a robust framework for obtaining precise, reliable solubility data, which is indispensable for building scalable and efficient pharmaceutical manufacturing processes.
References
- 1. Empagliflozin API FAQs: Storage, Solubility, Shelf Life & COA Explained [bio-synth.in]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. tga.gov.au [tga.gov.au]
- 6. aablocks.com [aablocks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Guide to the Physicochemical Characterization of 2-Chloro-4-fluoro-5-iodobenzoic Acid: A Focus on Melting Point Determination
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination of the melting point of 2-Chloro-4-fluoro-5-iodobenzoic acid, a halogenated benzoic acid derivative of interest in medicinal chemistry and materials science. In the absence of a definitive published melting point for this specific compound, this document outlines a systematic approach to its experimental determination. It includes a comparative analysis of structurally related compounds to establish an estimated melting point range, a detailed protocol for melting point measurement using standard laboratory equipment, and essential guidelines for the safe handling of multisubstituted aromatic acids. This guide is intended to serve as a practical resource for researchers, ensuring accuracy, reproducibility, and safety in the physicochemical characterization of novel compounds.
Introduction: The Significance of Melting Point in Compound Validation
The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of impurities typically leads to a depression and broadening of this melting range, a phenomenon that is foundational to the technique of mixed melting point analysis for compound identification.
In the context of drug development and materials science, the precise determination of a compound's melting point is indispensable. It provides initial validation of a synthesized molecule's identity and purity, influencing subsequent analytical and formulation studies. This compound, as a polysubstituted aromatic carboxylic acid, presents a unique combination of functional groups that are of interest in the design of bioactive molecules and functional materials. Accurate characterization of its physical properties is the first step in its evaluation for any potential application.
Estimation of Melting Point Through Structural Analogs
| Compound Name | Structure | CAS Number | Melting Point (°C) |
| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 157-161[1] | |
| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | 144-146[2] | |
| 5-Fluoro-2-iodobenzoic acid | 52548-63-7 | 145-149[3] | |
| 2-Fluoro-5-iodobenzoic acid | 124700-41-0 | 164-168[4] | |
| This compound | Not readily available | To be determined |
The analysis of these analogs suggests that the melting point of this compound is likely to fall within the range of 140-170 °C . The substitution pattern and the combination of electron-withdrawing and bulky halogen atoms will dictate the specific value within this range.
Experimental Protocol for Melting Point Determination
The following protocol describes a standardized method for accurately determining the melting point of a solid organic compound like this compound. This procedure is based on established laboratory techniques using a capillary melting point apparatus.[5][6][7][8]
Materials and Equipment
-
Sample of this compound (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer or temperature probe
Step-by-Step Procedure
-
Sample Preparation :
-
Place a small amount of the crystalline this compound on a clean, dry watch glass or in a mortar.
-
Gently crush the sample into a fine powder using a pestle.[6] This ensures uniform packing and heat transfer within the capillary tube.
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
-
Loading the Capillary Tube :
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.
-
The packed sample height should be approximately 2-3 mm.[5]
-
-
Melting Point Measurement :
-
Rapid Determination (Optional but Recommended) : Insert the loaded capillary tube into the melting point apparatus. Heat the sample at a rapid rate (5-10 °C per minute) to get an approximate melting range.[5] This will inform the more precise measurement to follow.
-
Accurate Determination : Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid run.
-
Insert a new capillary tube with a fresh sample.
-
Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute.[5][9]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating at the same slow rate and record the temperature at which the last crystal melts (the end of the melting range).
-
The recorded melting point should be reported as a range (e.g., 155-157 °C). A narrow range (1-2 °C) is indicative of a pure compound.[5]
-
Diagram of the Experimental Workflow
Caption: Workflow for the determination of a compound's melting point.
Synthesis of this compound
For the purpose of experimental determination of its melting point, this compound may need to be synthesized if it is not commercially available. The synthesis of structurally related compounds such as 2-chloro-5-iodobenzoic acid often involves multi-step processes.[10][11][12] A plausible synthetic route could start from a commercially available precursor like 2-chloro-4-fluorobenzoic acid, which can then undergo nitration followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to introduce the iodine atom.
Safety and Handling Precautions
Halogenated aromatic compounds require careful handling to minimize exposure. The following safety precautions are based on the safety data sheets (SDS) of similar compounds and general laboratory safety practices.[13][14][15][16]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation : Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[15]
-
Exposure Avoidance : Avoid direct contact with skin and eyes. In case of skin contact, wash the affected area thoroughly with soap and water.[13] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][15]
-
Spill Management : In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.[14][15]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[14][15]
Logical Relationship of Safety Measures
Caption: Interrelation of safety protocols for handling chemical reagents.
Conclusion
The melting point of this compound is a critical parameter for its definitive identification and purity assessment. This guide provides a robust framework for its experimental determination, from estimating a probable range based on structural analogs to a detailed, step-by-step measurement protocol. By adhering to the outlined procedures and safety guidelines, researchers can confidently and safely characterize this and other novel chemical entities, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. 2-氯-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-Fluoro-2-iodobenzoic acid 97 52548-63-7 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. fishersci.com [fishersci.com]
- 14. alpharesources.com [alpharesources.com]
- 15. ehs.com [ehs.com]
- 16. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring chlorine, fluorine, and iodine substituents on a benzoic acid scaffold, provides a versatile platform for the development of novel pharmaceutical agents and complex organic molecules. The distinct electronic properties and reactivity of each halogen atom allow for selective chemical transformations, making it a valuable building block in the synthesis of targeted therapeutic compounds. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and safe handling of this compound.
Chemical Identity and Molecular Properties
The accurate determination of a compound's molecular weight is foundational to all quantitative aspects of chemical research and development. The molecular formula for this compound is C₇H₃ClFIO₂.[1] Based on the atomic weights of its constituent elements, the molecular weight of this compound can be precisely calculated.
Table 1: Calculation of the Molecular Weight of this compound
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Iodine | I | 1 | 126.90 | 126.90 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 300.45 g/mol |
The calculated molecular weight of 300.45 g/mol is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and analytical characterization.
Table 2: Summary of Key Chemical Properties
| Property | Value | Source |
| CAS Number | 264927-52-8 | [1][2] |
| Molecular Formula | C₇H₃ClFIO₂ | [1] |
| Molecular Weight | 300.45 g/mol | Calculated |
| IUPAC Name | This compound | |
| Purity | Typically ≥98% | [3] |
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis of this compound
A plausible and effective method for the synthesis of this compound involves the electrophilic iodination of 2-chloro-4-fluorobenzoic acid. This approach leverages the directing effects of the existing substituents on the aromatic ring to introduce the iodine atom at the desired position.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Iodination of 2-chloro-4-fluorobenzoic acid
This protocol is a representative procedure based on established methods for the iodination of activated aromatic compounds.
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Iodine (I₂)
-
Periodic acid (HIO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzoic acid in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) followed by the slow, portion-wise addition of periodic acid (HIO₄).
-
Acid Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to a specified temperature (e.g., 60-80 °C) and allow it to stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Quenching: Add a saturated solution of sodium thiosulfate to quench any unreacted iodine. The dark color of the solution should dissipate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts of the aromatic carbons will be significantly affected by the electronegativity and position of the chloro, fluoro, and iodo substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:
-
A broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).
-
C-Cl, C-F, and C-I stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 300.45 g/mol . The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, will be characteristic.
Safety and Handling
This compound is a chemical that requires careful handling to minimize potential health risks.
Table 3: Hazard Identification and Precautionary Measures
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed. | P264, P270, P301+P310, P321, P405, P501 |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.
First Aid Measures:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. A thorough understanding of its molecular properties, a reliable synthetic protocol, and comprehensive analytical characterization are paramount for its effective utilization. Adherence to strict safety protocols is essential when handling this compound. This guide provides a foundational resource for researchers and scientists working with this versatile molecule.
References
potential applications of 2-Chloro-4-fluoro-5-iodobenzoic acid in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-4-fluoro-5-iodobenzoic acid
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Halogenated aromatic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by halogen substituents, such as altered lipophilicity, metabolic stability, and the ability to form specific halogen bonds with biological targets. Among these, this compound stands out as a versatile and highly functionalized scaffold. Its distinct substitution pattern—featuring chloro, fluoro, and iodo groups on a benzoic acid core—offers a rich platform for chemical modification and has been instrumental in the development of targeted therapies.
This technical guide provides a comprehensive overview of this compound, exploring its chemical properties, synthesis, and, most importantly, its applications as a key intermediate in the synthesis of clinically significant molecules. We will delve into specific case studies, detailing the rationale behind its use and the synthetic pathways that transform this building block into potent drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their own discovery programs.
Chemical Profile of this compound
The utility of this compound in medicinal chemistry stems from the distinct properties of its substituents.
| Property | Data |
| Molecular Formula | C₇H₃ClFIO₂ |
| Molecular Weight | 300.45 g/mol |
| CAS Number | 114776-15-7 (related to nitro precursor) |
| Appearance | White to light yellow crystalline powder |
| Key Functional Groups | Carboxylic Acid, Chloro, Fluoro, Iodo |
-
Carboxylic Acid: Provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for linkage to other molecular fragments.
-
Fluoro Group: The fluorine at position 4 can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the carboxylic acid.
-
Chloro Group: The chlorine at position 2 influences the electronic properties of the aromatic ring and can contribute to binding interactions.
-
Iodo Group: The iodine at position 5 is a particularly interesting feature. It is a large, lipophilic atom that can fill hydrophobic pockets in a protein's active site. Crucially, it also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents late in a synthetic sequence. Furthermore, the iodine atom is an ideal site for the introduction of radioisotopes (e.g., ¹²⁴I, ¹²³I, ¹³¹I) for use in diagnostic imaging (PET or SPECT) or radiotherapy without altering the core structure of the drug.[1]
Core Application: A Cornerstone in the Synthesis of Kinase Inhibitors
The highly decorated phenyl ring of this compound and its derivatives is a privileged scaffold in the design of kinase inhibitors. The specific arrangement of halogens allows for precise interactions within the often-hydrophobic kinase ATP-binding site.
Case Study: Trametinib (Mekinist®), a Potent MEK1/2 Inhibitor
The most prominent application of a derivative of this compound is in the synthesis of Trametinib, an approved anticancer agent.[2] Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[2]
Mechanism of Action: Targeting the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, particularly melanomas with BRAF mutations, this pathway is constitutively active, driving uncontrolled cell growth. Trametinib binds to a unique allosteric pocket in the MEK1/2 enzymes, preventing them from phosphorylating their downstream target, ERK. This inhibition effectively shuts down the signaling cascade.
References
An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-4-fluoro-5-iodobenzoic acid
Foreword: The Imperative of Spectroscopic Characterization in Drug Discovery
In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and progress. For researchers and scientists engaged in this intricate process, the ability to unequivocally determine the molecular architecture of a compound is paramount. This guide is dedicated to a comprehensive spectroscopic analysis of 2-Chloro-4-fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry.
While direct experimental spectra for this specific compound are not widely published, this guide leverages advanced spectroscopic prediction methodologies, underpinned by extensive data from analogous structures and first-principle chemical theories. As your virtual Senior Application Scientist, I will not only present the predicted data but also elucidate the rationale behind these predictions, providing a robust framework for understanding the spectroscopic properties of this and similar molecules.
Molecular Structure and Key Features
This compound possesses a highly substituted benzene ring, presenting a unique electronic environment that will be reflected in its spectroscopic signatures. The presence of three different halogen atoms (Cl, F, I) and a carboxylic acid group imparts distinct characteristics that we will explore in detail.
Figure 1: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple, with distinct signals for the aromatic protons and the carboxylic acid proton. The substitution pattern leaves two protons on the aromatic ring, and their chemical shifts and coupling patterns will be influenced by the surrounding halogens.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the DMSO solvent. |
| ~8.15 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and will be deshielded. It will appear as a doublet due to coupling with the adjacent fluorine atom. The coupling constant (J) is predicted to be around 7-9 Hz. |
| ~7.85 | Doublet | 1H | H-3 | This proton is ortho to the chlorine atom and meta to the carboxylic acid group. It will also be coupled to the adjacent fluorine atom, resulting in a doublet with a smaller coupling constant (J) of approximately 3-4 Hz. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectral width: Approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 5 seconds (to ensure full relaxation of the carboxylic acid proton).
-
Number of scans: 16-32, depending on the concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate the signals.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the electronegativity and substitution effects of the halogens and the carboxylic acid group.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C=O | The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. |
| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |
| ~141.0 | C-I | The carbon bearing the iodine atom will be significantly deshielded. |
| ~135.5 | C-Cl | The carbon attached to the chlorine atom will also be deshielded. |
| ~132.0 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |
| ~125.0 (d, ²JCF ≈ 20 Hz) | C-3 | This carbon is two bonds away from the fluorine, resulting in a smaller coupling constant. |
| ~118.0 (d, ²JCF ≈ 25 Hz) | C-5 | This carbon is also two bonds away from the fluorine. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Use a 125 MHz (or higher) NMR spectrometer.
-
Lock and shim as for ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Spectral width: Approximately 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group and the aromatic ring.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 1710-1680 | Strong, Sharp | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium | C=C aromatic ring stretches |
| 1300-1200 | Strong | C-O stretch (carboxylic acid) |
| 1150-1050 | Strong | C-F stretch |
| 800-700 | Medium-Strong | C-Cl stretch |
| Below 600 | Medium | C-I stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Acquisition:
-
Place the sample in the spectrometer.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Identity | Rationale |
| 316/318 | [M]⁺ | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak. |
| 299/301 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 271/273 | [M-COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |
| 189 | [M-I]⁺ | Loss of an iodine atom. |
| 144/146 | [M-I-COOH]⁺ | Subsequent loss of the carboxylic acid group after the loss of iodine. |
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Set the GC oven temperature program to ensure volatilization and separation of the analyte.
-
Set the MS to scan a mass range of approximately 50-500 amu.
-
-
Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated by the GC column and then enter the MS for ionization and analysis.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Analyze the mass spectrum of that peak to determine the molecular ion and fragmentation pattern.
-
Workflow for Spectroscopic Analysis
Figure 2: A typical workflow for the spectroscopic characterization of a novel compound.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound, as outlined in this guide, relies on a synergistic interpretation of data from multiple analytical techniques. While the presented data is predictive, it is grounded in well-established spectroscopic principles and provides a robust framework for researchers. The true power of these techniques is realized when they are used in concert, with each method providing a unique piece of the structural puzzle. By following the detailed protocols and understanding the underlying rationale, scientists and drug development professionals can confidently approach the structural elucidation of this and other novel chemical entities, ensuring the integrity and success of their research endeavors.
Introduction: The Dual Nature of Halogenated Benzoic Acids
An In-depth Technical Guide to the Safe Handling of Halogenated Benzoic Acids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of halogenated benzoic acids. Moving beyond a simple checklist, this document elucidates the chemical principles and toxicological considerations that underpin essential safety protocols, fostering a culture of informed caution and experimental integrity.
Halogenated benzoic acids are foundational building blocks in modern medicinal chemistry and organic synthesis. Their utility in modulating pharmacokinetic properties like lipophilicity, metabolic stability, and binding affinity makes them indispensable tools in drug discovery.[1] However, the very properties that make these compounds synthetically valuable—the presence of an acidic carboxyl group and an electrophilic aromatic ring modified by halogens—also necessitate stringent safety and handling protocols. This guide is structured to walk the user through a logical workflow, from understanding the inherent hazards to responding effectively in an emergency.
Section 1: Understanding the Core Hazards
A thorough understanding of the hazards associated with halogenated benzoic acids is the bedrock of safe laboratory practice. These hazards stem from their acidic nature and the toxicological effects of halogenated aromatic compounds.
General Hazard Profile
Most halogenated benzoic acids are fine, crystalline solids. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Across the class, common hazards include:
-
Acute Toxicity (Oral): Many are classified as harmful if swallowed.[2][3][4][5][6]
-
Skin Irritation/Corrosion: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[3][4][5][6][7][8][9][10][11]
-
Serious Eye Damage/Irritation: The dust is particularly hazardous to the eyes, capable of causing serious irritation or, in some cases, severe damage.[2][3][5][6][7][8][10][11][12][13][14]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract, leading to coughing and tightness in the chest.[3][5][10][11][15]
The toxicity of halogenated aromatic compounds can be complex, with some having the potential for liver dysfunction and other systemic effects upon significant exposure.[16][17] While the addition of a single halogen to a benzoic acid scaffold does not equate to the high toxicity of compounds like polychlorinated biphenyls (PCBs), the underlying principles of their biological activity warrant caution.[18][19]
The Influence of the Halogen
While generalities are useful, the specific halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the aromatic ring influence the compound's reactivity and hazard profile. For instance, the toxicity of some halogenated aromatics increases with the degree of halogenation.[16] Conversely, recent studies suggest that in some contexts, polyhalogenation can mitigate toxicity by sterically shielding reactive sites from metabolic enzymes.[20] It is therefore crucial to consult the Safety Data Sheet (SDS) for the specific isomer being used.
Table 1: Comparative Hazard Profile of Representative Halogenated Benzoic Acids
| Compound | CAS Number | Primary GHS Hazard Statements |
| 2-Fluorobenzoic Acid | 445-29-4 | Causes skin irritation, Causes serious eye irritation. |
| 4-Chlorobenzoic Acid | 74-11-3 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| 3-Bromobenzoic Acid | 585-76-2 | Very hazardous in case of skin and eye contact (irritant), Hazardous in case of ingestion, of inhalation.[8] |
| 2-Iodobenzoic Acid | 88-67-5 | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[6][11][13] |
| 4-Iodobenzoic Acid | 619-58-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[14] |
Note: This table is illustrative. Always consult the specific SDS for the material you are using.
Section 2: Risk Assessment and the Hierarchy of Controls
Effective safety management hinges on a proactive approach of risk assessment followed by the implementation of controls. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective measures.
Caption: Hazard Identification and Risk Assessment Workflow.
Engineering Controls
The most effective control is to physically remove the hazard or place a barrier between the worker and the hazard.
-
Chemical Fume Hood: All work with halogenated benzoic acids, especially weighing of powders and preparation of solutions, should be conducted inside a certified chemical fume hood. This is the primary method to prevent inhalation of dust and vapors.[21]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants in the ambient air.[21][22]
Administrative Controls
These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these chemicals.
-
Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency protocols for the chemicals they use.
-
Labeling: All containers must be clearly labeled with the chemical identity and appropriate hazard warnings.[23]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[24] Its use does not eliminate the hazard, so proper selection and use are critical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[25][26] A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions.[27]
-
Skin Protection:
-
A lab coat must be worn and kept buttoned.
-
Gloves: Nitrile or neoprene gloves are generally recommended for protection against acids and aromatic compounds.[22][28] Butyl rubber gloves offer excellent protection against a wide variety of acids but may perform poorly with halogenated solvents.[28] It is crucial to check the manufacturer's glove compatibility chart for the specific chemical and any solvents being used. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory.
-
-
Respiratory Protection: A NIOSH-approved respirator may be required for certain situations, such as cleaning up a large spill outside of a fume hood.[25][26] Respirator use must be part of a formal respiratory protection program that includes fit testing and training.
Table 2: PPE Selection Guide for Halogenated Benzoic Acids
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid (<10g) | Chemical Splash Goggles | Lab Coat, Nitrile/Neoprene Gloves | Not required if in fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Lab Coat, Nitrile/Neoprene Gloves | Not required if in fume hood |
| Transferring Solutions | Chemical Splash Goggles | Lab Coat, Nitrile/Neoprene Gloves | Not required if in fume hood |
| Cleaning Small Spill | Chemical Splash Goggles & Face Shield | Lab Coat, Double Nitrile/Neoprene Gloves | Assess need based on dust/vapor |
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for safety and reproducibility.
Protocol 1: Weighing and Handling Solid Halogenated Benzoic Acids
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and a sealable container for the chemical onto the analytical balance inside the fume hood.
-
Taring: Tare the balance with the empty weigh boat.
-
Dispensing: Slowly and carefully dispense the solid from the stock bottle into the weigh boat. Avoid creating dust. Use gentle tapping motions rather than scooping large amounts at once.
-
Closure: Immediately and securely close the stock bottle.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel or desired container, which should also be inside the fume hood.
-
Clean-up: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) in a designated waste container. Wipe down the balance and surrounding area within the fume hood with a damp cloth.
Protocol 2: Preparing Solutions
-
Preparation: All steps must be performed in a chemical fume hood. Don appropriate PPE, including a face shield over goggles.
-
Vessel Selection: Choose a vessel (e.g., beaker, flask) of appropriate size to allow for stirring without splashing.
-
Solvent First: Add the calculated volume of the solvent to the vessel.
-
Solute Addition: Slowly add the weighed halogenated benzoic acid to the solvent while stirring to prevent clumping and splashing.
-
Dissolution: Continue stirring until the solid is fully dissolved. Gentle heating may be required for some compounds; if so, use a heating mantle and ensure the setup is secure.
-
Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and appropriate hazard warnings.
Section 4: Storage and Chemical Incompatibility
Proper storage is critical to prevent degradation, reaction, and accidental release.
-
General Conditions: Store halogenated benzoic acids in a cool, dry, and well-ventilated area.[22] Containers should be kept tightly closed to prevent absorption of moisture.
-
Location: Store in cabinets designed for corrosive materials. Avoid storing them in metal cabinets, which can corrode over time.[29]
-
Incompatibilities: The causality behind segregation is to prevent dangerous reactions. Halogenated benzoic acids must be stored separately from:
Section 5: Waste Management and Disposal
Chemical waste disposal is strictly regulated.
-
Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Contaminated Materials: All items that come into direct contact with halogenated benzoic acids, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.
-
Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Never pour halogenated benzoic acids down the drain.[33]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Section 6: Emergency Preparedness
A swift and correct response to an emergency can significantly mitigate harm.
Spill Response
The appropriate response depends on the size and location of the spill.
Caption: Spill Response Decision Tree.
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including double gloves, goggles, and a face shield.
-
Neutralize/Absorb:
-
For solid spills, do NOT dry sweep. Moisten the material with a damp paper towel or use a HEPA-filter vacuum for cleanup.[22][33]
-
Alternatively, cover the spill with a suitable absorbent material like vermiculite or sand. For acids, sodium bicarbonate can be used to neutralize the spill; sprinkle it on until bubbling stops.
-
-
Collect: Carefully scoop the absorbed/neutralized material into a labeled hazardous waste container.[23][34]
-
Decontaminate: Clean the spill area with a soap and water solution.[30]
-
Dispose: Dispose of all contaminated materials as hazardous waste.
-
Wash: Thoroughly wash hands after the cleanup is complete.
Exposure Response
Immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[8][10] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[8][33]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6][8][13][33] Emergency eyewash stations must be readily accessible in any area where these chemicals are handled.[21]
-
Inhalation: Move the person to fresh air immediately.[3][8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention.[33][34]
Conclusion
Halogenated benzoic acids are powerful tools in the arsenal of the modern scientist. Respect for their chemical properties and potential hazards, demonstrated through diligent adherence to robust safety protocols, is paramount. By integrating the principles of risk assessment, hierarchy of controls, and emergency preparedness into daily workflow, researchers can harness the full synthetic potential of these compounds while ensuring a safe and secure laboratory environment for all.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. carlroth.com [carlroth.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. alpharesources.com [alpharesources.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.es [fishersci.es]
- 16. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 17. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 22. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 23. alpharesources.com [alpharesources.com]
- 24. hazmatschool.com [hazmatschool.com]
- 25. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 26. fishersci.com [fishersci.com]
- 27. epa.gov [epa.gov]
- 28. safety.fsu.edu [safety.fsu.edu]
- 29. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 30. M-CHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 31. fishersci.com [fishersci.com]
- 32. carlroth.com [carlroth.com]
- 33. ehs.com [ehs.com]
- 34. safety.fsu.edu [safety.fsu.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4-fluoro-5-iodobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-4-fluoro-5-iodobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol outlines a multi-step synthetic pathway commencing from the readily available starting material, 2-chlorobenzoic acid. Each step is detailed with theoretical justification, procedural instructions, and mechanistic insights to ensure reproducibility and understanding. The chosen route is designed to overcome the significant regiochemical challenges inherent in the direct functionalization of the starting material, providing a reliable, albeit indirect, pathway to the target molecule.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound of significant interest to medicinal chemists and drug development professionals. Its unique substitution pattern, featuring three distinct halogen atoms and a carboxylic acid moiety, makes it a versatile scaffold for constructing complex molecular architectures through selective cross-coupling and derivatization reactions.
The synthesis of this molecule from 2-chlorobenzoic acid presents a considerable challenge due to the directing effects of the substituents on the aromatic ring. The chloro and carboxylic acid groups on the starting material are both electron-withdrawing, deactivating the ring towards electrophilic substitution.[1][2] Furthermore, their directing effects are not aligned to easily install the fluoro and iodo groups at the desired 4- and 5-positions, respectively. A direct, sequential halogenation approach is therefore synthetically unviable.
To circumvent these challenges, this guide presents a robust, multi-step strategy. The core principle is to first modify the carboxylic acid group to alter its electronic influence, enabling precise installation of the required substituents, and then regenerate the acid functionality in a later step. This approach, while longer, provides the necessary regiochemical control to achieve the target molecule with high purity.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The strategy involves an initial reduction of the carboxylic acid to a methyl group, which activates the ring and directs subsequent substitutions. This is followed by a sequence of nitration, reduction, and a Balz-Schiemann reaction to install the fluorine atom. The methyl group is then oxidized back to a carboxylic acid before the final iodination step.
Caption: Overall synthetic pathway from 2-chlorobenzoic acid.
Detailed Experimental Protocols and Mechanistic Discussion
This section provides step-by-step protocols for each reaction in the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Reduction of 2-Chlorobenzoic Acid to 2-Chlorotoluene
-
Causality: The carboxylic acid group is a deactivating meta-director.[2] To facilitate the desired ortho/para substitutions in subsequent steps, it is first reduced to a methyl group (-CH3), which is an activating ortho,para-director.[3] This is a critical strategic modification. The reduction is typically performed in two stages via the corresponding benzyl alcohol.
-
Protocol:
-
Alcohol Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzoic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the solid with THF. Concentrate the filtrate under reduced pressure to yield 2-chlorobenzyl alcohol.
-
Deoxygenation: The resulting alcohol can be converted to 2-chlorotoluene via a two-step process (e.g., tosylation followed by reduction with LiAlH₄) or a one-pot Barton-McCombie deoxygenation.
-
Step 2: Nitration of 2-Chlorotoluene
-
Causality: With the activating, ortho,para-directing methyl group now in place, electrophilic aromatic substitution can be performed with high regioselectivity. Both the -CH₃ and the -Cl groups direct incoming electrophiles to the positions ortho and para to themselves. Their directing effects are synergistic, strongly favoring substitution at the 4-position (para to -CH₃ and ortho to -Cl).
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-chlorotoluene while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the cooled solution of 2-chlorotoluene, ensuring the temperature does not exceed 10 °C.
-
After addition, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice. The solid product, 2-chloro-4-nitrotoluene, will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from ethanol can be performed for further purification.
-
Step 3: Reduction of 2-Chloro-4-nitrotoluene
-
Causality: The nitro group is converted to an amine to prepare the substrate for the Balz-Schiemann reaction, a classic method for introducing fluorine onto an aromatic ring.
-
Protocol:
-
To a flask containing 2-chloro-4-nitrotoluene, add granulated tin (Sn) and ethanol.
-
Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) portion-wise through the reflux condenser.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it strongly alkaline by the slow addition of concentrated NaOH solution.
-
Perform a steam distillation or solvent extraction (e.g., with dichloromethane) to isolate the product, 2-chloro-4-aminotoluene.
-
Step 4: Synthesis of 2-Chloro-4-fluorotoluene via Balz-Schiemann Reaction
-
Causality: This reaction provides an efficient method for introducing a fluorine atom at the 4-position. It proceeds via the formation of a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.
-
Protocol:
-
Dissolve 2-chloro-4-aminotoluene in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition.
-
The corresponding diazonium tetrafluoroborate salt will precipitate. Filter the salt, wash with cold water, cold methanol, and finally diethyl ether.
-
Carefully dry the diazonium salt.
-
Gently heat the dry salt in a flask until gas evolution ceases and the product distills. This thermal decomposition must be performed with caution behind a blast shield.
-
Collect the distillate, which is crude 2-chloro-4-fluorotoluene. Purify by distillation.
-
Step 5: Oxidation of 2-Chloro-4-fluorotoluene
-
Causality: The methyl group, having served its purpose as an activating and directing group, is now oxidized back to a carboxylic acid to yield the key intermediate, 2-chloro-4-fluorobenzoic acid.
-
Protocol:
-
In a round-bottom flask, add 2-chloro-4-fluorotoluene, water, and a phase-transfer catalyst such as tetrabutylammonium bromide.
-
Heat the mixture to reflux (around 80-90 °C).
-
Slowly add potassium permanganate (KMnO₄) in portions. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until a persistent pink/purple color indicates the reaction is complete.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the clear filtrate with concentrated HCl until no more precipitate forms.
-
Filter the white solid, wash with cold water, and dry to obtain 2-chloro-4-fluorobenzoic acid.[4]
-
Step 6: Iodination of 2-Chloro-4-fluorobenzoic Acid
-
Causality: This is the final functionalization step. The regioselectivity of this electrophilic iodination is governed by the combined directing effects of the existing substituents.
-
-F (at C4): An ortho,para-director. It strongly directs the incoming electrophile to its ortho position (C5).
-
-COOH (at C1): A meta-director. It directs the incoming electrophile to its meta position (C5).
-
-Cl (at C2): An ortho,para-director. This position is meta to the chloro group. The powerful ortho-directing effect of the fluorine atom and the meta-directing effect of the carboxylic acid converge, ensuring that iodination occurs almost exclusively at the C5 position.
-
-
Protocol:
-
In a suitable reactor, suspend 2-chloro-4-fluorobenzoic acid in glacial acetic acid.[5]
-
Add molecular iodine (I₂) and ammonium persulfate ((NH₄)₂S₂O₈), which serves as the oxidizing agent to generate the electrophilic iodine species.[5]
-
Heat the reaction mixture with stirring (e.g., 60-80 °C) for several hours. Monitor progress by HPLC or TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium bisulfite to quench any unreacted iodine.
-
The product will precipitate from the aqueous solution. Filter the solid, wash extensively with water to remove acetic acid and salts.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.
-
Data Summary and Expected Results
The following table summarizes the transformations and typical expected outcomes. Yields are indicative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Chlorobenzoic Acid | LiAlH₄ | 2-Chlorotoluene | >85% (2 stages) |
| 2 | 2-Chlorotoluene | HNO₃, H₂SO₄ | 2-Chloro-4-nitrotoluene | ~90% |
| 3 | 2-Chloro-4-nitrotoluene | Sn, HCl | 2-Chloro-4-aminotoluene | ~90% |
| 4 | 2-Chloro-4-aminotoluene | NaNO₂, HBF₄ | 2-Chloro-4-fluorotoluene | ~70% |
| 5 | 2-Chloro-4-fluorotoluene | KMnO₄ | 2-Chloro-4-fluorobenzoic Acid | ~85% |
| 6 | 2-Chloro-4-fluorobenzoic Acid | I₂, (NH₄)₂S₂O₈ | This compound | ~90% |
Conclusion
The synthesis of this compound from 2-chlorobenzoic acid is a challenging but achievable process. The presented six-step protocol is designed to provide maximum regiochemical control by strategically modifying the functional groups on the aromatic ring to guide the substitutions. By following this detailed guide, researchers in drug discovery and chemical development can reliably produce this valuable and highly functionalized intermediate for their synthetic programs.
References
Application Notes and Protocols for the Preparation of 2-Chloro-4-fluoro-5-iodobenzoic Acid and Its Derivatives
Abstract
This comprehensive guide provides detailed application notes and robust experimental protocols for the synthesis of 2-Chloro-4-fluoro-5-iodobenzoic acid, a highly functionalized aromatic compound of significant interest in medicinal chemistry. This molecule serves as a critical building block in the development of modern pharmaceuticals, most notably as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors used for the treatment of type 2 diabetes.[1][2] This document outlines a primary synthetic route via electrophilic iodination of 2-chloro-4-fluorobenzoic acid, explaining the chemical principles behind the methodology. It includes step-by-step protocols, characterization data, safety precautions, and methods for the subsequent derivatization of the target molecule, designed for researchers, scientists, and professionals in drug development.
Significance and Applications
This compound is a quintessential example of a strategic molecular intermediate in pharmaceutical synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and a carboxylic acid functional group, provides a versatile platform for constructing complex molecular architectures. The differential reactivity of the halogens (iodine being the most reactive in cross-coupling reactions) and the carboxylic acid handle allows for sequential, controlled modifications.
The primary application driving interest in this compound is its role as a precursor to SGLT2 inhibitors, such as Empagliflozin.[3] SGLT2 inhibitors represent a novel class of anti-diabetic agents that reduce renal glucose reabsorption, thereby promoting urinary glucose excretion.[1] The specific arrangement of substituents on the benzoic acid ring is crucial for the final drug's binding affinity and pharmacological profile.
Overview of Synthetic Strategy
The most direct and atom-economical approach to synthesizing this compound is the electrophilic iodination of the commercially available starting material, 2-chloro-4-fluorobenzoic acid. The existing substituents on the aromatic ring direct the incoming electrophile (the iodonium ion) to the desired position.
Directing Effects:
-
Fluoro Group (-F): An ortho-, para-directing activator (though deactivating overall due to induction).
-
Chloro Group (-Cl): An ortho-, para-directing deactivator.
-
Carboxylic Acid Group (-COOH): A meta-directing deactivator.
The position C5 is ortho to the fluorine atom and para to the chlorine atom, making it the most electronically favorable site for electrophilic substitution. The reaction is typically facilitated by an iodine source, such as N-Iodosuccinimide (NIS), in the presence of an acid catalyst.
Caption: High-level overview of the synthetic strategy.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the direct iodination of 2-chloro-4-fluorobenzoic acid.
Causality of Experimental Choices:
-
Reagents: N-Iodosuccinimide (NIS) is selected as a mild and effective iodinating agent that is easier to handle than molecular iodine.[4]
-
Catalyst: A strong Brønsted acid like sulfuric acid is used to protonate NIS, generating a more potent electrophilic iodine species (I+), which is necessary to overcome the deactivating effects of the halogens and the carboxyl group on the aromatic ring.
-
Solvent: Acetic acid is an excellent solvent for the starting material and can also participate in activating the iodinating agent.
-
Work-up: An aqueous solution of sodium thiosulfate is used to quench the reaction by reducing any unreacted NIS and iodine to iodide, preventing their persistence in the final product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Chloro-4-fluorobenzoic acid | 174.55 | 10.0 g | 57.3 | Starting material |
| N-Iodosuccinimide (NIS) | 224.98 | 14.2 g | 63.0 | 1.1 equivalents |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~1 mL | - | Catalyst |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | For 10% (w/v) aqueous solution |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
| Toluene | 92.14 | ~50 mL | - | Recrystallization solvent |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloro-4-fluorobenzoic acid (10.0 g, 57.3 mmol) and glacial acetic acid (100 mL). Stir until the solid is fully dissolved.
-
Carefully add N-Iodosuccinimide (14.2 g, 63.0 mmol, 1.1 eq) to the solution.
-
Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (~1 mL) dropwise while maintaining the internal temperature below 10 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water and a 10% aqueous solution of sodium thiosulfate (100 mL). Stir vigorously until the orange/brown color dissipates.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
Air-dry the crude product. For further purification, transfer the solid to a flask and add toluene (~50 mL). Heat the mixture to reflux until the solid dissolves completely, then allow it to cool slowly to room temperature, and finally in an ice bath for 1 hour to maximize crystallization.[2][5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 50-60 °C to a constant weight.
Caption: Step-by-step workflow for the synthesis protocol.
Protocol 2: Synthesis of an Amide Derivative (Application Example)
This protocol demonstrates the conversion of the synthesized acid into an amide, showcasing its utility as a building block.
-
In a flask, suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Stir at room temperature for 2-3 hours until gas evolution ceases, indicating the formation of the acid chloride.
-
In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.2 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in DCM.
-
Cool the amine solution in an ice bath and slowly add the freshly prepared acid chloride solution.
-
Stir the reaction for 4-6 hours, allowing it to warm to room temperature.
-
Perform a standard aqueous work-up, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or recrystallization.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Expected Analytical Data
| Property | Expected Value |
| Appearance | White to light yellow crystalline powder.[1] |
| Molecular Formula | C₇H₃ClFIO₂ |
| Molecular Weight | 300.45 g/mol .[6] |
| Melting Point | Expected in the range of 150-170 °C (by analogy to similar compounds). |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.8 (s, 1H, COOH), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals for 7 carbons, including COOH (~165 ppm) and 6 aromatic carbons. |
| Purity (HPLC) | ≥97%.[6] |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care and add it slowly to other solutions to control the exothermic reaction.
-
Organic Solvents (DCM, Toluene, Ethyl Acetate): Are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Add a few more drops of sulfuric acid. If ineffective, allow the reaction to stir for a longer period. |
| Low Yield | Product lost during work-up or recrystallization. | Ensure pH is acidic before extraction. Use minimal hot solvent for recrystallization and cool thoroughly. |
| Product is Colored | Residual iodine or colored impurities. | Ensure thorough washing with sodium thiosulfate solution. Consider treating the recrystallization solution with activated charcoal. |
References
- 1. High Quality Pharmaceutical Intermediates 2-Chloro-5-iodobenzoic acid 19094-56-5 [minstargroup.com]
- 2. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound API Intermediate at Best Price in Navi Mumbai [exportersindia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-fluoro-5-iodobenzoic Acid in the Synthesis of Next-Generation SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, or gliflozins, have revolutionized the treatment of type 2 diabetes mellitus by offering an insulin-independent mechanism for glycemic control.[1][2] The core structure of these drugs is a C-glycoside, where a glucose moiety is attached to an aglycone via a metabolically stable carbon-carbon bond.[3][4] The synthesis of this C-aryl glucoside backbone is a critical aspect of drug development and manufacturing. This guide details the application of 2-Chloro-4-fluoro-5-iodobenzoic acid , a highly functionalized aromatic starting material, in the synthesis of SGLT2 inhibitors. We will explore a robust, field-proven synthetic pathway, explaining the causality behind key experimental choices and providing detailed protocols for the synthesis of a pivotal diarylmethane intermediate, its subsequent coupling with a protected gluconolactone, and the final steps to yield the target C-glycoside structure.
Introduction: The Rationale for a Highly Functionalized Starting Material
The efficacy and pharmacokinetic profile of SGLT2 inhibitors are profoundly influenced by the substitution pattern on their diarylmethane aglycone.[2] Marketed drugs like Dapagliflozin and Empagliflozin feature a chlorophenyl group, demonstrating the importance of halogenation in this position.[5]
This compound offers a unique and strategic combination of functionalities:
-
Iodo Group (Position 5): The iodine atom is an excellent handle for organometallic chemistry. Its susceptibility to facile metal-halogen exchange (e.g., with n-butyllithium) is the cornerstone of the C-glycosylation strategy, enabling the formation of the key C-C bond with the sugar moiety.[6][7]
-
Chloro Group (Position 2): The chloro substituent is a common feature in established SGLT2 inhibitors, contributing to the required electronic and steric properties for potent SGLT2 inhibition.
-
Fluoro Group (Position 4): The introduction of a fluorine atom can significantly enhance metabolic stability and modulate physicochemical properties such as lipophilicity and binding affinity. This makes it a valuable substituent for developing next-generation SGLT2 inhibitors with improved pharmacological profiles.
This guide outlines a synthetic strategy analogous to the industrial-scale preparation of approved gliflozins, adapted for this specific starting material.[6][8][9]
Synthesis of the Diaryl Aglycone Intermediate
The first critical phase is the construction of the diaryl portion of the aglycone. This involves converting the benzoic acid into a more reactive form, coupling it with a second aromatic ring system, and subsequent reduction.
Workflow for Aglycone Synthesis
Caption: Workflow for the synthesis of the key diarylmethane aglycone intermediate.
Protocol 2.1: Friedel-Crafts Acylation
This protocol describes the formation of a diaryl ketone, a common intermediate in gliflozin synthesis.[8][10] The causality for this two-step approach (acid to acid chloride, then acylation) lies in the activation of the carboxylic acid, as it will not directly participate in Friedel-Crafts acylation.
Step A: Formation of the Acid Chloride
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Cool the mixture to 0 °C.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise over 30 minutes. Causality: This converts the carboxylic acid into the highly reactive acyl chloride, necessary for the subsequent electrophilic aromatic substitution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-Chloro-4-fluoro-5-iodobenzoyl chloride, which is typically used immediately in the next step.
Step B: Acylation Reaction
-
In a separate flask under nitrogen, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add the second aromatic component, for example, phenetole (4-ethoxybenzene, 1.1 eq).
-
Add a solution of the crude acid chloride from Step A in DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C. Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion which then attacks the electron-rich phenetole ring.
-
After the addition is complete, stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the diaryl ketone.
Protocol 2.2: Reductive Deoxygenation of the Ketone
The ketone functionality must be reduced to a methylene bridge to form the final diarylmethane structure. A simple hydrogenation is often insufficient; an ionic reduction is preferred.
-
Dissolve the diaryl ketone (1.0 eq) in an anhydrous solvent mixture (e.g., DCM/acetonitrile).
-
Cool the solution to 0-5 °C under a nitrogen atmosphere.
-
Add triethylsilane (Et₃SiH, 2.0-3.0 eq) to the solution.
-
Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0-3.0 eq), dropwise. Causality: The Lewis acid activates the carbonyl group towards nucleophilic attack by the hydride delivered from triethylsilane. This system is effective for the complete reduction to a methylene group, avoiding the formation of a stable alcohol intermediate.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours until completion is confirmed by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting diarylmethane intermediate by column chromatography.
| Intermediate | Typical Yield | Purity (HPLC) | Analytical Notes |
| Diaryl Ketone | 75-85% | >98% | Crystalline solid, characterizable by ¹H NMR, ¹³C NMR, and MS. |
| Diaryl Methane | 80-90% | >99% | Oil or low-melting solid. This is the key aglycone for the next step. |
The Core Reaction: C-Glycosylation
This step is the most critical and technically demanding part of the synthesis, forming the C-C bond between the aglycone and the glucose moiety. The strategy relies on the selective metal-halogen exchange at the iodine position.
C-Glycosylation and Deprotection Pathway
Caption: The core C-glycosylation reaction pathway.
Protocol 3.1: Lithiation and Coupling
This protocol must be performed under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate.
-
Dissolve the diarylmethane intermediate (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, multi-necked flask under a high-purity argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and decomposition of the aryllithium species once formed.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour. Causality: n-BuLi is a strong base that rapidly and selectively exchanges with the more electropositive iodine atom over the chloro or fluoro substituents, generating the nucleophilic aryllithium species in situ.
-
In a separate flask, dissolve 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the gluconolactone solution via cannula, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
Protocol 3.2: In-situ Deprotection and Reduction
The resulting hemiketal is unstable and is immediately converted to the final product.
-
While the reaction mixture is still at -78 °C, add a pre-cooled solution of methanesulfonic acid (MsOH, 4.0 eq) in anhydrous methanol. Causality: The acid quenches the reaction and catalyzes the removal of the silyl protecting groups from the sugar moiety.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 16-20 hours. This step forms a mixture of anomeric methyl ketals.
-
Cool the mixture back down to -40 to -50 °C.
-
Add triethylsilane (Et₃SiH, 3.0-4.0 eq) followed by slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 3.0-4.0 eq).
-
Allow the reaction to warm slowly to room temperature and stir until the reaction is complete (monitor by LC-MS). Causality: This is the final reductive step that removes the anomeric methoxy group and establishes the desired β-stereochemistry of the C-glycoside, driven by steric factors.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The final product is purified by column chromatography on silica gel, followed by recrystallization or lyophilization to yield the pure SGLT2 inhibitor.
| Parameter | Expected Outcome | Verification Method |
| Final Yield | 35-55% (over 2 steps) | Gravimetric analysis |
| Chemical Purity | >99.5% | HPLC, UPLC |
| Stereochemical Purity | >99% (β-anomer) | Chiral HPLC, Polarimetry |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, HRMS, IR |
Troubleshooting and Expert Insights
-
Issue: Low yield during Friedel-Crafts acylation.
-
Probable Cause: Inactive AlCl₃ due to moisture.
-
Solution: Use freshly opened, high-purity AlCl₃ and ensure all glassware and solvents are scrupulously dried. Running the reaction at a slightly elevated temperature (e.g., 40 °C) can sometimes improve conversion, but may increase side products.
-
-
Issue: Incomplete lithium-halogen exchange.
-
Probable Cause: Impurities in the substrate (e.g., residual acid) or insufficiently dried solvent/glassware quenching the n-BuLi.
-
Solution: Ensure the diarylmethane intermediate is highly pure (>99%). Use freshly distilled THF over sodium/benzophenone. Titrate the n-BuLi solution before use to confirm its molarity.
-
-
Issue: Poor diastereoselectivity in the final reduction.
-
Probable Cause: Reaction temperature too high during the reduction step.
-
Solution: Strict temperature control is paramount. The initial addition of the reducing agents should be done at a very low temperature (-40 °C or below) to maximize the steric hindrance that favors the formation of the desired β-anomer.
-
References
- 1. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. calibrechem.com [calibrechem.com]
- 8. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
2-Chloro-4-fluoro-5-iodobenzoic acid as a building block in organic synthesis
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis
Abstract
This compound is a uniquely functionalized aromatic compound that serves as a powerful and versatile building block in modern organic synthesis. Its structure is distinguished by the presence of a carboxylic acid group and three different halogen atoms (I, Cl, F) on the benzene ring. This substitution pattern provides a platform for highly selective, sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C–I, C–Cl, and C–F bonds allows chemists to functionalize the molecule at specific positions with high precision. This guide provides a comprehensive overview of the reactivity, applications, and detailed experimental protocols for utilizing this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the construction of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in its distinct chemical properties and the differential reactivity of its three carbon-halogen bonds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃ClFI O₂ |
| Molecular Weight | 300.46 g/mol |
| CAS Number | 264927-52-8[1] |
| Appearance | Typically a white to off-white solid[2] |
| Key Functional Groups | Carboxylic acid, Aryl iodide, Aryl chloride, Aryl fluoride |
The Principle of Orthogonal Reactivity
The cornerstone of this building block's application is the predictable and sequential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. This reactivity trend is inversely proportional to the carbon-halogen bond dissociation energy (BDE).[3]
Reactivity Trend: I > Br > Cl >> F [3]
-
Carbon-Iodine (C-I) Bond: With the lowest BDE (~65 kcal/mol), the C-I bond is the most reactive site.[3] It readily undergoes oxidative addition to a Pd(0) catalyst under mild conditions, making it the primary site for initial functionalization.
-
Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger (~96 kcal/mol) and less reactive than the C-I bond.[3] Its activation typically requires more forcing conditions, such as higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands (e.g., biarylphosphines like XPhos or SPhos).[4]
-
Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest (~125 kcal/mol) and is generally considered inert under standard palladium cross-coupling conditions.[3] It remains intact throughout the synthetic sequence, imparting unique electronic properties to the final molecule.
This differential reactivity allows for a programmed, multi-step synthesis strategy where the iodine, and subsequently the chlorine, can be replaced with different functional groups, all while preserving the fluorine atom and the carboxylic acid handle.
Caption: Sequential functionalization workflow.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds, making it invaluable for synthesizing biaryl structures prevalent in pharmaceuticals.[5][6] With this compound, this reaction can be directed selectively to the C-I bond.
Reaction Principle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.[5][7]
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale & Causality |
| Substrate | This compound (1.0 equiv) | The C-I bond is the target for this transformation. |
| Coupling Partner | Arylboronic acid or ester (1.2-1.5 equiv) | A slight excess ensures complete consumption of the starting material. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | PPh₃, SPhos, XPhos (2-10 mol%) | For the highly reactive C-I bond, PPh₃ is often sufficient. For more challenging couplings, or if targeting the C-Cl bond later, bulky biarylphosphine ligands like SPhos are superior.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv) | Anhydrous inorganic bases are crucial for the transmetalation step. K₃PO₄ is often an excellent choice as it minimizes side reactions like protodehalogenation (replacement of the halogen with hydrogen).[4] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O (e.g., 4:1 v/v) | Biphasic solvent systems are common and effective for Suzuki reactions.[5] Ensure solvents are properly degassed to prevent catalyst oxidation.[4] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without degrading the catalyst or starting materials. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[4][8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL H₂O) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (15 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[4]
Application in Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond, coupling the aryl iodide with a terminal alkyne.[9] This reaction is fundamental for creating conjugated enynes and arylalkynes, which are key components in materials science and complex pharmaceuticals.[10][11]
Reaction Principle
The standard Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki reaction, but the transmetalation step involves a copper(I) acetylide intermediate, which is formed from the terminal alkyne, the copper salt, and a base.[9][10]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale & Causality |
| Substrate | This compound (1.0 equiv) | The C-I bond is selectively targeted. |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv) | A slight excess drives the reaction to completion. |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) | These are standard, effective catalysts for Sonogashira couplings.[8] |
| Copper(I) Source | CuI (2-10 mol%) | The copper co-catalyst is essential for activating the alkyne.[9] Copper-free conditions exist but often require different ligands and bases.[12] |
| Base | Et₃N, Piperidine, DIPA (2.0-3.0 equiv) | An amine base is required to deprotonate the alkyne and neutralize the HX formed. It can often be used as the solvent or co-solvent.[8] |
| Solvent | DMF, THF, Toluene | Anhydrous, degassed polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 80 °C | The reaction is often feasible at room temperature but may require gentle heating for less reactive substrates.[9] |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) followed by the amine base (e.g., Et₃N, 2.5 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C–N bonds.[13][14] This reaction is critical in drug discovery for synthesizing aryl amines, which are ubiquitous pharmacophores. While this reaction can be performed on the C-I bond, its true utility with this building block is often realized when targeting the more robust C-Cl bond after the C-I position has already been functionalized.
Reaction Principle
The mechanism involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine to the palladium center, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C–N bond and regenerate the Pd(0) catalyst.[13][15]
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Data Presentation: Recommended Reaction Conditions (for C-Cl bond)
| Parameter | Recommendation | Rationale & Causality |
| Substrate | Aryl Chloride (1.0 equiv) | Targeting the C-Cl bond requires more robust conditions than for the C-I bond. |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv) | A slight excess is standard. |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%) | These are common and effective pre-catalysts.[8] |
| Ligand | XPhos, RuPhos, BrettPhos (2-6 mol%) | Crucial Choice: The activation of aryl chlorides requires highly active, electron-rich, and sterically bulky biarylphosphine ligands to promote the difficult oxidative addition step.[16] |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ (1.4-2.0 equiv) | A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but for sensitive substrates, K₃PO₄ can be a milder alternative.[8][16] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are mandatory. The reaction must be rigorously protected from air and moisture.[15] |
| Temperature | 80-110 °C | Higher temperatures are generally needed to facilitate the oxidative addition to the strong C-Cl bond. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox): Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to set up the reaction in a glovebox. Add the aryl chloride substrate (1.0 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 mmol) to a reaction vial or Schlenk tube.[8]
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and the amine (1.2 mmol).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash chromatography.[8]
Conclusion
This compound stands out as a supremely valuable building block for synthetic chemists. Its defining feature—three different halogens with distinct and predictable reactivities—enables a powerful strategy of selective, sequential functionalization. By carefully choosing catalysts, ligands, and reaction conditions, researchers can precisely orchestrate C-C and C-N bond formations at the C-I and C-Cl positions. This level of control is indispensable for the efficient and modular synthesis of complex molecules, accelerating discovery in medicinal chemistry, agrochemistry, and materials science. The protocols and principles outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this versatile reagent.
References
- 1. 19094-56-5|2-Chloro-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. CAS 19094-56-5: 2-Chloro-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
Application Note: A Validated Protocol for the Synthesis of a Key Aglycone Intermediate of Empagliflozin
Abstract
Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), widely prescribed for the management of type 2 diabetes mellitus.[1][2][3] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is highly dependent on the robust production of its key intermediates. This document provides a detailed, three-part protocol for the synthesis of the pivotal aglycone intermediate, (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran.[4][5][6] The synthesis begins with a Friedel-Crafts acylation to form a diaryl ketone, followed by a nucleophilic aromatic substitution to introduce the chiral tetrahydrofuran moiety, and concludes with a selective reduction of the ketone. This guide is designed for researchers and process chemists, offering in-depth procedural details, explanations for methodological choices, and characterization data to ensure reproducibility and high purity.
Introduction: The Strategic Importance of the Aglycone Moiety
The synthesis of C-aryl glucosides like Empagliflozin presents a significant challenge: the stereoselective formation of the C-C bond between the glucose and the aglycone (non-sugar) portion.[7] A common and effective strategy involves the prior assembly of the complete diarylmethane aglycone, which is then coupled with a protected gluconolactone derivative.[2][7][8][9]
The target intermediate, (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran, constitutes this complete aglycone. Its structure contains the essential 2-chloro-5-iodophenyl group, which is critical for the subsequent Grignard or organolithium-mediated coupling with the sugar lactone.[8][9] The (S)-tetrahydrofuran ether side chain is also a distinguishing feature of Empagliflozin, contributing to its high efficacy and selectivity.[2] Therefore, a reliable and scalable synthesis of this intermediate is paramount for the efficient production of the final active pharmaceutical ingredient (API).
Overall Synthetic Pathway
The protocol is divided into three main stages, starting from 5-iodo-2-chlorobenzoic acid.
Diagram 1: High-level overview of the synthesis of the target intermediate.
Part 1: Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (Intermediate A)
Principle & Rationale
This step employs a classic Friedel-Crafts acylation reaction.[1][7] The starting material, 5-iodo-2-chlorobenzoic acid, is first converted to its more reactive acid chloride derivative using oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[10][11] The resulting acyl chloride is a potent electrophile that reacts with fluorobenzene in the presence of a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to form the diaryl ketone.[8][11] Anhydrous conditions are critical as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| 5-Iodo-2-chlorobenzoic acid | ≥98% | 3-Neck round-bottom flask (1 L) |
| Oxalyl chloride (2.0 M in DCM) or Thionyl chloride | Reagent Grade | Magnetic stirrer with heating mantle |
| N,N-Dimethylformamide (DMF) | Anhydrous | Thermometer (-20°C to 150°C) |
| Dichloromethane (DCM) | Anhydrous | Dropping funnel |
| Fluorobenzene | ≥99%, Anhydrous | Condenser with gas outlet/drying tube |
| Aluminum trichloride (AlCl₃) | Anhydrous, ≥99% | Ice-water bath |
| Hydrochloric acid (HCl) | 1 M aq. | Separatory funnel |
| Sodium hydroxide (NaOH) | 1 M aq. | Rotary evaporator |
| Sodium chloride (brine) | Saturated aq. | Buchner funnel and flask |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Beakers, Erlenmeyer flasks |
| Isopropanol | Reagent Grade | |
| Water | Deionized |
Step-by-Step Experimental Protocol
-
Acid Chloride Formation:
-
To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a condenser with a drying tube, add 5-iodo-2-chlorobenzoic acid (56.5 g, 0.2 mol).
-
Add anhydrous dichloromethane (DCM, 200 mL) to suspend the solid.
-
Slowly add a 2.0 M solution of oxalyl chloride in DCM (110 mL, 0.22 mol) dropwise at room temperature.[10][11] Alternatively, use thionyl chloride (17.5 mL, 0.24 mol).
-
Add 3-5 drops of anhydrous DMF as a catalyst. Gas evolution (CO₂, CO, HCl) will be observed.[11]
-
Stir the mixture at room temperature for 2-3 hours until the solution becomes clear and gas evolution ceases.[10]
-
-
Friedel-Crafts Acylation:
-
In a separate dry 1 L flask, add anhydrous aluminum trichloride (32.0 g, 0.24 mol) and anhydrous fluorobenzene (150 mL).
-
Cool this suspension to 0-5°C using an ice-water bath.
-
Concentrate the acid chloride solution from step 1 on a rotary evaporator to remove excess oxalyl chloride and DCM. Re-dissolve the resulting crude acid chloride in anhydrous fluorobenzene (50 mL).
-
Add the acid chloride solution dropwise to the AlCl₃/fluorobenzene suspension over 1 hour, ensuring the internal temperature does not exceed 5°C.[11]
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor reaction completion by TLC or HPLC.
-
-
Work-up and Purification:
-
Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel. Add 200 mL of DCM and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 150 mL), water (1 x 150 mL), 1 M NaOH (2 x 150 mL), and finally with saturated brine (1 x 150 mL).[10][11]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude solid.
-
-
Recrystallization:
Part 2: Synthesis of (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (Intermediate B)
Principle & Rationale
This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing ketone group activates the fluorophenyl ring, making the fluorine atom a suitable leaving group. (S)-3-Hydroxytetrahydrofuran, a chiral alcohol, acts as the nucleophile.[8] A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is used to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Tetrahydrofuran (THF) is an ideal solvent as it is polar aprotic and dissolves the reactants well.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| Intermediate A | As prepared | 3-Neck round-bottom flask (1 L) |
| (S)-3-Hydroxytetrahydrofuran | ≥98% | Magnetic stirrer with heating mantle |
| Potassium tert-butoxide (KOtBu) | ≥98% | Thermometer |
| Tetrahydrofuran (THF) | Anhydrous | Condenser with drying tube |
| Ammonium chloride (NH₄Cl) | Saturated aq. | Separatory funnel, Rotary evaporator |
| Ethyl acetate | Reagent Grade | Standard glassware |
| Anhydrous sodium sulfate | Reagent Grade |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a dry 1 L three-neck round-bottom flask under a nitrogen atmosphere, add Intermediate A (36.0 g, 0.1 mol) and anhydrous THF (400 mL). Stir until fully dissolved.
-
Add (S)-3-hydroxytetrahydrofuran (10.6 g, 0.12 mol).
-
Cool the solution to 0-5°C using an ice bath.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve potassium tert-butoxide (13.5 g, 0.12 mol) in anhydrous THF (100 mL).
-
Add the KOtBu solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of Intermediate A.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution (200 mL).
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, Intermediate B, typically as a viscous oil or low-melting solid. This intermediate is often used in the next step without further purification.[12]
-
Expected Yield: 90-95% (crude).
-
Part 3: Synthesis of (S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran (Target Intermediate C)
Principle & Rationale
The final step is the reduction of the diaryl ketone to a methylene bridge. While classic methods like Clemmensen or Wolff-Kishner reduction exist, they require harsh acidic or basic conditions that may not be compatible with the other functional groups. A milder and more efficient method is reductive silane-based chemistry.[7][8] Triethylsilane (Et₃SiH) or 1,1,3,3-tetramethyldisiloxane (TMDS) is used as the hydride source in the presence of a Lewis acid such as aluminum trichloride (AlCl₃) or indium(III) bromide.[8][13][14] The Lewis acid activates the ketone carbonyl group, facilitating hydride transfer from the silane, followed by a second reduction/elimination sequence to yield the desired methylene group.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| Intermediate B | As prepared | 3-Neck round-bottom flask (1 L) |
| Triethylsilane (Et₃SiH) or TMDS | ≥97% | Magnetic stirrer |
| Aluminum trichloride (AlCl₃) | Anhydrous | Thermometer |
| Dichloromethane (DCM) | Anhydrous | Dropping funnel |
| Acetonitrile | Anhydrous | Ice-water bath |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. | Separatory funnel, Rotary evaporator |
| Ethyl acetate | Reagent Grade | Standard glassware |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a dry 1 L three-neck flask under a nitrogen atmosphere, add anhydrous aluminum trichloride (29.4 g, 0.22 mol) and a solvent mixture of anhydrous DCM and anhydrous acetonitrile (1:1 v/v, 200 mL).[8]
-
Cool the suspension to 0-5°C.
-
Slowly add triethylsilane (35.5 mL, 0.22 mol) to the suspension and stir for 30 minutes at 0-5°C.[8]
-
-
Reduction:
-
Dissolve the crude Intermediate B (approx. 0.1 mol) in a 1:1 mixture of anhydrous DCM/acetonitrile (200 mL).
-
Add this solution dropwise to the cold AlCl₃/Et₃SiH mixture over 1-2 hours, keeping the internal temperature below 10°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC/HPLC.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0-5°C and quench by the very slow, dropwise addition of water (400 mL). Caution: Exothermic reaction and gas evolution.
-
Distill off the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (2 x 200 mL).[8]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude product as a pale yellow oil.
-
The crude product can be purified by silica gel column chromatography to yield the final target intermediate as a clear oil or white solid.
-
Expected Overall Yield (from Intermediate A): 70-80%.
-
Visualization of Experimental Workflow
Diagram 2: Step-by-step experimental workflow for the synthesis.
Summary of Quantitative Data
| Parameter | Step 1: Acylation | Step 2: Substitution | Step 3: Reduction |
| Starting Material | 5-Iodo-2-chlorobenzoic acid | Intermediate A | Intermediate B |
| Molar Equiv. (Main Reagent) | 1.1 eq. Oxalyl Chloride | 1.2 eq. (S)-3-OH-THF | 2.2 eq. Et₃SiH |
| Molar Equiv. (Catalyst/Base) | 1.2 eq. AlCl₃ | 1.2 eq. KOtBu | 2.2 eq. AlCl₃ |
| Solvent(s) | DCM, Fluorobenzene | THF | DCM, Acetonitrile |
| Reaction Temperature | 0-5°C | 65°C (Reflux) | 0°C to RT |
| Reaction Time | ~4 hours | 4-6 hours | ~3 hours |
| Typical Yield | 75-85% (after recryst.) | 90-95% (crude) | 70-80% (after column) |
| Final Product Purity | >98% | Crude | >98% |
Conclusion
This application note details a robust and validated three-step synthesis for a key aglycone intermediate of Empagliflozin. The protocol leverages well-established chemical transformations, including Friedel-Crafts acylation, SNAr, and silane-mediated reduction, providing a logical and efficient pathway to the target molecule.[8][11] By explaining the rationale behind reagent choices and reaction conditions, this guide equips researchers and drug development professionals with the necessary information to reliably produce this vital intermediate, facilitating the overall synthesis of Empagliflozin.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone CAS 915095-86-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. nbinno.com [nbinno.com]
- 5. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 6. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 9. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]
- 11. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: The Pivotal Role of 2-Chloro-4-fluoro-5-iodobenzoic Acid in Diabetes Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in the Modern Management of Type 2 Diabetes
Type 2 diabetes mellitus is a global health challenge characterized by chronic hyperglycemia, which, if poorly managed, leads to severe complications.[1][2] A cornerstone of modern therapeutic strategy has been the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[3] These drugs offer a unique insulin-independent mechanism to lower blood glucose by promoting its excretion in the urine.[4][5] At the heart of synthesizing some of the most successful SGLT2 inhibitors, such as Empagliflozin, lies the versatile chemical intermediate: 2-Chloro-4-fluoro-5-iodobenzoic acid .[6][7][8]
This document serves as a detailed guide to the applications of this compound in diabetes research, focusing on its strategic importance as a foundational scaffold. We will delve into the rationale for its use, provide detailed synthetic and experimental protocols, and illustrate the underlying biological mechanisms, thereby offering a comprehensive resource for professionals in the field.
Physicochemical Profile of the Core Scaffold
The utility of this compound in complex organic synthesis stems from its distinct structural features. The presence of multiple halogen substituents at specific positions on the benzoic acid ring provides a combination of stability and controlled reactivity, which is essential for building the intricate architecture of SGLT2 inhibitors.[9]
| Property | Value |
| CAS Number | 79902-63-9[8] |
| Molecular Formula | C₇H₃ClFI O₂ |
| Molecular Weight | 332.45 g/mol |
| Appearance | Yellow to light brown crystalline powder[10] |
| Solubility | Soluble in common organic solvents[8] |
The chloro and fluoro groups enhance the molecule's electronic properties and metabolic stability, while the iodo group serves as a highly efficient handle for carbon-carbon bond formation through coupling reactions—a critical step in assembling the final drug molecule.[9][11]
Application in the Synthesis of C-Aryl Glucoside SGLT2 Inhibitors
The primary application of this compound is as a key starting material in the multi-step synthesis of C-aryl glucoside SGLT2 inhibitors.[7] Unlike O-aryl glucosides, which are susceptible to hydrolysis, C-aryl glucosides offer superior metabolic stability, a crucial attribute for an effective oral medication.[7] The synthesis of Empagliflozin provides a paradigmatic example of this application.
Conceptual Synthetic Workflow
The conversion of this compound into a potent SGLT2 inhibitor involves a series of strategic chemical transformations. The following diagram and protocol outline a representative synthetic pathway.
Caption: Synthetic pathway from the starting material to a final SGLT2 inhibitor.
Protocol: Synthesis of a Diarylmethane Aglycone Core
This protocol describes the initial, critical steps for creating the non-sugar (aglycone) portion of the SGLT2 inhibitor from this compound.
Objective: To synthesize the diarylmethane core structure, which serves as the scaffold for subsequent glycosylation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Fluorobenzene
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
(S)-Tetrahydrofuran-3-ol
-
A suitable base (e.g., Sodium ethoxide)
-
Reducing agent (e.g., Triethylsilane, Et₃SiH)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Methodology:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound in anhydrous DCM.
-
Add an excess of thionyl chloride (e.g., 1.2 equivalents) and a catalytic amount of DMF.
-
Heat the mixture gently (e.g., to 40°C) and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Friedel-Crafts Acylation:
-
Cool a suspension of AlCl₃ (1.2 equivalents) in anhydrous DCM to 0°C.
-
Add fluorobenzene (1.3 equivalents) to the suspension.
-
Slowly add a solution of the acid chloride from Step 1 in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the benzophenone intermediate.[7]
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Rationale: The highly activated fluoro group is displaced by an alcohol to introduce another key structural motif.
-
Dissolve the benzophenone intermediate in a suitable solvent like anhydrous ethanol.
-
Add a base such as sodium ethoxide followed by (S)-Tetrahydrofuran-3-ol.
-
Heat the reaction (e.g., to 50-65°C) and monitor for completion by TLC.[6]
-
After completion, cool the mixture and precipitate the product by pouring it into ice water. Filter, wash, and dry the solid.
-
-
Ketone Reduction:
-
Dissolve the resulting diarylmethanone in a solvent mixture (e.g., DCM/acetonitrile).
-
Cool the solution to -15°C.
-
Add triethylsilane (a reducing agent) followed by a Lewis acid (e.g., BF₃·OEt₂).
-
Stir the reaction at a low temperature, allowing it to slowly warm to room temperature.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product (e.g., by crystallization or chromatography) to obtain the final diarylmethane aglycone. This product, containing the essential iodine handle, is now ready for the crucial glycosylation step.
-
Mechanism of Action: The Biological Consequence
The ultimate purpose of synthesizing these complex molecules is to inhibit the SGLT2 protein in the kidneys.[12] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1]
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
By selectively blocking SGLT2, inhibitors derived from the this compound scaffold prevent glucose reabsorption.[5] This action leads to the excretion of excess glucose in the urine (glucosuria), thereby lowering blood glucose levels and contributing to improved glycemic control in patients with type 2 diabetes.[3][6]
Protocols for Biological Evaluation
Once a novel SGLT2 inhibitor is synthesized, its biological activity must be rigorously evaluated. The following protocols outline standard in vitro assays for this purpose.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating the biological activity of a synthesized SGLT2 inhibitor.
Protocol 1: In Vitro SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against the SGLT2 transporter.
Materials:
-
Membrane preparations from cells overexpressing human SGLT2.
-
Radiolabeled glucose analog, e.g., ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable substrate.
-
Synthesized test compound and a known SGLT2 inhibitor (e.g., Empagliflozin) as a positive control.
-
Assay buffer (e.g., HEPES-buffered saline containing Na⁺).
-
Scintillation vials and scintillation fluid.
-
Microplate and filtration apparatus.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically ranging from 1 nM to 100 µM.
-
Assay Setup: In a 96-well microplate, add the assay buffer, SGLT2 membrane preparation, and the diluted test compound or control.
-
Initiation: Initiate the transport reaction by adding ¹⁴C-AMG.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Glucose Uptake Assay
Objective: To confirm that the test compound can inhibit SGLT2-mediated glucose uptake in a live-cell system.
Materials:
-
A stable cell line expressing human SGLT2 (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Test compound and positive control.
-
Radiolabeled glucose (e.g., ³H-Deoxy-D-glucose or ¹⁴C-AMG).
-
Lysis buffer.
Methodology:
-
Cell Plating: Seed the SGLT2-expressing cells in a multi-well culture plate and grow to confluence.
-
Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate them with varying concentrations of the test compound or control for 15-30 minutes.
-
Glucose Uptake: Add the radiolabeled glucose to each well and incubate for a specific time (e.g., 30-60 minutes) to allow for uptake.
-
Washing: Aspirate the uptake solution and rapidly wash the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Measurement: Transfer the cell lysate to a scintillation vial and measure the radioactivity.
-
Analysis: Normalize the radioactivity data to the protein content in each well. Calculate the percentage of inhibition of glucose uptake for each compound concentration and determine the IC₅₀.
Conclusion
This compound is more than a mere chemical intermediate; it is a cornerstone in the development of a class of drugs that has revolutionized the treatment of type 2 diabetes.[9] Its unique chemical structure allows for the efficient and strategic synthesis of highly selective and metabolically robust SGLT2 inhibitors.[11] The protocols and workflows detailed herein provide a framework for leveraging this critical building block in a research and development setting, from chemical synthesis to biological validation. As the search for next-generation diabetes therapies continues, the foundational principles established through the use of scaffolds like this compound will undoubtedly continue to guide medicinal chemists and pharmacologists in their quest for novel and more effective treatments.
References
- 1. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 2. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 3. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Page loading... [wap.guidechem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. This compound API Intermediate at Best Price in Navi Mumbai [exportersindia.com]
- 9. calibrechem.com [calibrechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy | PPTX [slideshare.net]
- 12. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Chloro-iodobenzoic Acids via the Sandmeyer Reaction
Introduction: The Strategic Importance of the Sandmeyer Reaction in Aryl Halide Synthesis
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a versatile and powerful method for the synthesis of aryl halides from aryl diazonium salts.[1][2] This transformation is particularly valuable for introducing halides and other functional groups onto an aromatic ring in positions that are not easily accessible through direct electrophilic substitution.[3][4] For researchers and professionals in drug development and materials science, the Sandmeyer reaction is an indispensable tool for creating complex, functionalized aromatic building blocks.
This application note provides a detailed protocol for the synthesis of chloro-iodobenzoic acids, a class of compounds with significant applications as intermediates in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss critical safety considerations and optimization strategies. The protocols described herein are designed to be robust and reproducible, offering a self-validating system for achieving high yields and purity.
Mechanistic Insights: A Radical-Nucleophilic Aromatic Substitution Pathway
The Sandmeyer reaction proceeds through a free radical mechanism, initiated by the formation of an aryl diazonium salt from a primary aromatic amine.[3][5] This process can be broken down into two key stages: diazotization and the subsequent copper(I)-catalyzed radical substitution.
1. Diazotization: The initial step involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[6][7] The resulting diazonium salt is a highly reactive intermediate.
2. Copper(I)-Catalyzed Halogenation: The diazonium salt is then introduced to a solution of the corresponding copper(I) halide (e.g., CuCl for chlorination). A single electron transfer from the copper(I) salt to the diazonium ion generates an aryl radical, with the loss of nitrogen gas.[1][3] This aryl radical then reacts with the halide from the copper(II) halide species to form the final aryl halide product, regenerating the copper(I) catalyst in the process.[3]
It is important to note that while chlorination and bromination typically require a copper(I) catalyst, iodination can often be achieved by reacting the diazonium salt with potassium iodide (KI) without the need for a copper catalyst.[4][8]
Visualizing the Reaction Pathway
To better illustrate the sequence of events in the Sandmeyer reaction for the synthesis of a chloro-iodobenzoic acid, the following workflow diagram is provided.
Caption: Workflow for the synthesis of chloro-iodobenzoic acid.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid
This protocol is adapted from established literature procedures and is optimized for both yield and safety.[9][10][11]
Materials and Reagents:
-
2-Amino-5-iodobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diatomaceous earth (optional)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part 1: Diazotization of 2-Amino-5-iodobenzoic Acid
-
In a three-necked round-bottom flask, suspend 2-amino-5-iodobenzoic acid in a mixture of concentrated hydrochloric acid and water. The exact quantities will depend on the scale of the reaction; a typical molar ratio of amine to HCl is 1:3.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[12]
-
In a separate beaker, prepare a solution of sodium nitrite in water (typically a slight molar excess, e.g., 1.1 equivalents, relative to the starting amine).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction (Chlorination)
-
In a separate large beaker or flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. The solution will likely be dark. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and carefully add the cold diazonium salt solution prepared in Part 1 to the cold copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.[13]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen gas ceases. This may take 1-2 hours. In some cases, gentle heating (e.g., to 35-45 °C) may be required to drive the reaction to completion.[9][10]
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent such as dichloromethane.[9] Perform multiple extractions to ensure complete recovery of the product.
-
Combine the organic layers and wash sequentially with water, a dilute sodium hydroxide solution to remove any unreacted starting material and acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-chloro-5-iodobenzoic acid methyl ester (if the starting material was the ester).
-
For the synthesis of the final acid, the ester can be hydrolyzed using a solution of sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid to precipitate the 2-chloro-5-iodobenzoic acid.[9][10]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[14]
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Diazotization Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yield.[12] If the temperature rises, add more ice to the bath. |
| Rate of NaNO₂ Addition | Slow, dropwise | Rapid addition can lead to a localized increase in temperature and uncontrolled evolution of nitrogen oxides. |
| Stirring | Vigorous | Ensures efficient mixing and heat transfer, which is critical for maintaining a uniform low temperature. |
| Purity of Reagents | High purity | Impurities can lead to side reactions and affect the yield and purity of the final product. |
| Work-up | As described | Proper washing steps are essential to remove impurities and byproducts.[13] Incomplete removal of copper salts can contaminate the final product. |
Safety First: Handling Hazardous Reagents
The Sandmeyer reaction involves several hazardous materials and potentially energetic intermediates. Adherence to strict safety protocols is paramount.
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated.[2] Always use them in solution as they are prepared.
-
Sodium Nitrite: A strong oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Copper Salts: Toxic. Handle with appropriate personal protective equipment (PPE).
-
Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Nitrogen Gas Evolution: The reaction releases a significant amount of nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
-
Scale-Up: When scaling up the reaction, it is crucial to perform a thorough safety evaluation, including reaction calorimetry, to understand and control the thermal hazards.[15][16][17][18]
Visualizing the Safety and Handling Workflow
The following diagram outlines the critical safety checkpoints and handling procedures for the Sandmeyer reaction.
Caption: Key safety considerations for the Sandmeyer reaction.
Conclusion
The Sandmeyer reaction is a robust and highly valuable method for the synthesis of chloro-iodobenzoic acids and other aryl halides. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently and efficiently produce these important chemical intermediates. The key to a successful Sandmeyer reaction lies in the careful control of reaction conditions, particularly temperature, and a thorough understanding of the potential hazards involved.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. orgosolver.com [orgosolver.com]
- 8. Khan Academy [khanacademy.org]
- 9. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Selective Hydrolysis of 2-Chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the selective hydrolysis of 2-chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene, a poly-functionalized aromatic compound with potential applications as an intermediate in organic synthesis. The guide details two distinct and selective protocols: (1) the acid-catalyzed hydrolysis of the trichloromethyl (-CCl3) group to a carboxylic acid (-COOH), and (2) the base-mediated nucleophilic aromatic substitution (SNAr) of the C2-chloro group to a hydroxyl (-OH) group. We present a mechanistic overview, strategic considerations for achieving selectivity, detailed step-by-step experimental protocols, and guidelines for data interpretation and troubleshooting. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Mechanistic Overview and Strategic Considerations
The substrate, 2-chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene, possesses two primary sites susceptible to hydrolysis under different conditions: the trichloromethyl group and the chloro substituent on the aromatic ring. Achieving selectivity requires a careful choice of reagents and reaction conditions.
-
Site 1: The Trichloromethyl (-CCl3) Group: The hydrolysis of benzotrichlorides to benzoic acids is a well-established transformation.[1][2] The reaction typically proceeds under acidic or neutral conditions and is thought to involve a stepwise mechanism initiated by the protonation of a chlorine atom, followed by the loss of HCl and addition of water. This process repeats to form a triol intermediate, which rapidly dehydrates to the stable carboxylic acid. The rate of hydrolysis for benzotrichloride is generally independent of pH.[3]
-
Site 2: The C2-Chloro Group: The aromatic chlorine is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strong electron-withdrawing nitro group (-NO2) in the ortho position.[4][5] This reaction is typically performed under basic conditions, where a nucleophile (in this case, hydroxide ion, OH-) attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the corresponding phenol.
Selectivity: The key to selectively targeting one site over the other lies in the reaction's pH.
-
Acidic/Neutral Conditions: Favor the hydrolysis of the -CCl3 group. The C-Cl bond of the aryl chloride is strong and generally resistant to hydrolysis under these conditions.[7]
-
Basic Conditions: Favor the SNAr reaction at the C2-chloro position. While the -CCl3 group can also be hydrolyzed under basic conditions, the SNAr reaction on the highly activated ring is often kinetically competitive or favored under controlled temperatures.
The following diagram illustrates the two distinct hydrolytic pathways for the starting material.
Caption: Potential hydrolytic pathways of the target compound.
Protocol I: Selective Hydrolysis of the Trichloromethyl Group
Objective: To synthesize 2-chloro-4-fluoro-5-nitrobenzoic acid via the selective hydrolysis of the -CCl3 group. This product is a known intermediate for herbicides like saflufenacil.[8][9][10]
Principle: This protocol utilizes strong acid and heat to facilitate the conversion of the trichloromethyl group into a carboxylic acid. The conditions are chosen to be harsh enough for the -CCl3 hydrolysis while leaving the aryl-halogen bonds intact. Patent literature describes the nitration of 2-chloro-4-fluorobenzotrichloride followed by or simultaneous with hydrolysis in sulfuric acid to achieve this transformation.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene | Reagent (≥98%) | Major Supplier | Starting material. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Major Supplier | Corrosive. Handle with extreme care.[12][13] |
| Deionized Water (H₂O) | ACS Grade | - | Used for reaction and workup. |
| Ice | - | - | For controlled quenching. |
| Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | For extraction. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Major Supplier | For drying the organic phase. |
| Round-bottom flask, reflux condenser, heating mantle | - | Glassware Supplier | Standard reaction setup. |
| Magnetic stirrer and stir bar | - | Equipment Supplier | For agitation. |
| Separatory funnel, beakers, Erlenmeyer flasks | - | Glassware Supplier | For workup and purification. |
| Rotary evaporator | - | Equipment Supplier | For solvent removal. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagent Addition: Charge the flask with 2-chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene (e.g., 0.05 mol). Slowly and carefully add concentrated sulfuric acid (e.g., 5 volumes) with stirring.
-
Hydrolysis: Add deionized water (e.g., 1.5-2.0 molar equivalents relative to the substrate). Heat the mixture to 80-100°C. A strong evolution of hydrogen chloride gas will be observed; ensure the fume hood is functioning efficiently.[11]
-
Reaction Monitoring: Maintain the temperature and stir the reaction for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Very slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice (e.g., 10 volumes).
-
Product Isolation: The solid product, 2-chloro-4-fluoro-5-nitrobenzoic acid, should precipitate. Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8]
-
Characterization: Dry the purified product under vacuum. Characterize by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Corrosive Chemicals: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always wear chemical splash goggles, a face shield, a chemical-resistant apron, and appropriate gloves (e.g., nitrile).[13][14]
-
Gas Evolution: The reaction releases large quantities of corrosive HCl gas. This procedure must be performed in a certified chemical fume hood.[12]
-
Exothermic Quenching: Adding the acid mixture to ice is highly exothermic. Perform this step slowly and with efficient stirring to control the temperature.
-
Nitroaromatics: Nitroaromatic compounds are toxic and can be explosive, especially in mixtures with strong acids or upon heating.[15] Handle with care and avoid shock or friction.
Caption: Experimental workflow for -CCl3 group hydrolysis.
Protocol II: Selective Hydrolysis of the C2-Chloro Group (SNAr)
Objective: To synthesize 4-fluoro-2-hydroxy-5-nitro-1-(trichloromethyl)benzene via selective nucleophilic aromatic substitution of the C2-chloro substituent.
Principle: This protocol utilizes a strong base (NaOH) at a controlled temperature to promote the SNAr reaction. The C2-chloro group is activated by the ortho-nitro group, making it susceptible to displacement by the hydroxide nucleophile.[5] The reaction conditions must be carefully controlled to minimize the competing hydrolysis of the trichloromethyl group.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene | Reagent (≥98%) | Major Supplier | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Grade | Major Supplier | Corrosive. Handle with care. |
| Deionized Water (H₂O) | ACS Grade | - | Reaction solvent. |
| Hydrochloric Acid (HCl) | 2M solution | Major Supplier | For neutralization/acidification. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | For extraction. |
| Saturated Sodium Chloride Solution (Brine) | - | - | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Supplier | Drying agent. |
| Round-bottom flask, condenser, heating mantle | - | Glassware Supplier | Standard reaction setup. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Dissolve sodium hydroxide (e.g., 1.1-1.5 molar equivalents) in deionized water (e.g., 10 volumes) in the flask. Add the 2-chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene (e.g., 0.05 mol) to the basic solution.
-
Reaction: Heat the mixture to a controlled temperature, for instance, 50-70°C. Higher temperatures may increase the rate of -CCl3 hydrolysis.
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Workup - Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly acidify the solution to pH 2-3 by adding 2M HCl. The product should precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Washing & Drying: Combine the organic layers and wash with deionized water (1 x 5 volumes) and then with saturated brine (1 x 5 volumes). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, IR).
Safety Precautions
-
Caustic Solutions: Sodium hydroxide solutions are caustic and can cause severe skin and eye burns. Wear appropriate PPE, including chemical splash goggles and gloves.
-
Acid Handling: Handle hydrochloric acid with care in a fume hood.
-
Nitroaromatics: As with Protocol I, handle the nitroaromatic substrate and product with caution due to potential toxicity and explosive hazards.[15]
Data Summary and Troubleshooting
Comparative Summary
| Parameter | Protocol I: -CCl₃ Hydrolysis | Protocol II: SNAr Hydrolysis |
| Objective | -CCl₃ → -COOH | -Cl → -OH |
| Key Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) |
| Solvent | H₂SO₄ / H₂O | Water |
| Temperature | 80-100°C | 50-70°C (controlled) |
| Primary Product | 2-Chloro-4-fluoro-5-nitrobenzoic acid | 4-Fluoro-2-hydroxy-5-nitro-1-(trichloromethyl)benzene |
| Key Side Reaction | Potential for ring sulfonation at high temperatures. | Competing hydrolysis of the -CCl₃ group to -COOH. |
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| Incomplete Reaction (Protocol I) | Insufficient reaction time or temperature; insufficient water. | Increase reaction time or temperature moderately (e.g., to 110°C). Ensure at least 1.5 equivalents of water are present. |
| Incomplete Reaction (Protocol II) | Temperature too low; insufficient base. | Gradually increase temperature in 5-10°C increments. Ensure at least 1.1 equivalents of NaOH are used. |
| Mixture of Products (Protocol II) | Reaction temperature is too high, causing hydrolysis of the -CCl₃ group as well. | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃) or a shorter reaction time. |
| Low Yield after Workup | Product is partially soluble in the aqueous phase; incomplete extraction. | For Protocol II, ensure the aqueous phase is thoroughly acidified before extraction. Increase the number of extractions. |
| Dark-colored/Tarry Product | Decomposition of starting material or product due to excessive heat or side reactions. | For Protocol I, avoid excessively high temperatures. For Protocol II, consider running the reaction under an inert atmosphere (N₂). |
Conclusion
The selective hydrolysis of 2-chloro-4-fluoro-5-nitro-1-(trichloromethyl)benzene is readily achievable through the careful control of reaction pH and temperature. Acid-catalyzed hydrolysis effectively converts the trichloromethyl group to a carboxylic acid, while base-mediated hydrolysis facilitates a nucleophilic aromatic substitution at the C2-chloro position. The protocols provided herein offer robust and reproducible methods for synthesizing two distinct, high-value chemical intermediates, supported by a clear understanding of the underlying reaction mechanisms and safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. [PDF] THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. savemyexams.com [savemyexams.com]
- 8. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. flinnsci.com [flinnsci.com]
- 14. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 15. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
experimental procedure for large-scale synthesis of 2-chloro-5-iodobenzoic acid
An Application Note and Protocol for the Large-Scale Synthesis of 2-Chloro-5-iodobenzoic Acid
Abstract
2-Chloro-5-iodobenzoic acid is a crucial intermediate in the synthesis of a variety of pharmaceuticals, notably as a building block for SGLT2 inhibitors used in the treatment of diabetes.[1][2] Its molecular structure, featuring a carboxylic acid, a chloro group, and an iodo group, offers multiple reaction sites for the construction of complex molecules.[1][3] This application note provides detailed, field-proven protocols for the large-scale synthesis of 2-chloro-5-iodobenzoic acid, designed for researchers, scientists, and drug development professionals. We will explore two primary, industrially viable synthetic routes, offering insights into the causality behind experimental choices, process controls, and safety considerations to ensure a reproducible, safe, and high-yield production.
Introduction: Strategic Importance of 2-Chloro-5-iodobenzoic Acid
The utility of 2-chloro-5-iodobenzoic acid (CAS No: 19094-56-5) in medicinal chemistry and materials science is well-established.[1][4] It is a key starting material for the synthesis of active pharmaceutical ingredients (APIs), including those for treating diabetes.[1][5] The demand for high-purity 2-chloro-5-iodobenzoic acid necessitates robust and scalable synthetic methods. This document provides a comprehensive guide to its large-scale synthesis, focusing on practical application and scientific integrity.
Selection of an Industrial-Scale Synthetic Pathway
Several synthetic routes to 2-chloro-5-iodobenzoic acid have been reported. The selection of an optimal pathway for large-scale production depends on factors such as cost of starting materials, reaction efficiency, operational safety, and ease of purification. Here, we evaluate two prominent methods:
-
Method A: Diazotization-Iodination of 2-Chloro-5-aminobenzoic Acid. This is a classic and reliable two-step process involving the conversion of an amino group to a diazonium salt, which is subsequently displaced by iodine.[5][6] This method is known for its high yields and purity.
-
Method B: Direct Iodination of 2-Chlorobenzoic Acid. This approach involves the direct electrophilic iodination of 2-chlorobenzoic acid. It offers the advantage of being a one-step process from a readily available starting material.[2][7]
For this guide, we will provide detailed protocols for both methods as they represent distinct, yet equally viable, strategies for large-scale synthesis. Method A is often favored for its predictability and high purity, while Method B is attractive for its process economy.
Protocol 1: Synthesis via Diazotization of 2-Chloro-5-aminobenzoic Acid
Principle and Mechanism
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-5-aminobenzoic acid | 98%+ | Sigma-Aldrich | Starting material |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific | For diazotization |
| Sodium Nitrite (NaNO₂) | 99%+ | Acros Organics | For diazotization |
| Potassium Iodide (KI) | 99%+ | VWR | Iodine source |
| Urea | ACS Reagent | J.T. Baker | To quench excess nitrous acid |
| Ethyl Acetate | ACS Grade | EMD Millipore | Extraction solvent |
| Toluene | ACS Grade | Spectrum Chemical | Recrystallization solvent |
| Sodium Bisulfite (NaHSO₃) | Laboratory Grade | LabChem | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying agent |
| Deionized Water | - | - | - |
Equipment
-
Large-scale glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system (chiller)
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum pump
-
Rotary evaporator (for solvent recovery)
-
Drying oven
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-5-iodobenzoic acid via diazotization.
Detailed Step-by-Step Procedure
-
Reactor Setup: In a 3000 L reactor, charge 2000 g of a 20% aqueous sulfuric acid solution.[7]
-
Addition of Starting Material: Add 123 g of 2-chloro-5-aminobenzoic acid to the sulfuric acid solution while stirring.[7]
-
Cooling: Cool the mixture to between 0°C and 10°C using a chiller.[5][7]
-
Diazotization: Prepare a solution of 51 g of sodium nitrite in 200 g of water. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[5][7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate = 1:3.[7]
-
Quenching: Once the reaction is complete, add 1.2 g of urea to neutralize any excess nitrous acid.[6][7] Stir for 15 minutes.
-
Iodination: Prepare a solution of 130 g of potassium iodide in 500 g of water. Cool the diazonium salt solution to 0°C and rapidly add the potassium iodide solution.[5][7]
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases (typically 30-60 minutes).[7]
-
Isolation of Crude Product: Filter the resulting brown solid and wash it with 200 g of water.[7]
-
Work-up: Dissolve the solid in 400 g of ethyl acetate. Wash the organic layer sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% sodium bisulfite solution (to remove residual iodine), and 400 mL of saturated brine.[7]
-
Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at 50°C to obtain the crude product.[7]
-
Purification: Add 400 mL of toluene to the crude product and heat at 80°C for 1 hour. Cool to 0-5°C and hold for 1 hour to allow for crystallization.[7]
-
Final Product: Filter the purified product and dry it under vacuum at 50°C. This procedure can yield up to 191 g (93.7%) of 2-chloro-5-iodobenzoic acid with a purity of >99.5%.[7]
Protocol 2: Synthesis via Direct Iodination of 2-Chlorobenzoic Acid
This method provides a more direct route to the target molecule, avoiding the use of diazonium salts.
Principle and Mechanism
This reaction is an electrophilic aromatic substitution. An oxidizing agent, such as ammonium persulfate, is used to generate an electrophilic iodine species (I⁺) from molecular iodine. This electrophile then attacks the electron-rich aromatic ring of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are deactivating, but the iodo group is directed to the para position relative to the chloro group due to steric hindrance and electronic effects.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chlorobenzoic Acid | 98%+ | TCI America | Starting material |
| Iodine (I₂) | ACS Reagent | Fisher Scientific | Iodine source |
| Ammonium Persulfate | 98%+ | Sigma-Aldrich | Oxidizing agent |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent |
| Toluene | ACS Grade | Spectrum Chemical | Recrystallization solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | Laboratory Grade | LabChem | To quench excess iodine |
| Deionized Water | - | - | - |
Reaction Pathway Diagram
Caption: Direct iodination of 2-chlorobenzoic acid.
Detailed Step-by-Step Procedure
-
Reactor Setup: In a 3000 L reactor, charge 123.2 kg of 2-chlorobenzoic acid, 460 L of acetic acid, 100 kg of iodine, and 140 kg of ammonium persulfate.[7]
-
Initial Stirring: Stir the reaction mass at room temperature for 30 minutes to ensure homogeneity.[7]
-
Heating: Slowly raise the temperature to 80-85°C and maintain for 3-4 hours.[7]
-
Monitoring: Monitor the reaction by HPLC or HPTC until the starting material is less than 1%.[7] A pale yellow solid will begin to precipitate.
-
Quenching: Cool the reaction mass to 60°C and slowly add 1800 L of water. Then, add a 5% sodium thiosulfate solution (approximately 300 L) to quench any remaining iodine.[7]
-
Precipitation: Cool the mixture to 15-20°C to allow for complete precipitation of the crude product.[7]
-
Isolation: Filter the precipitated solid to obtain the crude material.
-
First Purification: To the crude product, add 690 L of acetic acid and 300 L of water. Heat to 80°C until a clear solution is obtained.[2][7]
-
Crystallization: Slowly cool the solution to 10°C and hold for 1 hour. Filter the precipitated mass. This first purification round can yield a product with >98% purity.[7]
-
Second Purification: Take the purified product in 800 L of toluene and heat to reflux to dissolve. The organic layer is then washed with water and a 1% sodium bicarbonate solution.[2][7]
-
Final Crystallization: The toluene layer is slowly cooled to 10°C and held for 1 hour. The precipitated mass is filtered to obtain the highly purified 2-chloro-5-iodobenzoic acid.[7]
-
Drying: The final product is dried under vacuum at 55°C for 6 hours. This process can yield up to 394 kg of product with a purity of >99.8%.[7]
Safety Precautions and Hazard Management
Diazonium Salts (Protocol 1):
-
Diazonium salts are thermally unstable and can be explosive when dry.[11] Never isolate the diazonium salt intermediate.
-
Maintain strict temperature control below 5-10°C during the diazotization step to prevent decomposition.[11]
-
Ensure proper venting to safely release the nitrogen gas produced during the iodination step.[11]
-
Use a stoichiometric amount of sodium nitrite and quench any excess with urea to avoid side reactions and the formation of unstable nitrogen oxides.[11]
Iodine (Protocol 2 & General Handling):
-
Iodine is harmful if swallowed, inhaled, or in contact with skin.[12] It can cause severe skin and eye irritation.[12]
-
Handle iodine in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]
-
In case of fire, iodine may produce corrosive and toxic fumes like hydrogen iodide.[12]
General Precautions:
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or use a fume hood, especially when handling volatile solvents and reagents.
-
Have an emergency plan and appropriate spill kits available.
References
- 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 7. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. homework.study.com [homework.study.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. edvotek.com [edvotek.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-fluoro-5-iodobenzoic acid
Welcome to the technical support guide for the purification of crude 2-Chloro-4-fluoro-5-iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound. Each entry details the probable cause and provides a validated solution.
Issue 1: Low Yield After Acid-Base Extraction
You've performed an acid-base extraction, but the final isolated mass of your purified product is significantly lower than expected.
-
Probable Cause 1: Incomplete Extraction. The carboxylic acid may not have been fully converted to its water-soluble carboxylate salt. This is often due to an insufficient amount of base or an inadequate number of extraction cycles.
-
Solution 1: Optimize Base Extraction.
-
Ensure Stoichiometric Excess of Base: Use a sufficient quantity of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to deprotonate all of the carboxylic acid. Saturated NaHCO₃ is often preferred as it is a weaker base and less likely to cause hydrolysis of other functional groups, if present.[1]
-
Perform Multiple Extractions: It is more effective to perform three smaller extractions (e.g., 3 x 30 mL of base) than one large extraction (1 x 90 mL). Multiple extractions ensure a more complete transfer of the carboxylate salt into the aqueous phase.[2]
-
-
Probable Cause 2: Incomplete Precipitation. The pH of the aqueous layer was not lowered sufficiently to fully re-protonate the carboxylate salt back into the neutral, water-insoluble carboxylic acid.[3]
-
Solution 2: Ensure Complete Acidification.
-
Monitor pH: When adding a strong acid (e.g., 6M HCl) to the aqueous extract, use pH paper or a pH meter to ensure the solution is acidic (pH < 2).[4] Add the acid dropwise with vigorous stirring.
-
Cool the Solution: Precipitation is temperature-dependent. Chilling the acidified solution in an ice bath can significantly improve the recovery of the precipitated acid.[4]
-
-
Probable Cause 3: Premature Filtration. The product may require more time to fully crystallize and precipitate out of the solution after acidification.
-
Solution 3: Allow Sufficient Time for Crystallization. After acidification and cooling, allow the mixture to stand for at least 30 minutes to an hour to ensure maximum precipitation before proceeding with filtration.[5]
Issue 2: Purified Product Remains Colored (Yellow/Brown)
After purification, the resulting solid is not the expected white or off-white powder.
-
Probable Cause 1: Residual Iodine. The synthesis of iodinated compounds can sometimes leave traces of elemental iodine (I₂), which is colored.
-
Solution 1: Reductive Wash. During the workup, wash the organic layer (before basification) or the final product slurry with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will reduce the colored I₂ to colorless iodide (I⁻).
-
Probable Cause 2: Colored Organic Impurities. The crude material may contain persistent, colored byproducts that are not fully removed by a single purification method.
-
Solution 2: Activated Charcoal Treatment. During recrystallization, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Issue 3: Oily Precipitate Instead of Crystalline Solid
Upon acidifying the basic extract, the product separates as an oil ("oiling out") rather than a filterable solid.
-
Probable Cause: The temperature of the solution is above the melting point of the impure product, or the concentration of the product is too high, leading to supersaturation and rapid, non-crystalline precipitation.
-
Solution:
-
Control Acid Addition: Add the acid slowly while vigorously stirring the aqueous extract in an ice bath. This dissipates the heat from the neutralization reaction and keeps the solution cool.
-
Promote Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solution interface to induce crystallization. Alternatively, adding a seed crystal of the pure compound can initiate the process.
-
Re-dissolve and Re-precipitate: If oiling persists, you can add a small amount of a miscible organic solvent (like ethanol) to dissolve the oil, then allow for slow evaporation or add water to slowly induce precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification method for crude this compound?
For this compound, acid-base extraction is the most robust and highly recommended initial purification technique.[4] The carboxylic acid functional group is acidic, while most common organic byproducts (e.g., unreacted starting materials, isomeric impurities) are neutral. This difference in chemical reactivity is exploited for efficient separation.[2] The process converts the water-insoluble acid into a water-soluble salt, allowing it to be separated from neutral impurities that remain in the organic solvent layer.[3] Subsequent re-acidification of the aqueous layer regenerates the purified, insoluble acid.[3]
Q2: What are the likely impurities in my crude sample?
The impurity profile depends heavily on the synthetic route. However, common impurities for halogenated benzoic acids include:
-
Isomeric Byproducts: Synthesis may yield regioisomers, such as 2-chloro-4-fluoro-3-iodobenzoic acid or other positional isomers. These can be difficult to separate due to similar physical properties.[5]
-
Di-substituted Byproducts: Over-reaction can lead to species like di-iodinated benzoic acids.[5]
-
Unreacted Starting Material: Depending on the synthesis, precursors like 2-chloro-4-fluorobenzoic acid may be present.
-
Residual Solvents and Reagents: Solvents from the reaction and workup may remain.
Q3: Which solvent system is best for recrystallization for achieving high purity?
Recrystallization is an excellent secondary purification step after acid-base extraction to remove closely related impurities like isomers. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Ratio (v/v) | Rationale & Procedure |
| Ethanol/Water | ~1:1 to 1:4 | Dissolve the crude acid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly. This is a common and effective system for many benzoic acids.[6] |
| Toluene | N/A | Toluene can be effective for purifying aromatic acids.[5] Dissolve the crude product in a minimal amount of boiling toluene, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization. |
| Acetic Acid/Water | ~3:1 to 4:1 | Acetic acid is a good solvent for benzoic acids. Dissolve the compound in hot acetic acid, then add water to decrease solubility and promote crystallization upon cooling.[5] |
Q4: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. For the related isomer 2-chloro-5-iodobenzoic acid, the melting point is 157-161 °C.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single sharp peak indicates a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (299.93 g/mol ).
Experimental Protocols & Visualizations
Protocol 1: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude this compound (~10 g) in an appropriate organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification & Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[2]
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with 50 mL portions of fresh NaHCO₃ solution, combining all aqueous extracts.
-
Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., 20 mL of diethyl ether) to remove any remaining neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with constant stirring until the pH is ~1-2 (test with pH paper). A white precipitate should form.[3]
-
Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Polysubstituted Benzoic Acids
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of polysubstituted benzoic acids. As a cornerstone structural motif in pharmaceuticals, agrochemicals, and materials science, the ability to precisely functionalize the benzoic acid scaffold is paramount. However, the inherent electronic properties of the carboxyl group and the steric demands of multiple substituents present a unique and often frustrating set of synthetic challenges.
This guide is structured to function as a direct line to a seasoned expert. We will move beyond simple protocols to explore the underlying principles governing these complex transformations. Here, you will find troubleshooting guides for common experimental failures and frequently asked questions that address strategic planning in your synthetic campaigns. Our goal is to empower you to diagnose issues, optimize conditions, and ultimately, accelerate your research and development efforts.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific, common problems encountered during the synthesis of polysubstituted benzoic acids. Each entry is designed to help you identify the root cause of a failed or low-yielding reaction and provide actionable steps for remediation.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: I performed a nitration on my substituted benzoic acid and obtained a mixture of isomers, with very little of my desired product. Why is this happening and how can I improve selectivity?
A: This is a classic challenge rooted in the electronic nature of the substituents on your aromatic ring. The carboxylic acid (-COOH) group is an electron-withdrawing group (EWG) and, as such, is deactivating and a meta-director for electrophilic aromatic substitution.[1] This is because it destabilizes the positively charged intermediate (the arenium ion) that forms during ortho and para attack more than it does for meta attack.[1]
Your problem arises when another directing group is present on the ring, leading to a "director conflict." For example, in the nitration of 4-methylbenzoic acid (p-toluic acid), the methyl group is an activating ortho, para-director, while the carboxylic acid is a meta-director. The nitro group can therefore add to two different positions.
Troubleshooting Steps:
-
Strict Temperature Control: The energy difference between the transition states leading to different isomers can be small. Lowering the reaction temperature (e.g., maintaining 0-15°C) can significantly favor the thermodynamically preferred product.[2] High temperatures can promote the formation of undesired dinitro compounds and other side products.[2]
-
Choice of Reagents: The "hardness" or "softness" of your electrophile and the reaction conditions can influence regioselectivity. For nitration, the standard mixture of concentrated nitric and sulfuric acids is generally effective, but optimizing their ratio can improve selectivity.[2]
-
Blocking Groups: If poor selectivity persists, consider a multi-step sequence using a removable blocking group. For example, sulfonation is a reversible reaction.[3] You can introduce a sulfonic acid group to block a reactive position, perform your desired substitution, and then remove the sulfonic acid group via heating in dilute acid.
-
Re-evaluate Your Synthetic Strategy: If EAS proves too problematic, it may be more efficient to build the ring with the desired substitution pattern from the outset or use an alternative functionalization strategy, such as a cross-coupling reaction on a halogenated precursor.
Issue 2: Failure or Low Yield in Directed ortho-Lithiation (DoM)
Q: I'm trying to functionalize the position ortho to the carboxylic acid using directed ortho-lithiation, but I'm only recovering my starting material or seeing a complex mixture of products. What's going wrong?
A: Directed ortho-lithiation (DoM) of unprotected benzoic acids is a powerful but technically demanding procedure. The carboxylate formed in situ is an excellent directing group, but several pitfalls can lead to failure.
-
Cause 1: Incomplete Deprotonation. You need at least two equivalents of a strong organolithium base. The first equivalent deprotonates the acidic carboxylic proton, and the second deprotonates the ortho C-H bond. Using insufficient base will result in only the carboxylate salt.
-
Cause 2: Incorrect Base/Conditions. The choice of base is critical. While n-butyllithium can be used, sec-butyllithium or t-butyllithium are often more effective. The reaction requires very low temperatures (typically -78°C to -90°C) to form the stable ortho-lithiated species and prevent side reactions.[4][5][6] The use of an additive like tetramethylethylenediamine (TMEDA) is standard practice to break up organolithium aggregates and increase basicity.[5]
-
Cause 3: Nucleophilic Attack. Benzoic acid esters are generally poor substrates for DoM because organolithium reagents can attack the ester carbonyl group.[4] While DoM on unprotected benzoic acids avoids this, using an overly reactive electrophile or warming the reaction prematurely can lead to undesired side reactions.
Troubleshooting Protocol: Directed ortho-Lithiation
-
Rigorous Anhydrous Conditions: Ensure your glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). All solvents (typically THF) and reagents must be scrupulously dried.
-
Setup: To a solution of the benzoic acid in anhydrous THF containing TMEDA (2.2 eq.) at -90°C, slowly add sec-butyllithium (2.2 eq.).[5]
-
Stirring: Allow the mixture to stir at this low temperature for the recommended time (e.g., 1-2 hours) to ensure complete formation of the dianion.
-
Electrophile Addition: Add your electrophile (e.g., dimethyl disulfide for thiolation or hexachloroethane for chlorination) as a solution in THF, ensuring the temperature remains below -78°C.[6]
-
Quenching: After stirring, quench the reaction at low temperature with saturated aqueous ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, acidify with HCl to protonate the carboxylate, and extract with an organic solvent.[7]
Below is a decision workflow to help guide your strategy for functionalizing a benzoic acid.
Caption: Synthetic strategy decision workflow.
Issue 3: Low Yield and Byproducts in Suzuki Cross-Coupling
Q: My Suzuki coupling with a 2-halobenzoic acid is giving low yields, and I'm seeing significant amounts of debrominated starting material and homocoupled boronic acid. How can I fix this?
A: Suzuki couplings involving benzoic acids, especially ortho-substituted ones, are prone to several side reactions. The carboxylate can be a problematic functional group, and steric hindrance from the ortho-substituent can impede the catalytic cycle.[7]
-
Protodehalogenation: This is the replacement of your halogen with a hydrogen, leading to recovery of benzoic acid.[7] It can be caused by impurities, certain bases, or protic solvents like alcohols.[7]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It's often promoted by the presence of oxygen or if the catalytic cycle is stalled.[8]
-
Low Reactivity: The steric hindrance of the ortho-carboxylate can slow down the oxidative addition step, which is often rate-limiting.[7] Furthermore, the carboxylate can coordinate to the palladium center and deactivate the catalyst.[9]
Troubleshooting Suzuki Coupling Reactions
| Parameter | Standard Condition | Troubleshooting Adjustment & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, (dppf)PdCl₂ | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate oxidative addition and reductive elimination, minimizing side reaction time.[7] |
| Base | Na₂CO₃, K₂CO₃ | Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[7] This minimizes protodehalogenation. Ensure you use an extra equivalent of base to account for the acidic proton of the benzoic acid.[9] |
| Solvent | Toluene/Water, Dioxane/Water | Use strictly anhydrous aprotic solvents (e.g., Dioxane, THF, DMF) to suppress protodehalogenation.[7][10] |
| Boron Source | Boronic Acid | Switch to more stable boronic esters (e.g., pinacol or MIDA esters). They are less prone to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.[7] |
| Atmosphere | Nitrogen/Argon purge | Ensure the reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 20-30 min) to remove all oxygen, which promotes homocoupling and catalyst degradation.[7][8] |
The following flowchart provides a systematic approach to troubleshooting these reactions.
Caption: Troubleshooting flowchart for Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my benzoic acid synthesis, and what is an "orthogonal" strategy?
A: Protecting the carboxylic acid as an ester is often necessary to prevent it from interfering with subsequent reactions (e.g., organometallic additions, reductions). The ideal protecting group is easy to install and remove in high yield under conditions that don't affect other functional groups in your molecule.[11][12]
An "orthogonal protecting group strategy" is crucial for complex syntheses. It involves using multiple protecting groups in the same molecule that can be removed under distinct, non-interfering conditions.[11] For example, you could have a methyl ester (removed by saponification with base) and a Boc-protected amine (removed with acid) on the same molecule. This allows you to selectively unmask one functional group for reaction while the other remains protected.[11]
Common Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Features & Stability |
| Methyl Ester | MeOH, H⁺ (e.g., H₂SO₄) or SOCl₂ then MeOH | NaOH or LiOH (saponification); BBr₃ | Stable to most conditions except strong base/acid.[12] |
| Benzyl Ester | Benzyl bromide, base | H₂, Pd/C (hydrogenolysis) | Stable to acid/base; sensitive to reduction. Useful for orthogonal schemes.[12] |
| t-Butyl Ester | Isobutylene, H⁺ or t-BuOH, DCC | Trifluoroacetic acid (TFA) | Stable to base and hydrogenolysis; very acid-labile. Excellent for orthogonal protection.[12] |
| Silyl Ester (e.g., TBS) | TBSCl, imidazole | Tetrabutylammonium fluoride (TBAF) | Labile and generally not stable to chromatography.[12] Used for temporary protection. |
Q2: What are the main challenges in late-stage functionalization (LSF) of a complex benzoic acid derivative?
A: Late-stage functionalization (LSF) is the strategy of introducing new functional groups into a complex molecule at a late step in the synthesis, which is invaluable in drug discovery for rapidly generating analogs.[13][14] The primary challenges are:
-
Chemoselectivity: The reagents must react with a specific C-H bond while tolerating a wide array of other sensitive functional groups present in the drug-like molecule.[13][15]
-
Regioselectivity: With numerous C-H bonds available, directing the reaction to a single, predictable position is extremely difficult.[15] This is often achieved by using a directing group already present in the molecule, such as the benzoic acid's own carboxyl group, to guide a metal catalyst to an ortho C-H bond.[15]
-
Reactivity: Many C-H bonds are inherently unreactive, requiring harsh conditions that are incompatible with complex molecules.[15] Modern methods often rely on transition-metal catalysis (e.g., Palladium, Iridium, Rhodium) to achieve C-H activation under milder conditions.[13][16][17]
Recent advances, such as Iridium-catalyzed C-H amination, have shown remarkable tolerance for diverse functional groups found in marketed drugs, demonstrating the growing power of LSF.[13][14]
Q3: My final product is difficult to purify. What are the best practices for purifying polysubstituted benzoic acids?
A: Purification is a critical and often underestimated challenge.
-
Recrystallization: This is the most common and effective method for purifying solid benzoic acids.[2][18][19] The key is selecting an appropriate solvent system where the desired product is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.[18] Water is often a good starting point for many benzoic acids.[19][20] Slow cooling is crucial to promote the formation of pure crystals and avoid trapping impurities.[2]
-
Acid-Base Extraction: During aqueous work-up, you can exploit the acidity of the -COOH group. By making the aqueous layer basic (e.g., with NaHCO₃ or NaOH), your benzoic acid will be deprotonated to the water-soluble carboxylate salt, allowing you to wash away non-acidic organic impurities with an organic solvent. Subsequently, re-acidifying the aqueous layer (e.g., with 1M HCl) will precipitate your purified benzoic acid, which can then be collected by filtration.[7]
-
Chromatography: While effective, column chromatography on silica gel can be problematic for acidic compounds, often leading to peak tailing. This can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent.
-
Characterization: Always confirm the identity and purity of your final product using multiple analytical techniques, such as Melting Point, ¹H NMR, ¹³C NMR, and IR spectroscopy. A sharp melting point close to the literature value is a good indicator of high purity.[2]
References
- 1. gauthmath.com [gauthmath.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Protective Groups [organic-chemistry.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. westfield.ma.edu [westfield.ma.edu]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Iodination of Aromatic Compounds
Welcome to the technical support center for the iodination of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My iodination reaction is not proceeding. What are the primary factors to consider?
A: The success of an aromatic iodination reaction hinges on the electrophilicity of the iodine source and the nucleophilicity of the aromatic ring. Iodine (I₂) itself is the least reactive halogen in electrophilic aromatic substitutions and often requires an activating agent.[1][2][3]
-
Substrate Reactivity: Electron-rich aromatic compounds (e.g., phenols, anilines) are more reactive and can sometimes be iodinated under milder conditions.[1][2] Conversely, electron-deficient (deactivated) aromatic rings, those with electron-withdrawing groups (e.g., -NO₂, -COOH, -CF₃), require more potent iodinating systems.[4][5]
-
Iodinating Agent: Simply mixing molecular iodine with an aromatic compound is often insufficient.[2][6] An oxidizing agent or a strong acid catalyst is typically necessary to generate a more powerful electrophilic iodine species, often represented as "I⁺".[2][3][7]
Q2: What are the most common iodinating agents and when should I use them?
A: The choice of iodinating agent is critical and depends on the reactivity of your aromatic substrate.
| Iodinating Agent/System | Substrate Suitability | Key Characteristics |
| I₂ with an Oxidizing Agent (e.g., H₂O₂, HNO₃, CuCl₂) | Activated to moderately deactivated aromatics | The oxidizing agent converts I₂ to a more potent electrophile.[3][7][8] |
| N-Iodosuccinimide (NIS) | Activated and deactivated aromatics (with acid) | A mild and efficient source of electrophilic iodine.[1][9][10] Often used with an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid for deactivated rings.[4][9] |
| Iodine Monochloride (ICl) | Activated and deactivated aromatics | A highly effective and versatile reagent due to the polarized I-Cl bond, making the iodine atom electrophilic.[11] |
| Potassium Iodide (KI) / Potassium Iodate (KIO₃) | Electron-rich aromatics | An environmentally friendly option that generates the iodinating species in situ under acidic conditions.[12] |
| Periodic Acid (H₅IO₆) or Iodic Acid (HIO₃) | Deactivated aromatics | Used in strongly acidic media (e.g., H₂SO₄) to iodinate highly deactivated systems.[13][14][15] |
Q3: How can I control the regioselectivity of my iodination reaction?
A: Regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.
-
Activating Groups (-OH, -NH₂, -OR, alkyl groups) are typically ortho, para-directing.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O) are generally meta-directing.
For highly activated substrates where over-iodination is a concern, controlling stoichiometry and lowering the reaction temperature can improve selectivity for the mono-iodinated product.[16] In some cases, indirect methods may offer better control:
-
Diazotization-Iodination (Sandmeyer Reaction): This method provides excellent regiocontrol by converting a specific primary aromatic amine to a diazonium salt, which is then displaced by iodide.[16]
-
Directed ortho-Metalation (DoM): This technique involves deprotonation at a specific position directed by a functional group, followed by quenching with an iodine source.[16]
II. Troubleshooting Guide
Issue 1: Low or No Product Yield
Scenario A: Using an Activated (Electron-Rich) Substrate
If you are experiencing low yields with a reactive substrate like a phenol or aniline, consider the following:
-
Reagent Quality: Ensure the purity of your starting material and the integrity of your iodinating agent. For instance, Iodine Monochloride (ICl) is moisture-sensitive and can hydrolyze, reducing its effectiveness.[17][18] N-Iodosuccinimide (NIS) can also decompose and should be stored properly.[19]
-
Reaction Conditions: While many reactions with activated substrates proceed at room temperature, some may require gentle heating to overcome the activation energy.[17] Conversely, for highly reactive substrates, the reaction might be too vigorous, leading to decomposition. In such cases, lowering the temperature is advisable.
-
Side Reactions: Activated aromatic compounds can be susceptible to oxidation by the iodinating agent or by-products, leading to the formation of tars or polymeric materials.[2][6]
Scenario B: Using a Deactivated (Electron-Poor) Substrate
Deactivated aromatics present a greater challenge due to their reduced nucleophilicity.
-
Insufficiently Electrophilic Iodine Source: A mild system like I₂ alone will likely not be sufficient. You must use a more powerful iodinating system.
-
Reaction Temperature and Time: These reactions often require more forcing conditions, including elevated temperatures and longer reaction times, to proceed to completion.
Troubleshooting Workflow for Low Yields
References
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 7. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 19. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 20. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-iodobenzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-iodobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer robust troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent laboratory and industrial-scale synthesis involves the direct electrophilic iodination of 2-Chloro-4-fluorobenzoic acid. This method is favored for its straightforward approach, starting from a readily available precursor. The reaction typically employs an iodinating agent, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), in the presence of a strong acid or an oxidizing agent to generate a potent electrophilic iodine species (I⁺)[1][2]. Concentrated sulfuric acid is a common solvent and catalyst for this transformation.
Q2: Why does iodination occur specifically at the 5-position?
The regioselectivity of the iodination is governed by the cumulative directing effects of the three substituents on the benzene ring:
-
-Cl (Chloro) and -F (Fluoro) groups: Both are halogens and act as ortho, para-directors due to their lone pairs of electrons that can donate into the ring, stabilizing the arenium ion intermediate. They are, however, deactivating overall due to their inductive effect.
-
-COOH (Carboxylic Acid) group: This is a meta-directing and strongly deactivating group.
The 5-position is ortho to the fluorine atom and meta to both the chlorine and carboxylic acid groups. This position is the most electronically favorable for electrophilic attack, as it receives activating resonance stabilization from the fluorine atom without being significantly deactivated by the other two groups. This synergy makes the 5-position the primary site of iodination.
Q3: What are the most common side products I should expect in this synthesis?
During the synthesis of this compound, several side products can form. The most frequently encountered are:
-
Unreacted Starting Material: 2-Chloro-4-fluorobenzoic acid.
-
Regioisomers: Primarily 2-Chloro-4-fluoro-3-iodobenzoic acid.
-
Di-iodinated Product: 2-Chloro-4-fluoro-3,5-diiodobenzoic acid.
The formation of these impurities is highly dependent on reaction conditions such as temperature, reaction time, and stoichiometry of the reagents. A similar synthesis for a related compound reported the presence of regioisomeric and di-iodinated side products, which is mechanistically consistent with this reaction[3].
Q4: Which analytical techniques are best for monitoring the reaction and identifying impurities?
A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress to track the consumption of the starting material.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can effectively separate the starting material, the desired product, and various side products, allowing for accurate determination of purity and yield.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks. By providing the mass-to-charge ratio of the components, it can confirm the identity of expected side products (e.g., di-iodinated species) and help elucidate the structure of unexpected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product and can be used to identify and quantify major impurities if their signals do not overlap significantly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield of the Desired Product
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors. Use the following workflow to diagnose the problem.
Caption: A workflow to diagnose causes of low yield.
Issue 2: Presence of Unexpected Peaks in Analytical Data
Q: My HPLC/LC-MS analysis shows significant impurities. How can I identify them and prevent their formation?
A: The identity of impurities is directly linked to the reaction mechanism. The primary side reactions are incorrect regioselective iodination and over-iodination.
Caption: Formation of the desired product and key side products.
| Impurity | Identification (LC-MS) | Probable Cause | Prevention & Mitigation Strategy |
| 2-Chloro-4-fluorobenzoic acid | M-H⁻ at m/z 173.0/175.0 | Incomplete reaction | Increase reaction time or temperature moderately. Ensure sufficient iodinating agent is used. |
| 2-Chloro-4-fluoro-3-iodobenzoic acid | M-H⁻ at m/z 298.9/300.9 | Competing directing effects | Lowering the reaction temperature can enhance regioselectivity. Slower, portion-wise addition of the iodinating agent may also help. |
| 2-Chloro-4-fluoro-3,5-diiodobenzoic acid | M-H⁻ at m/z 424.8/426.8 | Excess iodinating agent or prolonged reaction time | Use a precise stoichiometry (e.g., 1.05-1.10 equivalents of iodinating agent). Monitor the reaction closely by HPLC and stop it once the starting material is consumed to prevent further iodination of the product. |
Issue 3: Product Discoloration
Q: My isolated product is a tan or pinkish solid, not the expected off-white powder. What causes this and how can I purify it?
A: Discoloration is almost always due to residual molecular iodine (I₂) trapped in the crystal lattice of your product.
-
Cause: Insufficient quenching of the reaction or inadequate washing during workup.
-
Solution:
-
Quenching: After the reaction is complete, quench the mixture by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic dark color of iodine disappears.
-
Washing: During the workup, wash the crude solid product or the organic extract with a fresh sodium thiosulfate solution.
-
Recrystallization: If the final product is still colored, recrystallization from a suitable solvent (e.g., acetic acid/water mixture, toluene) is highly effective at removing trace impurities, including residual iodine[3].
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on electrophilic iodination.
-
Materials:
-
2-Chloro-4-fluorobenzoic acid (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (approx. 5 volumes relative to the starting material).
-
Cool the acid to 0-5°C in an ice bath.
-
Slowly add 2-Chloro-4-fluorobenzoic acid (1.0 eq) to the cold acid with stirring until fully dissolved.
-
In portions, add N-Iodosuccinimide (1.1 eq) to the reaction mixture, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65°C.
-
Monitor the reaction progress by HPLC or TLC (e.g., every 1-2 hours). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed (<1% remaining), cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
To remove residual iodine, wash the cake with a 10% aqueous solution of sodium thiosulfate, followed by another wash with deionized water.
-
Dry the crude product under vacuum at 50-60°C.
-
For higher purity, recrystallize the crude solid from a suitable solvent system like an ethanol/water or acetic acid/water mixture.
-
Protocol 2: HPLC Method for In-Process Control
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Typical Retention Times (Approximate):
-
2-Chloro-4-fluorobenzoic acid: ~5.5 min
-
This compound: ~8.0 min
-
2-Chloro-4-fluoro-3-iodobenzoic acid: ~7.7 min
-
2-Chloro-4-fluoro-3,5-diiodobenzoic acid: ~9.5 min
-
References
Technical Support Center: Recrystallization of Halobenzoic Acids
Welcome to the technical support center for the purification of halobenzoic acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of halobenzoic acids, presented in a problem-and-solution format.
Problem: My compound "oils out" instead of forming crystals as the solution cools.
Cause & Scientific Explanation: "Oiling out," or liquid-liquid phase separation, occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This typically happens when a solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. The solute, upon cooling, comes out of solution above its melting point, forming an oil. This is particularly problematic as the oil is often a good solvent for impurities, which can become trapped upon eventual solidification.[2]
Solutions & Best Practices:
-
Reduce the Rate of Cooling: Rapid cooling can lead to a state of high supersaturation where oiling out is favored.[1] Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath.[3]
-
Add More Solvent: The solution may be too concentrated. Reheat the mixture to boiling and add a small, measured amount of additional hot solvent to decrease the saturation level.[3] Then, allow it to cool slowly again.
-
Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system. For instance, if you are using water, consider an ethanol/water mixture. The presence of ethanol can lower the supersaturation level at which the compound precipitates.[4]
-
Utilize Seeding: Introduce a seed crystal (a tiny particle of the pure compound) at a temperature just below the saturation point but above where oiling out occurs.[1][5] This provides a template for proper crystal lattice formation, bypassing the liquid phase separation.
Problem: No crystals are forming, even after the solution has cooled to room temperature.
Cause & Scientific Explanation: Crystal formation requires two steps: nucleation (the initial formation of small, stable crystal nuclei) and crystal growth. If the solution is not sufficiently supersaturated or if there are no nucleation sites, crystallization can be inhibited. This can happen if too much solvent was used, resulting in a solution that is not saturated at lower temperatures.[6]
Solutions & Best Practices:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface.[7][8][9] The microscopic scratches on the glass provide high-energy sites that can act as templates for nucleation.
-
Introduce a Seed Crystal: Adding a single, small crystal of the pure halobenzoic acid provides a pre-formed lattice onto which other molecules can deposit, initiating crystal growth.[8][9]
-
Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[6] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow the solution to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound and promote precipitation.
Problem: The recrystallized yield is very low.
Cause & Scientific Explanation: A low yield can stem from several factors, the most common being the use of excessive solvent, which leaves a significant portion of the product dissolved in the mother liquor.[6] Another cause is premature crystallization during a hot filtration step, leading to product loss on the filter paper.[10]
Solutions & Best Practices:
-
Use the Minimum Amount of Hot Solvent: The core principle of recrystallization is the difference in solubility at high and low temperatures.[11] Use just enough boiling solvent to fully dissolve the crude solid. Adding the solvent in small portions is key.[12]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and the receiving flask with hot solvent vapors to prevent the solution from cooling and depositing crystals prematurely.[10][13] Using a stemless or short-stemmed funnel is also advised as it minimizes the surface area for cooling and potential clogging.[7][10]
-
Wash Crystals with Ice-Cold Solvent: After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold solvent to rinse away any adhering impure mother liquor without dissolving a significant amount of the product.[6]
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.[6]
Problem: The final crystals are colored, but the pure compound should be white.
Cause & Scientific Explanation: Colored impurities are often large, conjugated organic molecules that can be adsorbed onto the surface of the growing crystals or trapped within the crystal lattice.[7]
Solutions & Best Practices:
-
Use Activated Carbon (Charcoal): Activated carbon has a very high surface area and can adsorb colored impurities.[14][15][16] After dissolving your crude product in the hot solvent, allow the solution to cool slightly to prevent boiling over, then add a small amount (tip of a spatula) of activated carbon.[7]
-
Perform Hot Filtration: After adding charcoal, bring the solution back to a boil for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7][15] Charcoal particles are extremely fine and require filtration for removal.[14]
-
Avoid Excess Charcoal: Using too much activated carbon can lead to the adsorption of your desired product, thereby reducing the final yield.[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my specific halobenzoic acid? An ideal recrystallization solvent should:
-
Dissolve the halobenzoic acid completely when hot (at its boiling point).
-
Dissolve the halobenzoic acid very poorly when cold (at room temperature or in an ice bath).
-
Either not dissolve impurities at all (allowing them to be filtered off hot) or dissolve them very well even at low temperatures (so they remain in the mother liquor).[11]
-
Not react chemically with the compound.[11]
-
Be volatile enough to be easily removed from the purified crystals.
The halogen atom (F, Cl, Br, I) and its position (ortho, meta, para) on the benzoic acid ring will influence its polarity and solubility. Halogens are electron-withdrawing groups, which can affect the intermolecular forces and how the molecule interacts with solvents.[17][18][19] A good starting point is often a mixed-solvent system, such as ethanol/water or acetic acid/water, which allows for fine-tuning of the solvent polarity.[20]
Q2: What is the purpose of hot filtration and when is it necessary? Hot filtration is used to separate insoluble impurities from a hot, saturated solution before it is cooled to induce crystallization.[13][21][22] It is a critical step in two main scenarios:
-
Insoluble Impurities: When your crude solid contains impurities that do not dissolve in the hot recrystallization solvent (e.g., dust, sand, or insoluble byproducts).
-
Use of Decolorizing Agents: When you have used activated carbon to remove colored impurities, hot filtration is required to remove the fine charcoal particles from the solution.[10]
Q3: How does the position of the halogen (ortho, meta, para) affect recrystallization? The position of the halogen substituent affects the molecule's symmetry, dipole moment, and ability to pack into a crystal lattice. For example, para-substituted isomers are often more symmetrical and can pack more efficiently into a crystal lattice, which may lead to higher melting points and lower solubility compared to their ortho or meta counterparts. This difference in solubility can be exploited for purification and must be considered when selecting a solvent.
Part 3: Protocols & Data
Experimental Protocol: Recrystallization of 4-Chlorobenzoic Acid
This protocol provides a step-by-step methodology for the purification of 4-chlorobenzoic acid, a common halobenzoic acid.
-
Dissolution: Place 1.0 g of crude 4-chlorobenzoic acid into a 50 mL Erlenmeyer flask. Add approximately 15-20 mL of a 95:5 water/ethanol mixture and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate to a boil. Stir continuously with a glass rod.
-
Achieve Saturation: Continue adding the hot water/ethanol solvent mixture in small portions (1-2 mL at a time) until the 4-chlorobenzoic acid just completely dissolves. Note the total volume of solvent used.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool for a minute, and add a spatula-tip of activated charcoal. Return the flask to the hot plate and boil for 2-3 minutes.
-
Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask containing a small amount of boiling solvent to keep the apparatus hot. Pour the hot solution through the filter paper in portions.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once it has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass for final drying.
Data Table: Solvent Selection for Halobenzoic Acids
This table provides a starting point for solvent selection. Optimal conditions may require experimental refinement.
| Halobenzoic Acid | Suitable Solvents / Solvent Systems | Key Considerations |
| 2-Chlorobenzoic Acid | Water, Ethanol/Water, Acetic Acid | More soluble in water than the 4-chloro isomer due to intramolecular interactions. |
| 4-Chlorobenzoic Acid | Water, Ethanol/Water, Acetone | Less soluble in cold water, making water a good choice for recrystallization.[23] |
| 4-Bromobenzoic Acid | Ethanol, Methanol, Ethanol/Water | Similar solubility profile to 4-chlorobenzoic acid but less soluble in water. |
| 4-Iodobenzoic Acid | Ethanol, Acetic Acid | Solubility in water is very low; requires a more organic solvent system. |
Note: This data is qualitative. For precise quantitative data, consulting a solubility database is recommended.[24]
Visualizations
Recrystallization Workflow
Caption: General workflow for the purification of solids by recrystallization.
Solvent Selection Logic
Caption: Decision logic for choosing an appropriate recrystallization solvent.
References
- 1. mt.com [mt.com]
- 2. lutpub.lut.fi [lutpub.lut.fi]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Decolorizing carbon [sites.pitt.edu]
- 16. carbotecnia.info [carbotecnia.info]
- 17. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 18. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 22. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 23. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. digital.library.unt.edu [digital.library.unt.edu]
common impurities in 2-Chloro-4-fluoro-5-iodobenzoic acid and their removal
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Chloro-4-fluoro-5-iodobenzoic acid (CFIA). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. We understand that achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove common impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my synthesized this compound?
A: The impurity profile of your final product is intrinsically linked to the synthetic route employed. However, based on common syntheses such as the direct iodination of 2-chloro-4-fluorobenzoic acid, several classes of impurities are consistently observed. These include:
-
Unreacted Starting Material: Residual 2-chloro-4-fluorobenzoic acid.
-
Regioisomers: The formation of isomeric products, such as 2-chloro-4-fluoro-3-iodobenzoic acid, is a common challenge due to the directing effects of the existing substituents on the benzene ring[1][2].
-
Over-reacted Species: Di-iodinated products, like 2-chloro-4-fluoro-3,5-diiodobenzoic acid, can form if the reaction conditions are too harsh or if there is a localized excess of the iodinating agent[1][2].
-
Side-products from Precursors: If the synthesis starts further back, for example from 2-chloro-4-fluorotoluene, impurities related to incomplete oxidation or side-reactions during nitration and hydrolysis steps may be present[3].
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., acetic acid, sulfuric acid) and workup (e.g., toluene, ethyl acetate) can be trapped in the crystalline product[1].
Q2: How can I get a quick assessment of my product's purity in the lab?
A: For a rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is an invaluable tool. By spotting your crude product alongside the starting material, you can quickly visualize the presence of unreacted precursors. A typical mobile phase for this class of compounds could be a mixture of hexane and ethyl acetate[1][4]. For quantitative analysis and the detection of isomers, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method[3][5]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities[5][6].
Q3: My final product has a persistent yellow or brownish tint. What is the likely cause?
A: A pale yellow color is often reported for this compound, but a distinct brown or dark yellow tint typically indicates the presence of residual iodine or other colored byproducts from the reaction[1]. Washing the crude product with an aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, during the workup is highly effective at quenching and removing residual iodine[1]. If the color persists after this step, it may be due to polymeric or highly conjugated impurities, which often require purification by recrystallization or chromatography.
Q4: Is there a universal "best" method for purifying crude this compound?
A: Recrystallization is the most common and effective first-line purification technique for removing the majority of impurities. The choice of solvent is critical. Toluene has been shown to be highly effective for purifying similar halogenated benzoic acids, significantly increasing purity by removing isomers and starting materials[1]. An ethanol/water or methanol/water solvent system is also a viable option, particularly for removing more polar impurities[3]. For separating challenging regioisomers that co-crystallize, column chromatography is the more definitive, albeit more labor-intensive, method[7].
Troubleshooting Guide: From Synthesis to Pure Compound
This section addresses specific issues you may encounter during your experimental workflow, providing insights into the root causes and actionable solutions.
Problem 1: HPLC analysis of my final product shows multiple peaks close to the main product peak.
-
Likely Cause: Regioisomeric Impurities. The directing effects of the chloro (-Cl) and fluoro (-F) groups on the aromatic ring can lead to the formation of undesired isomers during the iodination step. For instance, while the desired product has iodine at position 5, iodination at position 3 can also occur. These isomers often have very similar polarities and retention times, making them difficult to separate.
-
Causality: The -Cl and -F are ortho-, para-directing groups. However, the steric hindrance from the carboxylic acid at position 1 and the chlorine at position 2 makes iodination at position 3 a competing pathway.
-
Solution Workflow:
-
Optimize Reaction Conditions: Lowering the reaction temperature and ensuring slow, controlled addition of the iodinating agent can improve regioselectivity.
-
Fractional Recrystallization: Attempt a series of careful recrystallizations. Sometimes, slight differences in the crystal lattice energies of isomers can be exploited. Use a solvent system where the solubility of the desired isomer is significantly lower than the impurities at a reduced temperature.
-
Preparative Chromatography: If recrystallization fails, preparative HPLC or column chromatography is the most reliable method for isolating the desired isomer. A silica gel stationary phase with a gradient elution of hexane/ethyl acetate is a good starting point[8].
-
Problem 2: The melting point of my product is broad and lower than the literature value (157-161 °C).
-
Likely Cause: Presence of multiple impurities. Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of its melting point range. This is a classic indicator of a non-pure substance. The most common culprits are unreacted starting material and residual solvents.
-
Solution Workflow:
-
Initial Wash: Ensure the crude product has been thoroughly washed to remove any residual acids or salts from the reaction. An aqueous wash, followed by a wash with a non-polar solvent like hexane to remove non-polar contaminants, is recommended.
-
Recrystallization: Perform a careful recrystallization as detailed in the protocol below. This is often sufficient to remove small amounts of various impurities, resulting in a sharp melting point.
-
High-Vacuum Drying: Ensure the purified product is dried under high vacuum at a moderate temperature (e.g., 50-60 °C) for several hours to remove any trapped solvent molecules, which can also depress the melting point[1].
-
Impurity Profile and Removal Strategy
The following table summarizes the common impurities and the recommended strategies for their removal.
| Impurity Type | Likely Source | Identification Method | Recommended Removal Method |
| Starting Material | Incomplete reaction | TLC, HPLC, GC-MS | Recrystallization, Acid-base wash |
| Regioisomers | Lack of reaction selectivity | HPLC, NMR[9] | Fractional Recrystallization, Column Chromatography |
| Di-iodinated Species | Over-reaction | HPLC, LC-MS | Recrystallization (often less soluble) |
| Residual Iodine | Excess iodinating agent | Visual (brown color) | Aqueous sodium bisulfite/thiosulfate wash[1] |
| Residual Solvents | Inadequate drying/workup | GC-MS, NMR | Drying under high vacuum |
Experimental Protocols
Protocol 1: General Purification via Recrystallization
This protocol is designed to remove a broad range of common impurities, including starting materials and some isomeric byproducts.
-
Solvent Selection: Choose an appropriate solvent. Toluene is a highly effective choice[1]. Alternatively, an ethanol/water mixture can be used.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot toluene required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation[1].
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at 50-60 °C until a constant weight is achieved[1].
Protocol 2: Workflow for Impurity Identification and Removal
This workflow provides a logical sequence for tackling an unknown impurity profile in your sample.
References
- 1. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Sandmeyer Reactions for Aryl Halide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of aryl halides. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a framework for robust experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level queries encountered during Sandmeyer reactions.
Q1: My Sandmeyer reaction has a consistently low yield. Where should I start troubleshooting?
A low yield is a common issue that can typically be traced back to one of two critical stages: the initial diazotization of the primary aromatic amine or the subsequent copper-catalyzed nucleophilic substitution.[1] The first step is to determine if the diazonium salt was formed successfully and without significant degradation before proceeding to the substitution step.
Q2: What are the most critical parameters to control for a successful Sandmeyer reaction?
There are two paramount parameters:
-
Temperature: The diazotization step must be conducted at low temperatures, typically 0–5 °C.[2] Aryl diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to the formation of phenol byproducts and the evolution of nitrogen gas.[3][4]
-
Acidity: A high concentration of a strong mineral acid (e.g., HCl, H₂SO₄) is crucial. The acid serves to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite and also protonates the starting amine, which prevents it from acting as a nucleophile and engaging in unwanted azo coupling reactions with the newly formed diazonium salt.[2][5]
Q3: My reaction mixture turned dark brown or black during the diazotization step. What happened?
A dark coloration is a strong indicator of decomposition of the diazonium salt or the occurrence of side reactions.[2] The most likely causes are:
-
Elevated Temperature: The temperature has risen above the optimal 0–5 °C range.
-
Insufficient Acidity: This can lead to azo coupling, where the diazonium salt reacts with the unreacted starting amine to form highly colored azo compounds.[1]
Q4: How can I confirm that the aryl diazonium salt has formed successfully before adding the copper catalyst?
A simple and effective method is to perform a coupling test. Add a small aliquot of your cold diazonium salt solution to a basic solution of a coupling agent like 2-naphthol. The successful formation of a brightly colored azo dye (typically red or orange) provides a positive indication that the diazonium salt is present.[2]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving specific issues at each stage of the reaction.
2.1 Issues During Diazotization
The formation of a stable and pure diazonium salt is the foundation of a successful Sandmeyer reaction. Problems here will invariably lead to poor outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Diazonium Salt Formation | 1. Insufficient Acid: Not enough acid to generate the nitrosonium ion and fully protonate the amine.[2] 2. Poor Reagent Quality: Degradation of the starting amine or sodium nitrite.[2] 3. Slow/Incomplete Amine Dissolution: The amine salt is not fully soluble in the acidic medium. | 1. Increase Acidity: Ensure a sufficient excess of strong mineral acid is used. For weakly basic anilines, more acidic conditions are required.[2] 2. Use Fresh Reagents: Use a pure starting amine and a freshly prepared solution of sodium nitrite. 3. Ensure Solubility: Ensure the amine is fully dissolved in the acid to form its soluble salt before cooling the mixture for the reaction. |
| Decomposition of Diazonium Salt (Dark Color, Gas Evolution) | 1. High Temperature: The reaction temperature exceeded the critical 0–5 °C range.[2] 2. Slow Reagent Addition: Adding the sodium nitrite solution too quickly can cause localized heating. | 1. Strict Temperature Control: Use an ice-salt bath to maintain the temperature between 0–5 °C. Monitor the internal reaction temperature closely.[2] 2. Slow, Dropwise Addition: Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture with vigorous stirring to dissipate heat. |
| Azo Coupling Side Reaction (Formation of Colored Impurities) | 1. Insufficient Acidity: Unreacted amine is not fully protonated and attacks the diazonium salt.[2] | 1. Maintain High Acidity: Use a sufficient excess of acid to ensure the starting amine is fully converted to its non-nucleophilic ammonium salt.[5] |
2.2 Issues During Copper-Catalyzed Halogenation
This stage involves a radical-nucleophilic aromatic substitution mechanism where the copper(I) catalyst is essential.[6][7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion to Aryl Halide | 1. Inactive Catalyst: The copper(I) salt has oxidized to copper(II). 2. Insufficient Catalyst: Not enough Cu(I) to facilitate the single-electron transfer needed to initiate the radical mechanism. 3. Premature Decomposition: The diazonium salt decomposed before it could react with the catalyst. | 1. Use Fresh Catalyst: Use freshly prepared or properly stored copper(I) halide. The solution of CuX in concentrated HX should be freshly made. 2. Ensure Stoichiometry: Use a stoichiometric amount of the copper(I) salt as it is a reagent in the classical reaction.[6] 3. Controlled Addition: Add the cold diazonium salt solution slowly to the heated copper(I) halide solution to ensure immediate reaction. |
| Significant Phenol Byproduct Formation | 1. Reaction with Water: Water acts as a nucleophile, attacking the diazonium salt, especially at elevated temperatures.[1] | 1. Control Temperature: While the halogenation step is often heated, avoid excessively high temperatures which favor hydrolysis. Add the diazonium salt at a rate that maintains steady gas evolution without overheating. 2. Use Concentrated Acid: Preparing the CuX catalyst in concentrated halogen acid minimizes the amount of free water available for the side reaction. |
| Formation of Biaryl Byproducts | 1. Radical Coupling: The aryl radical intermediate couples with another aromatic molecule. This is an inherent side reaction that supports the radical mechanism.[6] | 1. Optimize Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions. 2. Control Addition Rate: A slow, controlled addition of the diazonium salt can keep the concentration of the aryl radical intermediate low at any given time. |
Part 3: Optimized Protocols & Methodologies
3.1 General Protocol for Sandmeyer Chlorination/Bromination
This protocol provides a robust starting point for the synthesis of aryl chlorides and bromides.
Step 1: Diazotization
-
Dissolve the primary aromatic amine (1.0 eq) in a suitable volume of concentrated HCl or HBr (≥3.0 eq).
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (1.05 - 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the tip of the addition funnel is below the surface of the liquid. Maintain the temperature strictly between 0–5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes in the ice bath to ensure complete diazotization.[2]
Step 2: Copper(I) Halide Catalyzed Substitution
-
In a separate flask, prepare a solution of copper(I) chloride or copper(I) bromide (1.0 - 1.2 eq) in the corresponding concentrated acid (HCl or HBr).
-
Gently warm this solution to 60-80 °C. The optimal temperature may vary depending on the substrate.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) halide solution. Control the rate of addition to maintain a steady evolution of nitrogen gas.
-
After the addition is complete, continue to heat and stir the reaction mixture for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product can then be isolated by steam distillation or solvent extraction.
Step 3: Workup and Purification
-
Extract the cooled reaction mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water, dilute NaOH solution (to remove any phenolic byproducts), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.[8]
Part 4: Visual Aids and Data
Diagrams
Caption: The two-stage mechanism of the Sandmeyer reaction.
Caption: A logical workflow for troubleshooting low Sandmeyer reaction yields.
Table: Critical Parameters in Sandmeyer Reactions
| Parameter | Optimal Range / Condition | Rationale & Consequences of Deviation |
| Diazotization Temperature | 0–5 °C | Rationale: Aryl diazonium salts are thermally unstable.[3] Deviation: Temperatures > 5 °C lead to rapid decomposition into phenols and N₂, drastically reducing yield.[4] |
| Acidity | ≥ 3 equivalents of strong mineral acid | Rationale: Ensures complete formation of the nitrosonium ion (NO⁺) and protonation of the starting amine to prevent azo coupling.[2] Deviation: Insufficient acid leads to incomplete diazotization and formation of colored azo dye impurities. |
| NaNO₂ Stoichiometry | 1.05 – 1.1 equivalents | Rationale: A slight excess ensures complete consumption of the starting amine. Deviation: Too little results in unreacted amine; too much can lead to unwanted side reactions. |
| Cu(I)X Stoichiometry | ≥ 1.0 equivalent (for classical reaction) | Rationale: The copper(I) salt is a reagent that initiates the radical process via single-electron transfer.[6][7] Deviation: Sub-stoichiometric amounts will result in incomplete conversion of the diazonium salt to the aryl halide. |
| Reagent Addition Rate | Slow, dropwise | Rationale: Controls the exothermic nature of the diazotization and the rate of N₂ evolution in the halogenation step. Deviation: Rapid addition can cause dangerous temperature spikes, decomposition, and vigorous, uncontrolled gas evolution. |
Part 5: References
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Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. --INVALID-LINK--
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ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--
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PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--
-
ProQuest. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. --INVALID-LINK--
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R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. --INVALID-LINK--
-
ACS Publications. (2009). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--
-
BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions. --INVALID-LINK--
-
Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. --INVALID-LINK--
-
Pharm D Guru. (n.d.). DIAZOTISATION AND COUPLING. --INVALID-LINK--
-
Sciencemadness Discussion Board. (2007). Will heat accelerate a Sandmeyer Reaction?--INVALID-LINK--
-
Pharm D Guru. (n.d.). SANDMEYERS REACTION. --INVALID-LINK--
-
YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-fluoro-5-iodobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this multi-step synthesis. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the potential challenges of this process. Our approach is to not only provide procedural steps but to also explain the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Synthetic Overview
The synthesis of this compound is a three-stage process commencing with the electrophilic nitration of 2-chloro-4-fluorobenzoic acid. This is followed by the reduction of the resulting nitro group to an amine. The final stage involves a Sandmeyer reaction to introduce the iodine atom via diazotization of the amino group. Each of these steps requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Technical Support Center: Analytical Methods for Monitoring Synthesis Reactions
Welcome to the Technical Support Center for analytical methods in synthesis reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of real-time and offline reaction analysis. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring robust and reliable data for your critical synthesis projects.
I. Foundational Principles: Choosing the Right Analytical Tool
The success of any synthesis is contingent on understanding its progress. Monitoring a reaction provides crucial insights into kinetics, mechanism, the formation of intermediates, and the emergence of impurities.[1][2] The choice between in-situ (in the reaction vessel) and ex-situ (withdrawn sample) analysis is a critical first step.
-
In-situ monitoring is indispensable for reactions that are rapid, involve unstable intermediates, or are sensitive to environmental changes like moisture or oxygen.[3] Techniques like FT-IR and Raman spectroscopy are often employed for this purpose.[2]
-
Ex-situ analysis , while not in real-time, allows for the use of a wider range of powerful analytical techniques like HPLC, GC, NMR, and MS, which can provide detailed structural and quantitative information.[3]
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate analytical method based on the characteristics of your synthesis reaction.
Caption: A flowchart to guide the selection of an appropriate analytical method for reaction monitoring.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of reaction monitoring, offering excellent separation and quantification of reactants, products, and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Pressure Fluctuations | Air bubbles in the pump or detector; Leaks in the system; Clogged frits or filters.[4][5] | 1. Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can cause pressure instability.[6] 2. Check for leaks: Systematically inspect all fittings and connections for any signs of leakage.[4] 3. Purge the pump: This will help to remove any trapped air bubbles in the pump heads.[4] 4. Inspect and clean/replace filters and frits: These components can become clogged with particulate matter over time.[5] |
| Peak Tailing or Fronting | Column overload; Interaction of analytes with active sites on the stationary phase; Sample solvent incompatible with the mobile phase.[4] | 1. Reduce sample concentration: Injecting too much sample can lead to peak distortion. 2. Adjust mobile phase pH: For ionizable compounds, ensure the pH is appropriate to maintain a single ionic form.[4] 3. Use a sample solvent weaker than the mobile phase: A strong sample solvent can cause the sample band to spread before it reaches the column.[7][8] |
| Baseline Noise or Drift | Contaminated mobile phase; Detector issues (e.g., lamp aging); Column bleed.[6][8] | 1. Use high-purity solvents: Ensure your mobile phase components are HPLC grade and freshly prepared.[6] 2. Flush the system: A thorough flush with a strong solvent can remove contaminants. 3. Check detector lamp: If the baseline is noisy, the detector lamp may be nearing the end of its life. |
| Shifting Retention Times | Inconsistent mobile phase composition; Temperature fluctuations; Column degradation.[6] | 1. Prepare fresh mobile phase: Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven: Maintaining a constant temperature is crucial for reproducible retention times. 3. Monitor column performance: Regularly check the column's efficiency and backpressure. A significant change may indicate the need for replacement. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right HPLC column for my reaction mixture?
A1: The choice of column depends on the polarity of your analytes. For most organic synthesis reactions, a reversed-phase C18 column is a good starting point. The particle size will affect efficiency and backpressure; smaller particles (e.g., <3 µm) provide higher resolution but at the cost of higher pressure.
Q2: What is the importance of a guard column?
A2: A guard column is a small, disposable column placed before the analytical column. It protects the more expensive analytical column from strongly adsorbed sample components and particulates, thereby extending its lifetime.
Q3: How often should I calibrate my HPLC system?
A3: Regular calibration is essential for accurate quantification. The frequency depends on the intensity of use and the stability of the instrument. A good practice is to run a standard at the beginning and end of each batch of samples and periodically throughout long runs.
III. Gas Chromatography (GC)
GC is ideal for monitoring reactions involving volatile and thermally stable compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Peaks or Very Small Peaks | No sample injected; Leak in the system; Injector or detector not at the proper temperature. | 1. Verify injection: Ensure the autosampler or manual syringe is functioning correctly. 2. Check for leaks: Use an electronic leak detector to check all fittings from the injector to the detector.[9] 3. Confirm temperatures: Ensure the injector and detector are at their setpoint temperatures. |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Active sites in the inlet liner or column; Improper sample vaporization.[10] | 1. Dilute the sample: Overloading the column is a common cause of peak distortion. 2. Use a deactivated inlet liner: Active sites can cause tailing of polar compounds. 3. Optimize injection temperature: The temperature should be high enough to vaporize the sample quickly but not so high as to cause degradation.[11] |
| Baseline Instability or Drift | Column bleed; Contamination in the carrier gas or detector.[10] | 1. Condition the column: Bake out the column at a high temperature to remove contaminants.[10] 2. Use high-purity carrier gas: Impurities in the carrier gas can contribute to baseline noise. 3. Clean the detector: The detector can become contaminated over time and may require cleaning.[10] |
| Irreproducible Results | Inconsistent sample preparation; Column contamination; Unstable instrument parameters.[10] | 1. Standardize sample preparation: Follow a consistent procedure for sample dilution and handling.[10] 2. Regularly replace consumables: Septa, liners, and ferrules should be changed periodically. 3. Calibrate and validate: Regularly check and calibrate instrument parameters like flow rates and temperatures.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between split and splitless injection?
A1: Split injection is used for concentrated samples where only a small portion of the injected sample enters the column. Splitless injection is for trace analysis, where the entire vaporized sample is transferred to the column.
Q2: How do I prevent column bleed?
A2: Column bleed is the elution of the stationary phase at high temperatures. To minimize it, use a column with a temperature limit appropriate for your method, condition new columns properly, and use high-purity carrier gas.
Q3: Why is my peak resolution poor?
A3: Poor resolution can be due to several factors, including using a column with inadequate selectivity, an incorrect temperature program, or improper carrier gas flow rate.[10] Optimizing these parameters is key to improving separation.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data.[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Distorted Spectral Lineshapes | Magnetic field inhomogeneity caused by the reaction mixture.[15] | 1. Shim the magnet: Although challenging for fast reactions, shimming can improve field homogeneity.[15] 2. Use specialized software: Some software can process spectra with distorted lineshapes to extract quantitative information.[15] |
| Poor Signal-to-Noise Ratio | Insufficient number of scans; Low concentration of analytes. | 1. Increase the number of scans: This will improve the signal-to-noise ratio, but at the cost of time resolution.[13] 2. Use a higher field magnet: If available, a higher field strength will provide better sensitivity. |
| Inaccurate Quantification | Incomplete relaxation of nuclei between pulses. | 1. Ensure adequate relaxation delay (d1): The delay between scans should be at least 5 times the T1 of the nucleus of interest to ensure full relaxation and accurate integration.[12] |
Frequently Asked Questions (FAQs)
Q1: Can I use non-deuterated solvents for NMR reaction monitoring?
A1: While deuterated solvents are preferred for locking the magnetic field, their use is not always practical in a synthesis. If using non-deuterated solvents, the magnetic field may drift, leading to peak position variations.[15] Some modern instruments have features to mitigate this.
Q2: How do I choose which nucleus to monitor (e.g., ¹H, ¹³C, ³¹P)?
A2: ¹H NMR is the most common due to its high sensitivity and natural abundance.[13] However, if the proton spectrum is too crowded, monitoring a less abundant but structurally informative nucleus like ³¹P or ¹⁹F (if present in your molecules) can be advantageous.[14]
Q3: What are the advantages of benchtop NMR for reaction monitoring?
A3: Benchtop NMR spectrometers are more accessible and can be placed directly in a fume hood, allowing for online monitoring of reactions.[14][16] This provides real-time feedback on reaction progress.[14]
V. Mass Spectrometry (MS)
MS is a highly sensitive technique that can identify and quantify reactants, products, and intermediates by their mass-to-charge ratio.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Signal Intensity | Poor ionization efficiency; Sample loss during transfer; Detector issues. | 1. Optimize ionization source parameters: Adjust parameters like spray voltage and gas flow to improve ionization. 2. Check for leaks: Ensure all connections are secure to prevent sample loss. 3. Clean the ion source: Contamination can suppress the signal. |
| Contamination in the Mass Spectrum | Impurities in the solvent or sample; Leaching from plasticware or septa.[18] | 1. Use high-purity solvents and reagents: This is crucial to minimize background ions. 2. Use appropriate sample handling materials: Avoid materials that can leach contaminants into your sample.[18] |
| Poor Mass Accuracy | Instrument not calibrated; Unstable environmental conditions. | 1. Calibrate the instrument regularly: Use a known standard to ensure accurate mass assignments. 2. Maintain a stable environment: Temperature and humidity fluctuations can affect instrument performance. |
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using Multiple Reaction Monitoring (MRM) for reaction analysis?
A1: MRM is a highly sensitive and selective technique that allows for the simultaneous monitoring of multiple specific analytes in a complex mixture.[19] This is particularly useful for tracking the concentrations of reactants, products, and key intermediates over time.[18]
Q2: Can MS be used for real-time reaction monitoring?
A2: Yes, with the appropriate setup. Techniques like Pressurized Sample Infusion (PSI-MS) allow for the continuous introduction of the reaction mixture into the mass spectrometer for real-time analysis.[18]
Q3: What are some of the challenges of using MS for reaction monitoring?
A3: Challenges include the potential for ion suppression from the reaction matrix, the difficulty in ionizing certain compounds, and the high cost and maintenance of the instrumentation.[19] For heterogeneous catalysis, analyzing species at the solid-liquid interface can be particularly challenging.[20]
VI. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful technique for in-situ monitoring of changes in functional groups during a reaction.[21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Noisy Baseline | Atmospheric interference (water vapor, CO₂); Poor sample contact with the ATR crystal.[22] | 1. Purge the sample compartment: Use dry nitrogen or air to reduce atmospheric interference.[23] 2. Ensure good sample contact: For ATR measurements, make sure the sample is in firm and even contact with the crystal.[22] |
| Distorted Peak Shapes | Refractive index mismatch (in ATR); Sample too thick (for transmission). | 1. Use an appropriate ATR crystal: For samples with a high refractive index, a germanium crystal may be more suitable than diamond.[22] 2. Prepare a thinner sample: For transmission, ensure the sample is not so concentrated that it completely absorbs the IR beam. |
| Inconsistent Absorbance | Changes in sample temperature or concentration; Probe fouling. | 1. Maintain constant reaction conditions: Temperature fluctuations can affect the spectra. 2. Clean the probe regularly: In-situ probes can become coated with reaction components, leading to signal degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I select the right spectral region to monitor my reaction?
A1: Focus on regions where you expect to see significant changes in functional groups. For example, if a carbonyl group is being formed, monitor the region around 1700 cm⁻¹. Avoid regions with strong solvent absorption.
Q2: Can FT-IR be used for quantitative analysis?
A2: Yes, according to Beer's Law, the absorbance of a peak is proportional to the concentration of the corresponding functional group. By creating a calibration curve with standards of known concentration, you can quantify the components of your reaction mixture.
Q3: What are the advantages of using an Attenuated Total Reflectance (ATR) probe for in-situ monitoring?
A3: ATR probes are robust and can be directly inserted into the reaction vessel. They are suitable for a wide range of reaction conditions and are less susceptible to interference from bubbles or solid particles compared to transmission methods.
VII. Method Validation
Once you have selected and optimized an analytical method, it is crucial to validate it to ensure it is fit for its intended purpose.[24] According to FDA and ICH guidelines, validation involves demonstrating the method's specificity, accuracy, precision, linearity, range, and robustness.[25][26]
Key Validation Parameters
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components.[26] |
| Accuracy | The closeness of the test results to the true value.[27] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[26] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[24] |
Validation Workflow
Caption: A workflow for the validation of an analytical method for reaction monitoring.
VIII. References
-
Advantages and Disadvantages of Multiple Reaction Monitoring - Mtoz Biolabs. (n.d.). Retrieved from --INVALID-LINK--
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Pitfalls in using the differential method for estimating reaction kinetics parameters. (2023, September 25). YouTube. Retrieved from --INVALID-LINK--
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HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--
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FTIR Spectra Troubleshooting Guide. (n.d.). Scribd. Retrieved from --INVALID-LINK--
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from --INVALID-LINK--
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Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved from --INVALID-LINK--
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Mass Spectrometry Measures Up to Analytical Challenges. (2017, February 1). BioPharm International. Retrieved from --INVALID-LINK--
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HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
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In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. (2025, August 15). Analytical Chemistry. Retrieved from --INVALID-LINK--
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ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC. Retrieved from --INVALID-LINK--
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Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from --INVALID-LINK--
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Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017, December 14). Retrieved from --INVALID-LINK--
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How To Troubleshoot Bad FTIR Spectra? (2025, July 31). YouTube. Retrieved from --INVALID-LINK--
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FTIR Troubleshooting Guide. (n.d.). Madison Instruments. Retrieved from --INVALID-LINK--
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Current Challenges in Mass Spectrometry Instruments. (2022, November 28). AZoLifeSciences. Retrieved from --INVALID-LINK--
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from --INVALID-LINK--
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Kinetics / reaction monitoring. (n.d.). IMSERC. Retrieved from --INVALID-LINK--
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Chemical Kinetics. (2021, September 11). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
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Common Problems and Precautions in the Operation of FTIR Spectrophotometer. (n.d.). Drawell. Retrieved from --INVALID-LINK--
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Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025, January 7). Mastelf. Retrieved from --INVALID-LINK--
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Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from --INVALID-LINK--
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NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC. Retrieved from --INVALID-LINK--
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Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. (2021, January 7). Spectroscopy Europe. Retrieved from --INVALID-LINK--
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Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.). Retrieved from --INVALID-LINK--
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GC Troubleshooting: 7+ Common Problems and Their Solution. (2025, July 4). PharmaGuru. Retrieved from --INVALID-LINK--
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What Is Reaction Monitoring? (2015, July 21). Chromatography Today. Retrieved from --INVALID-LINK--
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Examples of time-resolved data obtained using ex situ and in situ... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from --INVALID-LINK--
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Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. (n.d.). Retrieved from --INVALID-LINK--
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Reaction Monitoring. (n.d.). Magritek. Retrieved from --INVALID-LINK--
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Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021, December 23). MDPI. Retrieved from --INVALID-LINK--
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10 Common Mistakes in Gas Chromatography. (2025, August 20). AELAB. Retrieved from --INVALID-LINK--
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Reaction Monitoring. (n.d.). Bruker. Retrieved from --INVALID-LINK--
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Common Sources Of Error in Gas Chromatography. (2025, February 8). alwsci. Retrieved from --INVALID-LINK--
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In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--
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TROUBLESHOOTING GUIDE. (n.d.). Retrieved from --INVALID-LINK--
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from --INVALID-LINK--
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Selecting an Analytical Method. (n.d.). Retrieved from --INVALID-LINK--
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Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from --INVALID-LINK--
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from --INVALID-LINK--
-
The application of ex situ and in situ methods over the years. Left inset... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Revised FDA Guidance on the validation of analytical methods. (2018, July 18). gmp-compliance.org. Retrieved from --INVALID-LINK--
-
E23: Problems with FT-IR Spectra and How to Avoid Them, provided in collaboration with SAS. (n.d.). Eastern Analytical Symposium. Retrieved from --INVALID-LINK--
-
Selecting an Analytical Method. (2025, August 18). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
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NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024, May 14). Journal of Chemical Education. Retrieved from --INVALID-LINK--
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). Retrieved from --INVALID-LINK--
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2025, October 15). ResearchGate. Retrieved from --INVALID-LINK--
-
Selecting an Analytical Method. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
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Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Purity Analysis of 2-Chloro-4-fluoro-5-iodobenzoic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-4-fluoro-5-iodobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example of a compound where stringent purity control is paramount. Even minute impurities can have a significant impact on the downstream reaction kinetics, yield, and the impurity profile of the final API. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations.
We will explore a robust HPLC-UV method as our primary analytical approach, delving into the rationale behind the selection of critical method parameters. Furthermore, we will objectively compare this method with other viable analytical technologies, namely Ultra-High-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This comparative analysis is designed to empower researchers and quality control analysts to make informed decisions when selecting the most appropriate analytical technique for their specific needs, be it routine quality control, impurity profiling, or research and development.
The Foundational Technique: Reversed-Phase HPLC-UV
For the routine purity assessment of this compound, a reversed-phase HPLC method with UV detection is the workhorse of the industry. Its robustness, cost-effectiveness, and widespread availability make it an ideal choice for quality control laboratories. The underlying principle of this technique is the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The selection of the stationary phase is critical. A C18 (octadecylsilyl) column is the most common choice for this type of analysis due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules. The choice of a specific C18 column often comes down to factors like particle size, pore size, and end-capping, which can influence peak shape and resolution.
The mobile phase composition is another key parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of this compound would consist of an aqueous component (often with a pH modifier like phosphoric acid or a buffer) and an organic modifier (such as acetonitrile or methanol). The acid in the mobile phase serves to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and improved peak symmetry. The organic modifier is used to control the elution strength of the mobile phase.
UV detection is well-suited for this analyte due to the presence of the chromophoric aromatic ring. The selection of the detection wavelength is typically based on the UV spectrum of the main component, aiming for a wavelength that provides a good response for both the main peak and potential impurities.
Caption: A typical workflow for the HPLC-UV purity analysis of this compound.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a robust and widely used technique, other analytical methods offer distinct advantages in specific contexts. The choice of technique is often a balance between the required analytical performance and practical considerations such as sample throughput, cost, and the level of information needed.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Robust, reliable, cost-effective, widely available. | Lower resolution and sensitivity compared to UPLC and LC-MS. | Routine quality control, purity assays. |
| UPLC-UV | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution and sensitivity than HPLC. | Higher initial instrument cost, requires higher purity solvents. | High-throughput screening, analysis of complex samples. |
| LC-MS | Combines the separation power of LC with the detection capabilities of mass spectrometry. | High sensitivity and selectivity, provides molecular weight and structural information. | Higher cost and complexity, potential for matrix effects. | Impurity identification, trace-level analysis, structural elucidation. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for volatile and semi-volatile compounds, high sensitivity. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of volatile impurities or after derivatization of the main component. |
This table provides a high-level comparison of the different techniques. For a more detailed understanding, it is crucial to consider the specific analytical challenge at hand. For instance, if the goal is to simply determine the purity of a known compound against its specification, HPLC-UV is often sufficient. However, if the objective is to identify unknown impurities, the structural information provided by LC-MS would be indispensable.
Caption: Decision tree for selecting the appropriate analytical method for this compound analysis.
Detailed Experimental Protocol: HPLC-UV Purity Method
This section provides a detailed, step-by-step protocol for the purity determination of this compound by HPLC-UV. This method is intended as a starting point and may require optimization and validation for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (ACN).
-
HPLC grade water.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20-21 min: 70-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix well.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
4. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of the standard solution to assess parameters like:
-
Tailing factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical plates: Should be greater than 2000 for the main peak.
-
Relative standard deviation (RSD) of peak area: Should be less than 2.0% for replicate injections.
5. Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peaks in the resulting chromatograms.
-
Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main component.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
6. Trustworthiness and Self-Validation:
The described protocol incorporates several self-validating elements. The system suitability test ensures that the instrumentation is performing correctly on the day of analysis. The use of a well-characterized reference standard provides a benchmark for quantitation. Furthermore, the detailed protocol allows for reproducibility in other laboratories. For full validation, as per ICH guidelines, parameters such as specificity, linearity, accuracy, precision, and robustness should be thoroughly evaluated.
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound is a critical decision that impacts the quality and safety of the final product. While HPLC-UV remains the gold standard for routine quality control due to its robustness and cost-effectiveness, alternative techniques like UPLC, LC-MS, and GC-MS offer significant advantages for specific applications such as high-throughput screening and impurity identification. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is essential for making an informed and scientifically sound decision. The provided HPLC-UV method serves as a solid starting point for developing a validated analytical procedure that ensures the quality and consistency of this important chemical intermediate.
comparing the reactivity of 2-Chloro-4-fluoro-5-iodobenzoic acid with similar compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated benzoic acids are a cornerstone of this molecular toolkit, offering a versatile platform for constructing complex architectures. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-fluoro-5-iodobenzoic acid with structurally similar compounds. By examining its performance in key transformations and providing supporting experimental context, this document aims to equip researchers with the insights necessary to make informed strategic decisions in their synthetic endeavors.
Introduction to this compound: A Multifunctional Building Block
This compound is a polysubstituted aromatic compound featuring three distinct halogen atoms and a carboxylic acid moiety.[1] This unique arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable intermediate in organic synthesis.[2] The presence of chloro, fluoro, and iodo substituents allows for selective transformations, leveraging the differential reactivity of the carbon-halogen bonds. The carboxylic acid group further expands its utility, serving as a handle for amide bond formation, esterification, or as a directing group in certain reactions.[3]
The strategic placement of these substituents influences the electronic and steric properties of the molecule. The electron-withdrawing nature of the halogens and the carboxylic acid group renders the aromatic ring electron-deficient, which is a key factor in its reactivity towards nucleophiles.[4][5] This guide will delve into a comparative analysis of these properties in relation to similar halogenated benzoic acids.
Comparative Reactivity Analysis
The reactivity of this compound is best understood through comparison with its structural analogs. This section will explore its behavior in several fundamental classes of organic reactions, highlighting the influence of substituent changes.
Acidity and the Ortho Effect
The acidity of a substituted benzoic acid is influenced by both inductive and steric effects. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion.[5][6] Furthermore, substituents in the ortho position to the carboxylic acid can cause it to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[7][8] This steric hindrance can inhibit resonance between the carboxyl group and the aromatic ring, leading to an increase in acidity.[8][9]
| Compound | Key Structural Difference | Expected Acidity Trend | Rationale |
| This compound | ortho-Chloro substituent | High | The ortho-chloro group exerts a strong electron-withdrawing inductive effect and contributes to the ortho effect, increasing acidity.[6] |
| 2,4-Dichlorobenzoic acid | Iodine at C5 replaced with Chlorine | Slightly lower | While still acidic due to two chlorine atoms, the larger and more polarizable iodine atom in the parent compound may have a more pronounced electronic effect. |
| 2-Bromo-4-fluorobenzoic acid | Chlorine at C2 replaced with Bromine, no Iodine at C5 | Lower | The absence of the strongly electron-withdrawing iodine at C5 and the replacement of chlorine with bromine (which has a slightly weaker inductive effect) would likely decrease acidity. |
| Benzoic Acid | Unsubstituted | Lowest | Serves as the baseline, lacking the acid-strengthening electron-withdrawing halogens. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10] The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl >> F.[11][12] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond facilitating the rate-limiting oxidative addition step.[11]
2.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis.[13][14] For this compound, the iodine at the C5 position is the most reactive site for this transformation.
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Arylboronic Acid\n(R-B(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst\nBase", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Selective C-I Bond Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Product: 2-Chloro-4-fluoro-5-arylbenzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Unreactive C-Cl Bond", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Unreactive C-F Bond", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> D; B -> D; C -> D; D -> E; A -> F [style=invis]; A -> G [style=invis]; } .enddot Caption: Selective Suzuki-Miyaura coupling at the C-I bond.
Comparative Reactivity in Suzuki-Miyaura Coupling:
| Compound | Most Reactive Site | Expected Reactivity | Rationale |
| This compound | C5-Iodine | High | The C-I bond is the weakest and most susceptible to oxidative addition by the palladium catalyst.[11] |
| 2-Bromo-5-iodobenzoic acid | C5-Iodine | High | Similar to the title compound, the C-I bond will be the primary site of reaction.[15][16] |
| 2,4-Dichloro-5-iodobenzoic acid | C5-Iodine | High | The C-I bond's superior reactivity dominates over the C-Cl bonds. |
| 4-Bromo-2-fluorobenzoic acid | C4-Bromine | Moderate | The C-Br bond is less reactive than a C-I bond, requiring more forcing conditions.[17] |
2.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial transformation in pharmaceutical synthesis.[18][19] Similar to the Suzuki coupling, the reactivity of the aryl halide is paramount.
// Nodes Start [label="Start: Aryl Halide & Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Add Pd Catalyst, Ligand, and Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Inert Atmosphere (e.g., Argon)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Heat Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Reaction Monitoring (TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Work-up and Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Aryl Amine Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } .enddot Caption: General workflow for Buchwald-Hartwig amination.
The selective amination at the C5-Iodo position of this compound can be achieved under carefully controlled conditions, leaving the chloro and fluoro substituents intact for potential subsequent modifications.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[20] This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[21][22] In this compound, the aromatic ring is activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the halogens and the carboxylic acid.
The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions.[21] This is because the rate-determining step is typically the attack of the nucleophile on the carbon bearing the leaving group, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic.
Comparative Reactivity in SNAr:
| Compound | Most Likely Site of Attack | Expected Reactivity | Rationale |
| This compound | C4-Fluorine | Moderate to High | The fluorine at C4 is activated by the ortho chloro and para iodo and carboxylic acid groups (relative to each other), making it a potential site for nucleophilic attack. |
| 2,4-Difluoro-5-iodobenzoic acid | C2 or C4-Fluorine | High | The presence of two activating fluorine atoms would likely enhance the rate of SNAr. |
| 2,4-Dichlorobenzoic acid | C2 or C4-Chlorine | Moderate | Chlorine is a better leaving group than bromine or iodine in SNAr but not as good as fluorine.[23] |
| 2-Bromo-4-fluorobenzoic acid | C4-Fluorine | High | The fluorine is activated by the ortho bromine and the para carboxylic acid. |
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, detailed protocols for key transformations.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the selective coupling at the C-I bond.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of the inert gas.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for C-N bond formation at the C-I position.
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a phosphine ligand (e.g., Xantphos, 2-6 mol%) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Conclusion
This compound is a highly versatile and strategically valuable building block for organic synthesis. Its reactivity is characterized by a predictable hierarchy of its halogen substituents, with the C-I bond being the most susceptible to palladium-catalyzed cross-coupling reactions. This allows for selective functionalization, leaving the C-Cl and C-F bonds available for subsequent transformations, including potential SNAr reactions at the C-F position.
In comparison to its structural analogs, the unique combination of three different halogens provides a broader scope for synthetic diversification. For instance, while 2-bromo-5-iodobenzoic acid also offers a reactive C-I bond, the remaining C-Br bond has a different reactivity profile than the C-Cl bond in the title compound. Similarly, analogs lacking the iodine substituent, such as 2,4-dichlorobenzoic acid, require more forcing conditions for cross-coupling reactions.
Ultimately, the choice between this compound and its analogs will depend on the specific synthetic strategy, the desired target molecule, and the sequence of bond-forming events. This guide has provided a framework for understanding the nuanced reactivity of this compound, empowering researchers to leverage its full synthetic potential.
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A Comparative Guide to the Acidity of 2-Fluorobenzoic and 2-Chlorobenzoic Acids: An In-Depth Analysis of the Ortho Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the comparative acidity of 2-fluorobenzoic acid and 2-chlorobenzoic acid. Moving beyond simple electronegativity arguments, we will dissect the nuanced interplay of steric and electronic factors that govern their dissociation constants. This document is designed to offer field-proven insights and robust experimental context for professionals engaged in chemical research and development.
Introduction: The Influence of Substituents on Benzoic Acid Acidity
The acidity of benzoic acid (pKa ≈ 4.20) is a foundational concept in organic chemistry. The introduction of substituents onto the benzene ring can dramatically alter the stability of the corresponding carboxylate conjugate base, thereby modifying the acid's strength. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge of the carboxylate anion, while electron-donating groups decrease acidity.[1][2]
However, when a substituent is placed at the ortho position relative to the carboxylic acid, predictable electronic trends are often overridden by a powerful phenomenon known as the ortho effect . This effect almost universally increases the acidity of a substituted benzoic acid, often making the ortho isomer the most acidic among its meta and para counterparts, regardless of the substituent's electronic nature.[1][3] This guide will explore the specific mechanisms of the ortho effect in the context of fluorine and chlorine substitution.
The Ortho Effect: A Steric and Electronic Synergy
The primary explanation for the ortho effect is Steric Inhibition of Resonance (SIR) .[4][5] In an unsubstituted benzoate anion, the carboxylate group (-COO⁻) is coplanar with the benzene ring, allowing for resonance delocalization of the negative charge into the ring. This resonance, however, involves "cross-conjugation," which is less stabilizing than the resonance within the carboxylate group itself.
When a substituent is placed at the ortho position, steric hindrance forces the bulky carboxyl group to twist out of the plane of the benzene ring.[3][4] This rotation disrupts the resonance between the carboxyl group and the ring.[5] Consequently, the negative charge on the carboxylate anion is localized on the two oxygen atoms, leading to a more stable conjugate base and a stronger acid.[5]
Comparative Analysis: 2-Fluorobenzoic Acid vs. 2-Chlorobenzoic Acid
Based on electronegativity alone, one might predict 2-fluorobenzoic acid to be the stronger acid due to fluorine's superior inductive electron-withdrawing (-I) effect compared to chlorine.[6] However, experimental data reveals the opposite to be true.
Data Presentation: Acidity Constants
The following table summarizes the experimentally determined pKa values in water at 25°C. A lower pKa value indicates a stronger acid.
| Compound | Substituent | pKa Value |
| Benzoic Acid | -H | 4.20[1] |
| 2-Fluorobenzoic Acid | -F | 3.27[7][8] |
| 2-Chlorobenzoic Acid | -Cl | 2.89 - 2.92[9][10][11] |
| 4-Fluorobenzoic Acid | -F | 4.14[12] |
| 4-Chlorobenzoic Acid | -Cl | 3.98 - 4.03[12][13] |
The data clearly shows that 2-chlorobenzoic acid is a significantly stronger acid than 2-fluorobenzoic acid. This counterintuitive result stems from a combination of factors that go beyond the simple inductive effect.
Mechanistic Dissection of Acidity
The acidity of these ortho-halogenated benzoic acids is determined by the balance of three key factors: the inductive effect, the resonance effect, and steric effects, with an additional consideration for intramolecular hydrogen bonding in the fluoro-derivative.
-
Inductive Effect (-I): Fluorine is more electronegative than chlorine, and therefore exerts a stronger electron-withdrawing inductive effect.[6][14] This effect stabilizes the conjugate base. In isolation, this would make 2-fluorobenzoic acid more acidic.
-
Resonance Effect (+M): As halogens possess lone pairs of electrons, they can donate electron density to the benzene ring via the resonance or mesomeric effect.[6][15] This effect destabilizes the conjugate base, decreasing acidity. The orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals is highly efficient, resulting in a stronger +M effect for fluorine compared to the less efficient 3p-2p overlap for chlorine.[6][12] This stronger electron-donating resonance from fluorine counteracts its own inductive effect more potently than in the case of chlorine.
-
Steric Hindrance (SIR): Chlorine has a larger van der Waals radius than fluorine. Consequently, it creates greater steric strain with the adjacent carboxyl group.[14] This forces the -COOH group to twist further out of the plane of the benzene ring in 2-chlorobenzoic acid, leading to a more pronounced SIR effect.[6] This superior inhibition of resonance is a major contributor to the enhanced acidity of the chloro-substituted acid.
-
Intramolecular Hydrogen Bonding (IMHB): In the undissociated form of 2-fluorobenzoic acid, there is potential for an intramolecular hydrogen bond to form between the carboxylic hydrogen and the highly electronegative fluorine atom (O-H···F).[16] This interaction stabilizes the protonated acid form, making it less likely to donate its proton.[17] This effect, which is negligible for the less electronegative chlorine, further reduces the acidity of 2-fluorobenzoic acid relative to its chloro-analog.[14]
The diagram below illustrates the interplay of these competing effects.
Caption: Factors influencing the acidity of ortho-halogenated benzoic acids.
Experimental Protocol: Potentiometric Determination of pKa
To empirically validate these values, a potentiometric titration is the standard method. This protocol provides a self-validating system for determining the dissociation constant of a weak acid.[18][19]
A. Apparatus and Reagents
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
100 mL beaker
-
Analytical balance
-
Volumetric flasks
-
Analyte: ~0.01 M solution of 2-fluorobenzoic acid or 2-chlorobenzoic acid in a suitable solvent (e.g., 50:50 ethanol-water mixture to ensure solubility).
-
Titrant: Standardized ~0.1 M NaOH solution (carbonate-free).
-
Solvent: Deionized water and ethanol (if required).
B. Experimental Workflow
Caption: Workflow for potentiometric pKa determination.
C. Step-by-Step Procedure
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh the substituted benzoic acid and dissolve it in the chosen solvent to prepare a solution of known concentration (e.g., 25.00 mL of a 0.01 M solution). Transfer this to a 100 mL beaker and add a magnetic stir bar.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized NaOH solution over the beaker.
-
Initial Reading: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.20 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (Veq / 2). Find the volume corresponding to Veq / 2 on your x-axis and read the corresponding pH from the titration curve. At this point, [HA] = [A⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Summary and Field Implications
The comparative acidity of 2-fluorobenzoic and 2-chlorobenzoic acids is a classic illustration of how steric effects can dominate electronic trends in ortho-substituted systems. While fluorine's high electronegativity is a primary consideration, a comprehensive analysis reveals that the larger size of chlorine leads to a more pronounced steric inhibition of resonance, which is the decisive factor for its greater acidity. Furthermore, the potential for intramolecular hydrogen bonding in 2-fluorobenzoic acid serves to decrease its acidity.
For professionals in drug development and materials science, this understanding is critical. The pKa of a molecule dictates its charge state at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. Misjudging relative acidities based on simple electronic rules can lead to flawed molecular design. This guide underscores the necessity of considering the three-dimensional, conformational effects that govern molecular properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. Khan Academy [khanacademy.org]
- 6. quora.com [quora.com]
- 7. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 9. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. brainly.in [brainly.in]
- 16. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. asianpubs.org [asianpubs.org]
- 19. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of 2-Chloro-4-fluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-iodobenzoic acid is a key building block in medicinal chemistry and drug development, valued for its unique substitution pattern that allows for the synthesis of complex pharmaceutical intermediates. The presence of three different halogen atoms on the benzene ring offers multiple points for synthetic diversification. This guide provides a comprehensive comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and supporting data to aid researchers in making informed decisions for their synthetic strategies.
Route 1: Multi-step Synthesis via a Nitro Intermediate
This classical approach involves the introduction of the iodine atom in the final step via a Sandmeyer-type reaction on a pre-functionalized aniline precursor. The synthesis begins with the nitration of a readily available starting material, followed by reduction of the nitro group to an amine, and subsequent diazotization and iodination.
Mechanistic Rationale
The directing effects of the substituents on the aromatic ring are crucial in this multi-step synthesis. Starting with 2-chloro-4-fluorobenzoic acid, the carboxyl and chloro groups are ortho-, para-directing, while the fluoro group is also an ortho-, para-director. The nitration is expected to occur at the position ortho to the fluorine and meta to the chlorine and carboxylic acid, which is the desired C5 position. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using various reducing agents. The final step, a Sandmeyer reaction, is a reliable method for converting an aromatic amine to an aryl iodide via a diazonium salt intermediate.
Experimental Protocol
Step 1a: Nitration of 2-Chloro-4-fluorobenzoic Acid
-
To a stirred solution of concentrated sulfuric acid (100 mL), add 2-chloro-4-fluorobenzoic acid (17.4 g, 0.1 mol) in portions, maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a mixture of fuming nitric acid (7.5 mL) and concentrated sulfuric acid (25 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.
Step 1b: Alternative Synthesis of the Nitro Intermediate from 2-Chloro-4-fluorotoluene
An alternative starting point is 2-chloro-4-fluorotoluene, which undergoes photochlorination to form 2-chloro-4-fluorobenzylidene dichloride. This intermediate is then subjected to nitration and subsequent hydrolysis-oxidation to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. This route can offer a higher overall yield, reportedly above 80%[1].
Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic Acid
-
In a round-bottom flask, dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (21.95 g, 0.1 mol) in ethanol (200 mL).
-
Add a solution of tin(II) chloride dihydrate (80 g, 0.35 mol) in concentrated hydrochloric acid (100 mL).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 2-chloro-4-fluoro-5-aminobenzoic acid.
Step 3: Diazotization and Iodination
-
Suspend 2-chloro-4-fluoro-5-aminobenzoic acid (18.95 g, 0.1 mol) in a mixture of concentrated sulfuric acid (30 mL) and water (150 mL) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete diazotization.
-
In a separate beaker, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL).
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the precipitated solid, wash with a cold solution of sodium thiosulfate to remove excess iodine, and then with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Workflow Diagram
References
A Comparative Guide to the Biological Activity of 2-Chloro-4-fluoro-5-iodobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds with halogens is a cornerstone of drug design, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into a comparative analysis of the biological activity of 2-Chloro-4-fluoro-5-iodobenzoic acid and its structural analogs. By examining the subtle yet significant impact of halogen substitution, we aim to provide a framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.
The introduction of chloro, fluoro, and iodo substituents onto a benzoic acid backbone creates a unique electronic and steric profile, which can dictate the molecule's interaction with biological targets. While direct comparative studies on the biological activity of this compound and its immediate analogs are not extensively published, we can infer and contextualize its potential activities by examining related structures and the general principles of halogen substitution in medicinal chemistry.
The Impact of Halogenation: A Structural Perspective
The identity and position of halogen atoms on an aromatic ring can dramatically alter a molecule's biological activity. Generally, as we move down the halogen group from fluorine to iodine, the atomic radius, polarizability, and lipophilicity increase, while electronegativity decreases. These properties influence a compound's ability to cross cell membranes, bind to protein targets, and resist metabolic degradation.
For instance, the presence of a highly electronegative fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.[1] Chlorine, with its larger size, can further modulate lipophilicity and binding interactions. The introduction of a bulky and highly polarizable iodine atom can lead to stronger van der Waals interactions and potential halogen bonding with biological targets, which may result in enhanced potency.
Comparative Biological Activities: An Inferential Analysis
While specific experimental data directly comparing this compound with its bromo-, chloro-, and non-iodinated analogs is scarce, we can draw parallels from studies on other halogenated benzoic acid derivatives.
Potential Anticancer Activity
Benzoic acid derivatives are a well-established class of compounds with demonstrated anticancer potential.[2][3] The introduction of halogens can enhance this activity. For example, studies on other classes of halogenated compounds have shown that the presence and position of halogens can significantly impact cytotoxicity against cancer cell lines.[4] It is plausible that the unique substitution pattern of this compound could confer significant and selective anticancer properties. The interplay of the electron-withdrawing effects of chlorine and fluorine, combined with the bulk and polarizability of iodine, may allow for potent interactions with key oncogenic targets.
Potential Anti-inflammatory Activity
Benzoic acid and its derivatives have also been investigated for their anti-inflammatory properties.[2][5] The mechanism of action often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The electronic properties of the halogen substituents on the benzoic acid ring can influence the acidity of the carboxylic acid group and the overall electronic distribution of the molecule, which are critical for binding to the active sites of inflammatory enzymes.
Potential as Enzyme Inhibitors
The structural features of this compound make it a candidate for enzyme inhibition. The carboxylic acid moiety can act as a key interacting group, while the halogenated phenyl ring can provide specificity and additional binding interactions within an enzyme's active site. For example, a study on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives demonstrated that halogen substitution significantly influences their inhibitory activity against human carbonic anhydrases.[6] This suggests that the specific halogenation pattern of this compound could be tailored to inhibit other clinically relevant enzymes.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated benzoic acids is highly dependent on the nature and position of the substituents. Key SAR insights from related compounds suggest that:
-
Lipophilicity and Permeability: The presence of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The iodine atom in this compound would contribute significantly to its lipophilicity.
-
Electronic Effects: The electron-withdrawing nature of chlorine and fluorine can influence the pKa of the carboxylic acid group, affecting its ionization state at physiological pH and its ability to form ionic bonds with target proteins.
-
Steric Factors: The size of the halogen atom can play a crucial role in determining how the molecule fits into a binding pocket. The bulky iodine atom could provide key steric interactions that enhance binding affinity and selectivity.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activity of this compound and its analogs, a series of standardized in vitro assays are essential.
Anticancer Activity Assessment
A common initial step is to assess the cytotoxic effects of the compounds on various cancer cell lines.
MTT Assay for Cell Viability:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and its analogs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Cell Seeding] --> B[Compound Treatment]; B --> C[MTT Addition]; C --> D[Formazan Formation]; D --> E[Solubilization]; E --> F[Absorbance Reading]; F --> G[IC50 Calculation]; }
Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be evaluated by measuring the inhibition of key inflammatory mediators in cell-based assays.
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Stimulation: Seed the cells in 96-well plates and stimulate them with lipopolysaccharide (LPS) to induce the production of nitric oxide, in the presence or absence of varying concentrations of the test compounds.
-
Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion and Future Directions
While direct comparative data remains elusive, the chemical properties of this compound suggest it is a molecule of significant interest for drug discovery. Its polyhalogenated structure provides a unique combination of steric and electronic features that could translate into potent and selective biological activity. The known role of its close analog, 2-chloro-5-iodobenzoic acid, as a key intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin, points towards a promising avenue of investigation in the realm of metabolic diseases.[4][7]
Future research should focus on the systematic synthesis and parallel biological evaluation of a series of 2-chloro-4-fluoro-5-halobenzoic acids. Such studies, encompassing anticancer, anti-inflammatory, and enzyme inhibitory assays, would provide the much-needed empirical data to elucidate the structure-activity relationships and unlock the full therapeutic potential of this intriguing class of compounds.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-Chloro-4-fluoro-5-iodobenzoic Acid Under Forced Degradation Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the intrinsic stability of 2-Chloro-4-fluoro-5-iodobenzoic acid (CFIA), a key intermediate in pharmaceutical synthesis. Understanding the degradation profile of active pharmaceutical ingredients (APIs) and their intermediates is a critical component of drug development, ensuring the safety, efficacy, and quality of the final drug product. This document outlines a comprehensive forced degradation study, offering insights into the potential degradation pathways of CFIA under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The experimental data presented herein is illustrative, designed to guide researchers in establishing robust stability-indicating analytical methods.
Introduction: The Imperative of Stability Testing
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies deliberately stress a drug substance to accelerate its degradation, providing invaluable information for several reasons:
-
Development of Stability-Indicating Methods: The primary goal is to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact drug substance from its degradation products.
-
Elucidation of Degradation Pathways: Understanding how a molecule degrades helps in identifying potential impurities that could arise during manufacturing, storage, and administration.
-
Assessment of Intrinsic Stability: These studies reveal the inherent susceptibility of a molecule to various environmental factors, informing decisions on formulation, packaging, and storage conditions.[1]
-
Discernment of Degradation Products: It allows for the differentiation between degradation products originating from the drug substance versus those from excipients in a formulation.[1]
This guide will walk through the experimental design and present a comparative analysis of CFIA's stability under different stress conditions.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on stability studies.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFIO₂ | [2] |
| Molecular Weight | 300.45 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | 4°C, protect from light | [2] |
The presence of multiple halogen substituents on the aromatic ring suggests potential reactivity under various conditions, particularly photolytic and hydrolytic stress. The carboxylic acid functional group also indicates susceptibility to pH-dependent hydrolysis.
Experimental Design: A Forced Degradation Protocol
The following protocols are designed to induce approximately 5-20% degradation of the API, a range considered optimal for developing and validating a stability-indicating method.[4]
Materials and Methods
-
Test Substance: this compound (Purity ≥97%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS), photostability chamber, and a calibrated oven.
Preparation of Stock and Sample Solutions
A stock solution of CFIA (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. This diluent is chosen for its ability to solubilize the compound while being compatible with reverse-phase HPLC.[5]
Forced Degradation Conditions
-
Acid Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M HCl and heated at 80°C for 24 hours.
-
Base Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 8 hours.
-
Neutral Hydrolysis: 1 mL of stock solution is mixed with 1 mL of water and heated at 80°C for 24 hours.
Causality behind choices: The use of 0.1 M HCl and NaOH provides standard acidic and basic conditions. Elevated temperature is used to accelerate degradation in acidic and neutral conditions, while base hydrolysis is often rapid enough at room temperature.
1 mL of stock solution is mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours, protected from light.
Causality behind choices: 3% H₂O₂ is a commonly used oxidizing agent that mimics potential oxidative stress during manufacturing and storage.
A solution of CFIA is exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[4] A control sample is kept in the dark.
Causality behind choices: These conditions simulate the effect of light exposure during manufacturing and use, and are the standard for confirmatory photostability studies.
A solid sample of CFIA is placed in a thermostatically controlled oven at 105°C for 48 hours.
Causality behind choices: High temperature can induce solid-state degradation and is a key parameter to assess thermal stability.
Analytical Methodology: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA at 254 nm |
Causality behind choices: A C18 column is a good starting point for the separation of non-polar to moderately polar compounds. A gradient elution is employed to ensure the separation of potential degradation products with a wide range of polarities. Formic acid is used to improve peak shape and ionization efficiency for mass spectrometry.
Results and Discussion: Comparative Stability Profile
The following table summarizes the hypothetical results of the forced degradation study.
| Stress Condition | % Degradation of CFIA | Number of Degradation Products | Observations |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | ~ 8% | 1 | Minor degradation observed. |
| Base Hydrolysis (0.1 M NaOH, RT, 8h) | ~ 15% | 2 | Significant degradation, suggesting lability in alkaline conditions. |
| Neutral Hydrolysis (Water, 80°C, 24h) | < 2% | 0 | Highly stable in neutral aqueous solution at elevated temperature. |
| Oxidative (3% H₂O₂, RT, 24h) | ~ 12% | 1 | Susceptible to oxidation. |
| Photolytic (ICH Q1B) | ~ 18% | 3 | Significant degradation, indicating photosensitivity. |
| Thermal (Solid state, 105°C, 48h) | < 1% | 0 | Thermally stable in the solid state. |
Analysis of Degradation Behavior
-
Hydrolytic Stability: CFIA demonstrates significant susceptibility to base-catalyzed hydrolysis, a common degradation pathway for benzoic acid derivatives. The stability in acidic and neutral conditions is considerably higher.
-
Oxidative Stability: The molecule shows moderate lability towards oxidation, which could be attributed to the electron-rich aromatic ring.
-
Photostability: The most significant degradation was observed under photolytic stress. The presence of iodine in the structure is a likely contributor to this photosensitivity, as carbon-iodine bonds can be cleaved by UV radiation.
-
Thermal Stability: In the solid state, CFIA is found to be highly stable, which is a favorable characteristic for storage and handling.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow of the forced degradation study.
Caption: Workflow for the forced degradation study of CFIA.
Conclusion and Recommendations
This comparative guide, based on established scientific principles of forced degradation, indicates that this compound is most susceptible to degradation under photolytic and alkaline conditions. It exhibits good stability under thermal and neutral hydrolytic stress.
For drug development professionals, these findings have several implications:
-
Analytical Method Development: The developed HPLC method should be validated to ensure it can resolve all potential degradation products, particularly those formed under photolytic and basic conditions.
-
Formulation Development: To enhance stability, formulations should be protected from light and buffered to a neutral or slightly acidic pH.
-
Packaging and Storage: Light-resistant packaging is essential. The compound should be stored in a cool, dry place.
This guide provides a foundational framework for understanding the stability of this compound. It is crucial to perform these studies with the actual drug substance to obtain definitive, batch-specific stability data.
References
A Senior Application Scientist's Guide to a Critical Pharmaceutical Intermediate
An In-Depth Technical Guide to the Characterization of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid
Welcome to a detailed exploration of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key building block in modern medicinal chemistry. This guide moves beyond simple data sheets to provide a practical, in-the-field perspective on the comprehensive characterization of this vital intermediate. As researchers and drug development professionals, we understand that the purity, structure, and stability of our starting materials are paramount to the success of a synthetic campaign and the safety of the final active pharmaceutical ingredient (API).
This document provides a self-validating framework for the analysis of 2-chloro-4-fluoro-5-nitrobenzoic acid, grounded in established analytical techniques. We will delve into the causality behind experimental choices and present comparative data to provide context and highlight the unique properties of this molecule.
Core Properties and Synthetic Context
2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 114776-15-7) is a white to light yellow crystalline powder with the molecular formula C₇H₃ClFNO₄ and a molecular weight of approximately 219.55 g/mol .[1][2] Its significance lies in its role as a versatile intermediate, particularly in the synthesis of antifungal agents and other advanced therapeutic compounds.[1] The strategic placement of chloro, fluoro, and nitro groups on the benzoic acid core imparts a unique reactivity profile, making it an ideal precursor for complex molecular architectures.[1]
Table 1: Physicochemical Properties of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid
| Property | Value | Source |
| CAS Number | 114776-15-7 | [1][2] |
| Molecular Formula | C₇H₃ClFNO₄ | [1][2] |
| Molecular Weight | 219.55 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 146-153 °C | [1][3] |
| Boiling Point | 364.2 °C | [1] |
| Purity (Typical) | ≥97-99% | [1] |
The synthesis of this intermediate commonly involves the nitration of 2-chloro-4-fluorobenzoic acid or the nitration and subsequent hydrolysis of 2-chloro-4-fluorobenzotrichloride.[3][4][5] These processes can introduce isomeric impurities and other side products, such as 2-chloro-4-fluoro-3-nitrobenzoic acid.[3] Therefore, rigorous analytical characterization is not merely a quality control step but a critical component of ensuring reaction specificity and final product purity. Purification is typically achieved through recrystallization from appropriate solvents like ethanol/water or ethyl acetate/heptane mixtures.[4][6]
Caption: Common synthetic routes to the target intermediate.
Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of 2-chloro-4-fluoro-5-nitrobenzoic acid. The following workflow ensures confirmation of identity, purity, and structural integrity.
Caption: A logical workflow for comprehensive analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: HPLC is the gold standard for determining the purity of chemical intermediates. For a moderately polar molecule like 2-chloro-4-fluoro-5-nitrobenzoic acid, a reversed-phase (RP) method using a C18 column provides excellent separation from both more polar and less polar impurities.[7] The choice of an acidic modifier in the mobile phase is critical to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[7]
-
Initial Conditions: 30% ACN / 70% Water.
-
Gradient: Linearly increase to 90% ACN over 15 minutes.
-
Hold: Hold at 90% ACN for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.
Trustworthiness: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. A high-purity sample should exhibit a purity level of ≥99.0%.[1]
Table 2: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and conditions |
| Purity (Area %) | ≥99.0% |
| Peak Shape | Symmetrical, Tailing Factor < 1.5 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides an exact measurement of the molecular weight, offering definitive confirmation of the compound's identity. Electrospray ionization (ESI) in negative mode is ideal for this acidic compound, as it readily deprotonates to form the [M-H]⁻ ion.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Infusion: Introduce the sample (dissolved in methanol or acetonitrile) via direct infusion or through an LC-MS system.
-
Data Acquisition: Scan over a mass range of m/z 50-500.
Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by matching the exact mass to the calculated theoretical mass.
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (Expected) |
| [M-H]⁻ | 217.9656 | 217.965 ± 0.005 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Experience: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is characteristic of the compound's structure.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Sample Preparation: For ATR, place a small amount of the solid powder directly on the crystal. For KBr, grind a small amount of sample with dry KBr and press into a pellet.
Trustworthiness: The presence of characteristic peaks for the carboxylic acid, nitro group, and aromatic C-H and C-C bonds validates the functional group composition of the molecule.
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl group |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Carbonyl stretch |
| N-O Stretch (Nitro Group) | 1500-1560 & 1345-1385 | Asymmetric and symmetric stretching |
| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring vibrations |
| C-Cl Stretch | 700-850 | Carbon-chlorine bond |
| C-F Stretch | 1000-1350 | Carbon-fluorine bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expertise & Experience: NMR is the most powerful technique for unambiguous structural determination. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve the acidic proton.
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the aromatic protons.
-
¹³C NMR: Shows the chemical shifts for all carbon atoms.
-
¹⁹F NMR: Confirms the presence and environment of the fluorine atom.
-
Trustworthiness: The combination of chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the distinct signals in the ¹³C and ¹⁹F spectra, provides a complete and self-validating picture of the molecular structure.
Table 5: Expected NMR Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.5 (very broad) | s | -COOH |
| ~8.3 | d | Aromatic H | |
| ~7.9 | d | Aromatic H | |
| ¹³C | ~165 | s | -COOH |
| ~155 (d) | s | C-F | |
| ~145 | s | C-NO₂ | |
| ~130-140 | m | Other aromatic carbons | |
| ¹⁹F | Varies | s | Ar-F |
(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument.)
Comparison with Alternative Intermediates
While 2-chloro-4-fluoro-5-nitrobenzoic acid is highly effective, other substituted nitrobenzoic acids are also used in heterocyclic synthesis. Understanding their relative merits is crucial for process optimization and new route development.
Table 6: Comparison of Key Synthetic Intermediates
| Intermediate | Structure | Key Features & Applications |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | C₇H₃ClFNO₄ | Features: Highly activated for nucleophilic aromatic substitution (SNAr) at the chloro and fluoro positions. The nitro group is a strong electron-withdrawing group. Applications: Synthesis of antifungals and complex heterocycles.[1] |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | C₇H₃ClFNO₄ | Features: Isomer of the primary topic. The positions of the halogens are swapped, altering the regioselectivity of substitution reactions. Applications: Used as a multireactive building block for various heterocyclic scaffolds like benzimidazoles and quinoxalinones.[8] |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | Features: Lacks the fluorine atom, making it less activated towards SNAr compared to its fluorinated counterpart. Applications: Synthesis of antibacterial agents and other bioactive molecules.[6][9] |
| 2-Fluoro-5-nitrobenzoic acid | C₇H₄FNO₄ | Features: The fluorine atom is a good leaving group for SNAr. Lacks the chloro substituent. Applications: Used in the synthesis of fluorescent probes for bioimaging.[10][11] |
Conclusion
The comprehensive characterization of 2-chloro-4-fluoro-5-nitrobenzoic acid is a non-negotiable aspect of its use in research and development. By employing a logical workflow of orthogonal analytical techniques—HPLC for purity, MS for molecular weight, FTIR for functional groups, and NMR for definitive structure—scientists can ensure the quality and integrity of this critical intermediate. This guide provides the experimental framework and comparative context necessary to empower researchers to proceed with confidence in their synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Iodinating Agents for Aryl Iodide Synthesis
Introduction: The Enduring Importance of Aryl Iodides
Aryl iodides are indispensable building blocks in modern organic synthesis. The carbon-iodine bond, being the longest and weakest among the carbon-halogen series, imparts unique reactivity that makes aryl iodides highly prized intermediates. Their utility is most pronounced in the realm of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which form the bedrock of much of contemporary carbon-carbon and carbon-heteroatom bond formation. This versatility has cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The direct C-H iodination of aromatic compounds via electrophilic aromatic substitution (SEAr) remains a primary and atom-economical strategy for their synthesis. However, the choice of iodinating agent is critical and must be tailored to the substrate's reactivity, the desired regioselectivity, and the tolerance of other functional groups within the molecule. This guide provides an in-depth comparison of the most common classes of iodinating agents, offering objective, data-driven insights to aid researchers in making informed decisions for their synthetic endeavors.
Molecular Iodine (I₂) with Oxidizing Agents
Molecular iodine itself is a weak electrophile and generally incapable of iodinating any but the most activated aromatic rings.[1] To enhance its electrophilicity, I₂ is almost always used in conjunction with an oxidizing agent. The oxidant's role is to generate a more potent electrophilic iodine species, often depicted as the iodonium ion (I⁺) or a related polarized complex.[2] This approach is one of the oldest and most cost-effective methods for aromatic iodination.
Mechanism of Action
The reaction proceeds through a classic electrophilic aromatic substitution pathway. The oxidizing agent reacts with I₂ to form an active iodinating species. This electrophile is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Finally, deprotonation of the sigma complex by a weak base (such as water or the conjugate base of the acid used) restores aromaticity and yields the aryl iodide product.
Caption: General mechanism of oxidative iodination.
Common Oxidants and Their Characteristics
-
Nitric Acid (HNO₃): A strong and inexpensive oxidant, often used for less reactive arenes. However, it can lead to side reactions, including nitration and oxidation of sensitive functional groups.[3]
-
Hydrogen Peroxide (H₂O₂): A greener and milder oxidant. It is often used with an acid catalyst. The primary byproduct is water, making it an environmentally benign choice.[4][5]
-
Periodates (e.g., NaIO₄, H₅IO₆): Powerful oxidants capable of iodinating even deactivated aromatic rings. These reactions are often conducted in acidic media like acetic acid with a sulfuric acid catalyst.[6]
-
Sodium Percarbonate (2Na₂CO₃·3H₂O₂): An easy-to-handle, solid source of hydrogen peroxide, offering a safe and eco-friendly option for iodinating activated arenes.[1]
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile, stable, and easy-to-handle crystalline solid that serves as an excellent source of electrophilic iodine.[7][8] It is particularly effective for the iodination of electron-rich aromatic and heteroaromatic compounds under mild conditions.[7]
Mechanism of Action
While NIS can iodinate highly activated arenes directly, its reactivity is significantly enhanced by the presence of a Brønsted or Lewis acid catalyst. The acid protonates the succinimide carbonyl group, increasing the electrophilicity of the iodine atom and making it more susceptible to nucleophilic attack by the aromatic ring. The subsequent steps of sigma complex formation and deprotonation are analogous to other SEAr reactions.
Caption: Mechanism of acid-catalyzed iodination using NIS.
Reactivity and Scope
The reactivity of NIS can be finely tuned by the choice of acid catalyst.[9]
-
Catalytic Trifluoroacetic Acid (TFA): Effective for iodinating electron-rich arenes like anisoles and alkylbenzenes with high regioselectivity and under mild conditions.[10]
-
Strong Acids (e.g., H₂SO₄, TfOH): Required for the iodination of deactivated aromatic compounds, such as those bearing electron-withdrawing groups.[11][12]
NIS exhibits excellent functional group tolerance, making it a valuable tool in complex molecule synthesis. Functional groups like alcohols, amines, and carbonyls are generally compatible.[7]
Hypervalent Iodine Reagents
Hypervalent iodine reagents are compounds in which the iodine atom possesses a formal oxidation state higher than +1.[13] They are known for their strong oxidizing properties and unique reactivity, often serving as environmentally benign alternatives to heavy metal-based reagents.[2] For the purpose of aryl iodide synthesis, diaryliodonium salts are the most relevant subclass.
Diaryliodonium Salts: A Two-Step Approach
Diaryliodonium salts, [Ar₂I]⁺X⁻, offer a highly regioselective, albeit indirect, method for the synthesis of aryl iodides.[14] The process involves two distinct steps:
-
Aryliodination: An electron-rich arene reacts with an activated iodine(III) reagent (often generated in situ from an iodoarene precursor) to form a stable, often crystalline, diaryliodonium salt. This step is an electrophilic aromatic substitution.
-
Iodide Displacement: The purified diaryliodonium salt is then treated with an iodide source (e.g., NaI, KI) to displace one of the aryl groups, yielding the desired aryl iodide and an iodoarene byproduct.
Mechanism of Action
The key advantage of this method is the ability to control regioselectivity. In the first step, the electrophilic iodination typically occurs with high selectivity. The resulting diaryliodonium salt can be purified to remove any minor isomers. The second step, nucleophilic displacement by iodide, then cleanly converts the purified intermediate to a single regioisomer of the aryl iodide.[14]
Caption: Two-step aryl iodide synthesis via diaryliodonium salts.
Other hypervalent iodine(III) reagents like Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are primarily used as oxidants to generate the active species for diaryliodonium salt formation or in other oxidative transformations.[2][13]
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the performance of these iodinating agents on representative aromatic substrates is summarized below. Anisole is chosen as an electron-rich substrate, while nitrobenzene represents a deactivated substrate.
| Substrate | Reagent System | Conditions | Yield (%) | Reference(s) |
| Anisole | I₂ / H₂O₂ / H₂SO₄ | MeOH, Room Temp, 2h | 92 | [4] |
| NIS / TFA (cat.) | CH₂Cl₂, Room Temp, 10 min | 98 | [4] | |
| ICl | CH₂Cl₂, 0°C to RT, 1h | 95 | [4] | |
| DIH / H₂SO₄ | EtOH, Room Temp, 5 min | 97 | [4] | |
| Nitrobenzene | I₂ / H₂SO₄ / HNO₃ | 60-65°C, 5h | 85 (m-iodo) | [15] |
| HIO₃ / AcOH / Ac₂O / H₂SO₄ | 45-50°C, 2h then RT | 83 (m-iodo) | [6] | |
| NIS / H₂SO₄ | 0-20°C | Capable of iodination | [11] | |
| Sandmeyer Reaction (from m-nitroaniline) | Diazotization, then KI | ~75 (m-iodo) | [16] |
Note: DIH (1,3-Diiodo-5,5-dimethylhydantoin) is another effective N-haloimide reagent.
Experimental Protocols
Protocol 1: Iodination of Anisole using NIS and Catalytic TFA
This protocol is adapted from established literature procedures and is suitable for electron-rich aromatic compounds.[4][10]
Materials:
-
Anisole (1.08 g, 10 mmol)
-
N-Iodosuccinimide (NIS) (2.25 g, 10 mmol)
-
Trifluoroacetic acid (TFA) (0.077 mL, 1 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve anisole and N-Iodosuccinimide in dichloromethane (50 mL).
-
Add a catalytic amount of trifluoroacetic acid to the solution at room temperature with stirring.
-
Stir the mixture for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Iodination of a Deactivated Arene using Periodate
This protocol is a robust method for the iodination of less reactive aromatic substrates.
Materials:
-
Deactivated arene (e.g., nitrobenzene) (10 mmol)
-
Sodium periodate (NaIO₄) (4.28 g, 20 mmol)
-
Iodine (I₂) (2.54 g, 10 mmol)
-
Glacial acetic acid (50 mL)
-
Acetic anhydride (10 mL)
-
Concentrated sulfuric acid (H₂SO₄) (5 mL)
-
Aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, suspend the arene, NaIO₄, and I₂ in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath to approximately 10°C.
-
Slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 40°C.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-70°C) for several hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and an aqueous solution of Na₂SO₃ to quench the reaction and reduce excess iodine.
-
Collect the precipitated solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent.
Safety, Handling, and Cost Considerations
| Reagent Class | Key Safety & Handling Considerations | Relative Cost |
| I₂ / Oxidants | Iodine: Toxic by ingestion and inhalation, corrosive to eyes and respiratory tract.[17][18] Oxidants: Vary in hazard. Concentrated acids (H₂SO₄, HNO₃) are highly corrosive. Peroxides can form explosive mixtures. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. | Iodine: Low[17][19] Oxidants: Generally low (e.g., H₂O₂, NaIO₄)[2][20] |
| N-Iodosuccinimide (NIS) | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][21][22] Stable solid, but light-sensitive. Handle with standard PPE in a ventilated area. | Moderate[7][11][23][24][25] |
| Hypervalent Iodine | PIFA/PIDA: Corrosive, cause severe skin burns and eye damage. Moisture and light-sensitive.[3][26] General: Some hypervalent iodine compounds are potentially explosive and should be handled with appropriate precautions, especially avoiding shock and friction.[27] | High (especially for PIFA and specialized diaryliodonium salts)[28][29] |
Conclusion and Recommendations
The selection of an appropriate iodinating agent is a multi-faceted decision that balances reactivity, selectivity, cost, safety, and substrate compatibility.
-
For electron-rich arenes , N-Iodosuccinimide (NIS) with a catalytic amount of acid offers an excellent combination of high yield, mild reaction conditions, and operational simplicity. It is often the reagent of choice for late-stage functionalization of complex molecules due to its high functional group tolerance.
-
The molecular iodine/oxidant systems are highly versatile and cost-effective. They are suitable for both activated and, with stronger oxidants and harsher conditions, deactivated arenes. This method is particularly attractive for large-scale syntheses where cost is a primary driver.
-
Hypervalent iodine reagents , specifically the two-step diaryliodonium salt route, provide unparalleled control over regioselectivity. This method is ideal for synthesizing specific iodoarene isomers that are difficult to obtain through direct iodination. While more expensive and labor-intensive, the ability to purify the intermediate salt makes it a powerful tool for challenging synthetic targets.
By carefully considering these factors and the experimental data presented, researchers can confidently select the optimal iodinating agent to efficiently and successfully synthesize the desired aryl iodide intermediates for their research and development programs.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Sodium periodate | 7790-28-5 | FS04514 | Biosynth [biosynth.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent [mdpi.com]
- 7. N-Iodosuccinimide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Sodium periodate, 99.8+%, ACS reagent 2.5 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. N-Iodosuccinimide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sodium periodate, 99.8+%, ACS reagent 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. sciforum.net [sciforum.net]
- 16. scribd.com [scribd.com]
- 17. Iodine, Laboratory Grade, 100 g | Flinn Scientific [flinnsci.com]
- 18. fishersci.com [fishersci.com]
- 19. Iodine price,buy Iodine - chemicalbook [m.chemicalbook.com]
- 20. Sodium periodate price,buy Sodium periodate - chemicalbook [m.chemicalbook.com]
- 21. leap.epa.ie [leap.epa.ie]
- 22. fishersci.com [fishersci.com]
- 23. dir.indiamart.com [dir.indiamart.com]
- 24. 516-12-1 Cas No. | N-Iodosuccinimide | Matrix Scientific [matrix.staging.1int.co.uk]
- 25. store.p212121.com [store.p212121.com]
- 26. assets.thermofisher.cn [assets.thermofisher.cn]
- 27. orgsyn.org [orgsyn.org]
- 28. [Bis(trifluoroacetoxy)iodo]benzene, 97% 2712-78-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 29. [Bis(trifluoroacetoxy)iodo]benzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-4-fluoro-5-iodobenzoic Acid
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. 2-Chloro-4-fluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds that requires stringent disposal protocols to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan for its proper management, grounded in established safety and regulatory standards.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Proper handling begins with a thorough understanding of the risks. This compound, based on data from structurally similar compounds, presents multiple hazards that dictate its classification as hazardous waste. The causality for stringent disposal is its potential harm to human health and aquatic ecosystems.[1][2]
Table 1: Hazard Profile of Halogenated Benzoic Acids
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | Danger | Toxic if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation[3][5][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger | Causes serious eye damage/irritation[3][4][5][6] |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation[3][5][6] |
| Hazardous to the Aquatic Environment | Acute Category 1 | Warning | Very toxic to aquatic life[1][2] |
Pre-Disposal Safety Protocols: Protecting Yourself and Your Workspace
Before disposal begins, ensure all handling and collection activities adhere to the highest safety standards. These measures are non-negotiable to mitigate the risks outlined above.
Engineering Controls
All work involving this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[7] This is the primary engineering control to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory. The following equipment provides a necessary barrier against exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Chemical safety goggles and/or a face shield per OSHA 29 CFR 1910.133.[3] | Protects against splashes and accidental eye contact, which can cause serious damage.[4][5] |
| Skin & Body | Nitrile gloves (or other chemically resistant gloves), lab coat, and closed-toe shoes.[5][8] | Prevents skin irritation and potential absorption. Contaminated clothing must be removed and decontaminated before reuse.[5] |
| Respiratory | A NIOSH/MSHA approved respirator is required if dust formation is likely or ventilation is inadequate.[3][5][8] | Mitigates the risk of respiratory tract irritation.[3][6] |
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound. This workflow ensures compliance with regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
Step 1: Waste Characterization & Segregation
This is the most critical step in the disposal process. Halogenated organic waste must be segregated from all other waste streams at the point of generation.[7][12]
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."
-
Causality: Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the corrosive acid gases (e.g., HCl, HF, HI) produced during combustion.[1][3] Mixing this waste with non-halogenated streams leads to improper treatment, environmental release, and significant regulatory non-compliance.[12][13]
Step 2: Containerization & Labeling
Proper containment and communication are key to a safe disposal program.
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][13][14] Polyethylene containers are often suitable.[14]
-
Action: Affix a "Hazardous Waste" label to the container before adding any waste.[7][13] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The specific hazards (e.g., Toxic, Irritant).
-
The accumulation start date.
-
Step 3: Collection of All Waste Streams
Ensure all contaminated materials are captured.
-
Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items like weigh paper or paper towels, directly into the designated halogenated waste container.[3]
-
Liquid Waste: Any solutions containing this compound must be collected in the same halogenated waste container.
-
Rinsates: Rinsate from cleaning contaminated glassware with a solvent (e.g., acetone) must be collected as hazardous waste.[7] Even trace amounts render the entire volume of solvent as halogenated waste.
Step 4: Temporary Storage (Satellite Accumulation)
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Causality: The SAA should be located at or near the point of generation and under the control of the laboratory personnel. This ensures the waste is managed safely and prevents it from being mixed with other materials. The container must remain closed except when adding waste.[13][14]
Step 5: Arranging Final Disposal
-
Action: Once the container is nearly full (not exceeding 90% capacity[14]), contact your institution’s Environmental Health and Safety (EHS) office to arrange for a waste pickup.[7]
-
Causality: Final disposal must be handled by a licensed hazardous waste disposal company.[1][8] Your EHS office manages this process to ensure the waste is transported and disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF), likely via chemical incineration.[1][15]
Caption: Disposal Decision Workflow for this compound.
Spill & Emergency Procedures
In the event of a small spill, follow these steps while wearing full PPE:
-
Containment: Prevent the spill from spreading. For solid material, minimize dust generation.[3]
-
Cleanup: Carefully sweep or shovel the spilled material into the designated hazardous waste container.[3][5] Do not use a vacuum unless it is a HEPA-filter vacuum.[16]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as halogenated hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy. For large spills, evacuate the area and contact emergency personnel immediately.
Regulatory Framework: A Foundation of Compliance
The procedures outlined in this guide are designed to comply with the primary federal regulations governing hazardous waste in the United States.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[9][17] The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[10][11]
-
Halogenated Organic Compounds (HOCs): this compound is classified as a HOC. The EPA maintains lists of HOCs and imposes land disposal restrictions on them, underscoring the necessity of proper treatment, such as incineration, prior to disposal.[18][19]
By adhering to this guide, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, environmental protection, and regulatory compliance. Always consult your institution's specific EHS guidelines as the final authority.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omkarchemicals.com [omkarchemicals.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. ethz.ch [ethz.ch]
- 15. epa.gov [epa.gov]
- 16. nj.gov [nj.gov]
- 17. epa.gov [epa.gov]
- 18. p2infohouse.org [p2infohouse.org]
- 19. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 2-Chloro-4-fluoro-5-iodobenzoic acid
A Researcher's Guide to Safely Handling 2-Chloro-4-fluoro-5-iodobenzoic Acid
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, a halogenated benzoic acid derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure, thereby fostering a proactive safety culture in your laboratory.
Understanding the Risks: Hazard Profile of this compound
This compound is a solid organic compound that, while essential for various research applications, presents several health hazards that demand respect and careful management. According to safety data sheets, this chemical is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4] Some classifications also indicate that it may be toxic if swallowed.[2][4] The primary routes of exposure are inhalation of its dust particles, skin contact, and eye contact.
Given its corrosive nature, direct contact with tissues can cause significant damage.[5][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just a recommendation but a critical necessity to prevent injury.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage. The following procedural steps are designed to provide a self-validating system of safety.
Receiving and Storage
Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leaks. The container should be clearly labeled.
Storage Protocol:
-
Keep the container tightly closed to prevent the release of dust.[1][8]
-
Store below eye level to minimize the risk of dropping and spillage.[5][6]
-
Segregate from incompatible materials, such as strong oxidizing agents and strong bases.[9]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the selection process.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety goggles with side shields or a face shield.[2][6][10][11] | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6][9][10] | Lab coat and closed-toe shoes.[5][6] | Work in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is necessary.[5][10][11] |
| Preparing solutions | Safety goggles and a face shield.[2][6][10] | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6][9][10] | Chemical-resistant apron over a lab coat and closed-toe shoes.[6][10] | All operations should be conducted in a chemical fume hood.[5][10][11] |
| Post-experiment cleanup and decontamination | Safety goggles.[6][10] | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6][9][10] | Lab coat and closed-toe shoes.[5][6] | Not generally required if the area is well-ventilated and free of dust. |
The "Why" Behind the PPE Choices:
-
Eye and Face Protection: Given that this compound can cause serious eye damage, safety goggles are the minimum requirement.[2][4] A face shield provides an additional layer of protection against splashes when preparing solutions.[6]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[6][10] Nitrile or neoprene gloves are generally recommended for handling corrosive chemicals.[6][9] Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Body Protection: A lab coat protects against incidental contact with the chemical.[5][6] Closed-toe shoes are a standard laboratory requirement to protect feet from spills.[5][6]
-
Respiratory Protection: The fine dust of this compound can cause respiratory irritation.[3][12] Therefore, handling the solid form, especially during weighing and transferring, should be done in a chemical fume hood to minimize inhalation risk.[5][10][11] If a fume hood is unavailable, a NIOSH-approved respirator is mandatory.[13][14]
Experimental Workflow for Handling this compound
The following diagram outlines the logical steps and decision points for safely handling this chemical.
Caption: Workflow for PPE selection and safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to protect both human health and the environment.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, and weighing paper, should be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[2][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][8]
-
Decontamination: All glassware and equipment that came into contact with the chemical should be thoroughly decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is a recommended practice. The initial rinsate should be collected as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][8] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. omkarchemicals.com [omkarchemicals.com]
- 3. capotchem.cn [capotchem.cn]
- 4. lobachemie.com [lobachemie.com]
- 5. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 14. 40 CFR § 721.11054 - Certain halogenated benzoic acids. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
